Angiotensin II type 1 receptor (181-187)
Description
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Properties
Molecular Formula |
C40H52N10O13 |
|---|---|
Molecular Weight |
880.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H52N10O13/c1-21(41)34(56)47-28(15-22-5-3-2-4-6-22)37(59)49-30(17-24-18-43-20-44-24)38(60)48-29(16-23-7-9-25(52)10-8-23)36(58)45-26(12-14-33(54)55)35(57)50-31(19-51)39(61)46-27(40(62)63)11-13-32(42)53/h2-10,18,20-21,26-31,51-52H,11-17,19,41H2,1H3,(H2,42,53)(H,43,44)(H,45,58)(H,46,61)(H,47,56)(H,48,60)(H,49,59)(H,50,57)(H,54,55)(H,62,63)/t21-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
NSLKJLQIONBZRK-OOWCBGKASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and History of the Angiotensin II Type 1 Receptor's (181-187) Functional Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Angiotensin II Type 1 (AT1) receptor, a critical mediator of the renin-angiotensin system, plays a pivotal role in cardiovascular regulation. A significant breakthrough in understanding its function and pathology was the identification of a specific seven-amino-acid sequence within its second extracellular loop (ECL2), spanning residues 181-187. This region, initially characterized as part of the receptor's broader structure, gained prominence with the discovery of agonistic autoantibodies in patients with preeclampsia that specifically target this epitope. These autoantibodies mimic the action of Angiotensin II, leading to receptor activation and contributing to the pathophysiology of hypertensive disorders. This guide provides an in-depth historical account of this discovery, details the key experimental protocols that were instrumental in its elucidation, presents quantitative data from seminal studies, and visualizes the associated signaling pathways and experimental workflows.
Historical Context and Discovery
The journey to understanding the significance of the AT1 receptor's 181-187 region is intrinsically linked to research on the autoimmune aspects of hypertensive disorders, particularly preeclampsia.
Early Receptor Characterization
Initial studies on the AT1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, focused on its primary role in binding Angiotensin II and mediating its physiological effects, such as vasoconstriction and aldosterone (B195564) secretion. The receptor's structure, including its seven transmembrane domains and connecting intracellular and extracellular loops, was elucidated through molecular cloning and modeling. The second extracellular loop (ECL2) was recognized as a potential site for ligand interaction and was known to be stabilized by a disulfide bond.
The Preeclampsia Connection and the Landmark Discovery
The pivotal discovery that brought the 181-187 region to the forefront was made by Wallukat et al. in 1999 . Their research, published in the Journal of Clinical Investigation, identified the presence of agonistic autoantibodies (AT1-AA) in the serum of preeclamptic patients.[1] These autoantibodies were found to activate the AT1 receptor in a manner similar to Angiotensin II.[1]
The researchers hypothesized that these autoantibodies were responsible for the increased vascular sensitivity to Angiotensin II observed in preeclampsia.[2] Through a series of elegant experiments, they pinpointed the target of these autoantibodies to a specific epitope on the second extracellular loop of the AT1 receptor.[1]
Epitope Mapping and Functional Confirmation
Subsequent investigations focused on precisely mapping this epitope. Using synthetic peptides corresponding to different segments of the AT1 receptor's extracellular domains, researchers were able to demonstrate that a peptide with the sequence AFHYESQ , corresponding to amino acids 181-187, could effectively block the agonistic effects of the autoantibodies.[3][4] This confirmed that this seven-amino-acid stretch was the primary binding site for these pathological autoantibodies. Further studies have solidified the role of these autoantibodies in the pathogenesis of preeclampsia and other conditions like malignant hypertension and renal-allograft rejection.[2][5]
Key Experimental Protocols
The discovery and characterization of the AT1 receptor (181-187) epitope relied on several key experimental methodologies.
Neonatal Rat Cardiomyocyte Bioassay for AT1-AA Activity
This bioassay was fundamental in demonstrating the agonistic activity of autoantibodies from preeclamptic patients.[1][6]
Objective: To determine if patient-derived immunoglobulins can activate the AT1 receptor, leading to a physiological response (increased heart muscle cell contraction rate).
Methodology:
-
Cell Culture: Primary ventricular cardiomyocytes are isolated from 1- to 3-day-old neonatal rats and cultured until they form a spontaneously beating cell layer.
-
Sample Preparation: Immunoglobulin G (IgG) is purified from the serum of patients and healthy controls.
-
Incubation: The cultured cardiomyocytes are incubated with the purified IgG fractions.
-
Measurement of Chronotropic Effect: The beating frequency (chronotropic effect) of the cardiomyocytes is measured before and after the addition of the IgG. An increase in the beating rate indicates receptor activation.
-
Specificity Confirmation: To confirm that the observed effect is mediated through the AT1 receptor, the experiment is repeated in the presence of a specific AT1 receptor antagonist, such as Losartan. If the increased beating rate is blocked by the antagonist, it confirms that the autoantibodies are acting on the AT1 receptor.
-
Epitope Specificity: To further pinpoint the binding site, the assay is performed with co-incubation of the synthetic peptide AFHYESQ (181-187). Inhibition of the chronotropic effect by the peptide confirms that the autoantibodies target this specific epitope.[4]
Affinity Purification of AT1-AA
This technique was used to isolate the specific autoantibodies from patient serum.[1]
Objective: To purify AT1 receptor autoantibodies from patient serum using the receptor protein as bait.
Methodology:
-
Immobilization of Antigen: A fusion protein containing the extracellular domains of the AT1 receptor is covalently bound to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column.
-
Serum Application: Patient serum is passed over the affinity column. The AT1-AA specifically bind to the immobilized receptor fragments.
-
Washing: The column is washed extensively with a buffer to remove non-specifically bound proteins.
-
Elution: The bound autoantibodies are eluted from the column by changing the buffer conditions (e.g., lowering the pH) to disrupt the antigen-antibody interaction.
-
Neutralization and Analysis: The eluted fraction, containing the purified AT1-AA, is neutralized and then analyzed for its activity and specificity using methods like the cardiomyocyte bioassay and Western blotting.
Peptide Competition ELISA
This assay is a high-throughput method to confirm the epitope specificity of the autoantibodies.
Objective: To demonstrate that the autoantibodies specifically recognize the 181-187 peptide sequence.
Methodology:
-
Coating: Microtiter plates are coated with the synthetic AT1 receptor peptide (181-187).
-
Competition: Patient serum (containing AT1-AA) is pre-incubated with varying concentrations of the soluble synthetic peptide (181-187) before being added to the coated wells.
-
Binding: The mixture is added to the wells. The soluble peptide competes with the coated peptide for binding to the AT1-AA.
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human IgG is added. A substrate is then added, and the resulting colorimetric reaction is measured.
-
Analysis: A decrease in the signal with increasing concentrations of the soluble peptide indicates specific binding of the autoantibodies to the 181-187 epitope.
Western Blotting and Confocal Microscopy
These techniques were employed to visualize the binding of the autoantibodies to the AT1 receptor.[1]
Objective: To confirm that the purified autoantibodies bind to a protein of the correct molecular weight for the AT1 receptor and co-localize with it on cells.
Methodology (Western Blotting):
-
Protein Extraction: Proteins from cells expressing the AT1 receptor are extracted and separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane.
-
Probing: The membrane is incubated with the purified AT1-AA from patients.
-
Detection: A secondary antibody that recognizes human IgG and is linked to a detectable marker is used to visualize the band corresponding to the AT1 receptor. The molecular weight is compared to that obtained using a commercially available anti-AT1 receptor antibody.[1]
Methodology (Confocal Microscopy):
-
Cell Culture: Vascular smooth muscle cells, which naturally express the AT1 receptor, are cultured on coverslips.
-
Incubation: The cells are incubated with purified patient-derived AT1-AA.
-
Staining: The cells are then co-stained with a fluorescently labeled secondary antibody that binds to the human AT1-AA and a commercially available antibody against the AT1 receptor labeled with a different fluorophore.
-
Imaging: A confocal microscope is used to visualize the localization of both antibodies. Co-localization of the signals provides strong evidence that the patient's autoantibodies bind to the AT1 receptor on the cell surface.[1]
Quantitative Data Summary
The following table summarizes key quantitative findings from seminal studies on AT1 receptor autoantibodies.
| Parameter Measured | Finding | Significance | Reference |
| Chronotropic Effect of Preeclamptic IgG | Increase in cardiomyocyte beating rate by 5-15 beats/min | Demonstrates the agonistic activity of the autoantibodies. | [1] |
| Inhibition by Losartan | Complete blockade of the chronotropic effect at 10⁻⁶ M | Confirms that the agonistic effect is mediated via the AT1 receptor. | [1] |
| Inhibition by (181-187) Peptide | Abolished the stimulatory effect of the autoantibodies | Pinpoints the 181-187 sequence as the target epitope. | [1] |
| Prevalence of AT1-AA in Preeclampsia | Detected in 100% of 25 preeclamptic patients studied | Highlights the strong association between these autoantibodies and the disease. | [1] |
| Prevalence in Normal Pregnancy | Undetectable in normotensive pregnant women | Shows the specificity of the autoantibodies to the pathological condition. | [1] |
| Postpartum Persistence of AT1-AA | Detected in 17.2% of women with a history of preeclampsia vs. 2.9% in controls | Suggests a potential role in long-term cardiovascular risk. | [7] |
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The binding of agonistic autoantibodies to the AT1 receptor (181-187) epitope triggers downstream signaling cascades that are similar to those initiated by Angiotensin II.
References
- 1. Ligand-specific Conformation of Extracellular Loop-2 in the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 3. med.upenn.edu [med.upenn.edu]
- 4. affinitybiologicals.com [affinitybiologicals.com]
- 5. Activating auto-antibodies against the AT1 receptor in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoantibodies Targeting AT1 Receptor from Patients with Acute Coronary Syndrome Upregulate Proinflammatory Cytokines Expression in Endothelial Cells Involving NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Analysis of the Structure and Function of the Angiotensin II Type 1 Receptor [jstage.jst.go.jp]
An In-depth Technical Guide to the Angiotensin II Type 1 Receptor (181-187) Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Angiotensin II Type 1 Receptor (AT1R) from amino acid residues 181-187. This region, located in the second extracellular loop (ECL2) of the receptor, is a critical epitope for agonistic autoantibodies implicated in various pathologies, including preeclampsia and hypertension. This document details the sequence, its role in signaling, relevant quantitative data, and detailed experimental protocols for its study.
Core Amino Acid Sequence and Significance
The amino acid sequence for the 181-187 region of the human Angiotensin II Type 1 Receptor is:
Ala-Phe-His-Tyr-Glu-Ser-Gln (AFHYESQ)
This heptapeptide (B1575542) sequence is the principal binding site for autoantibodies that can activate the AT1R, mimicking the effects of its natural ligand, Angiotensin II.[1][2] These autoantibodies are of significant interest in the pathophysiology of several cardiovascular diseases. The binding of these autoantibodies to the AFHYESQ epitope can lead to sustained receptor activation and downstream signaling, contributing to cellular and physiological effects such as vasoconstriction and inflammation.[3]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of ligands and autoantibodies with the AT1R, with a focus on the 181-187 epitope.
| Compound | Description | Assay Type | Target | IC50 | Reference |
| DCP1-3 | Allosteric inhibitor of autoantibody binding | Inhibition of IgG binding to HEK-AT1R cells | AT1R | 2.9 nM | [1] |
| DCP1-16 | Allosteric inhibitor of autoantibody binding | Inhibition of IgG binding to HEK-AT1R cells | AT1R | 0.6 nM | [1] |
Table 1: Inhibitory concentration (IC50) values of novel allosteric ligands that block autoantibody binding to the AT1R.
| Patient Cohort | Assay | Mean AT1R Autoantibody Activity (pM Ang II equivalent) | Significance vs. Controls | Reference |
| Idiopathic Adrenal Hyperplasia (IAH) | Cell-based bioassay | 708 ± 118 | P<0.001 | [4] |
| Aldosterone Producing Adenoma (APA) | Cell-based bioassay | 566 ± 93 | P<0.01 | [4] |
| Normotensive Controls | Cell-based bioassay | 273 ± 29 | N/A | [4] |
Table 2: Agonistic activity of AT1R autoantibodies in sera from patients with primary aldosteronism compared to normotensive controls.
Signaling Pathways
The AT1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. However, activation by Angiotensin II or agonistic autoantibodies can also trigger other signaling cascades.
Canonical Gq/11 Signaling Pathway
Binding of an agonist (Angiotensin II or an autoantibody) to the AT1R induces a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a cascade of intracellular events:
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC.
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.
-
Cellular Responses: These signaling events lead to various cellular responses, including smooth muscle contraction, cell growth, and inflammation.
Non-Canonical Signaling Pathways
In addition to the Gq/11 pathway, AT1R activation can also initiate signaling through other pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) pathways: Leading to changes in gene expression and cell proliferation.
-
Tyrosine Kinase pathways: Involving kinases such as Src and JAK/STAT, which can also modulate cellular growth and inflammation.
-
β-arrestin pathway: Following G-protein activation, β-arrestin can bind to the receptor, leading to its internalization and initiation of a distinct wave of signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the AT1R (181-187) epitope and its interaction with autoantibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for AT1R Autoantibody Detection
This protocol describes a peptide-based ELISA to detect and quantify autoantibodies against the AFHYESQ epitope.
Materials:
-
High-binding 96-well microtiter plates
-
Synthetic peptide with the sequence AFHYESQ (1-2 µg/mL in coating buffer)
-
Coating Buffer: 50 mM Sodium Carbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST
-
Patient/animal serum samples (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution: 2N H2SO4
-
Microplate reader
Procedure:
-
Coating: Add 100 µL of the AFHYESQ peptide solution to each well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted serum to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
References
- 1. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Prevalence of AT1R-activating autoantibodies in primary aldosteronism: AT1R autoantibodies in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Architecture of the Angiotensin II Type 1 Receptor's Second Extracellular Loop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The second extracellular loop (ECL2) of the Angiotensin II type 1 receptor (AT1R), a critical component of the renin-angiotensin system, plays a pivotal role in ligand recognition, receptor activation, and the development of biased agonism. Its structural plasticity allows it to adopt various conformations, influencing the binding of both endogenous peptides and synthetic ligands. This in-depth technical guide synthesizes crystallographic data, molecular dynamics simulations, and various experimental findings to provide a comprehensive understanding of the AT1R ECL2 structure, its functional implications, and the methodologies employed in its study.
Structural Features and Conformational Dynamics of AT1R ECL2
The ECL2 of the human AT1R, spanning approximately from residue Ile172 to Pro192, is a highly dynamic region crucial for the receptor's function.[1] It is tethered to the third transmembrane helix (TM3) via a highly conserved disulfide bond between Cys101 and Cys180, a feature essential for receptor stability and function.[1]
Conformational States
The ECL2 can exist in multiple conformational states, largely dependent on the bound ligand:
-
Open Conformation: In the absence of a ligand (apo state), the ECL2 adopts a more open and flexible conformation. Reporter-cysteine accessibility mapping studies have shown that two segments of the ECL2 are accessible to solvent in this state, suggesting a conformation that facilitates ligand entry into the binding pocket.[1]
-
Closed/"Lid" Conformation: Upon binding of both agonists (like Angiotensin II) and antagonists/inverse agonists (like losartan), the ECL2 undergoes a significant conformational change, adopting a more closed or "lid-like" structure that covers the ligand-binding pocket.[1][2] This ligand-induced folding is thought to slow down ligand dissociation.[1] While both agonists and antagonists induce a closed conformation, the specific arrangement of the loop differs, suggesting a role in distinguishing between different functional states of the receptor.[1]
-
β-hairpin Structure: Crystal structures of the AT1R have revealed that in the antagonist-bound state, the ECL2 forms a β-hairpin secondary structure.[3][4] This β-hairpin, along with the N-terminus of the receptor and the bound peptide agonist, can form a twisted four-strand β-sheet that caps (B75204) the ligand-binding pocket.[5]
Key Residues in Ligand Interaction
Several residues within the ECL2 have been identified as critical for ligand binding and receptor activation.
| Residue | Interacting Ligand(s) | Type of Interaction | Functional Significance | Reference(s) |
| Arg167 | Angiotensin Receptor Blockers (ARBs) like ZD7155, Olmesartan, Candesartan; Angiotensin II | Ionic and Hydrogen Bonds | Critical for the binding of both peptide and non-peptide ligands. Forms extensive interactions with the acidic moieties of ARBs. | [3][5] |
| Phe182 | Angiotensin II | Hydrophobic Interaction | Important for peptide agonist binding. Does not significantly interact with non-peptide antagonists. | [5][6] |
| His183 | Angiotensin II (specifically Asp1 of Ang II) | Hydrogen Bond | Contributes to the specific binding of the N-terminal region of Angiotensin II. | [1] |
| Tyr184 | Angiotensin II, ARBs | Hydrophobic Interaction | Contributes to the hydrophobic pocket that accommodates ligands. | [6][7] |
| Ile172 | Angiotensin II (specifically Val3 of Ang II) | Hydrophobic Interaction | Involved in the binding of the peptide agonist. | [1] |
| Val179 | Angiotensin II | Hydrophobic Interaction | Contributes to the hydrophobic interactions with the peptide ligand. | [7] |
| Ala181 | Angiotensin II | Hydrophobic Interaction | Part of the hydrophobic cluster that interacts with Angiotensin II. | [7] |
Experimental Protocols for Studying AT1R ECL2 Structure
A variety of experimental techniques are employed to elucidate the structure and function of the AT1R ECL2.
Reporter-Cysteine Accessibility Mapping (RCAM)
This technique is used to probe the solvent accessibility of specific residues within a protein region.
Methodology:
-
Mutagenesis: A cysteine-less version of the AT1R is generated. Single cysteine mutations are then introduced at each position of the ECL2.
-
Expression: The mutant receptors are expressed in a suitable cell line, such as COS-1 cells.
-
Ligand Treatment: Cells expressing the mutant receptors are incubated with or without the ligand of interest (agonist or antagonist).
-
Labeling: A membrane-impermeable, cysteine-reactive biotin (B1667282) probe is added. This probe will only label the introduced cysteine if it is accessible to the solvent.
-
Detection: The extent of biotinylation is quantified, typically using a streptavidin-conjugated enzyme (e.g., HRP) and a chemiluminescent substrate. Differences in labeling patterns between the apo and ligand-bound states reveal conformational changes in the ECL2.[1]
X-ray Crystallography
This powerful technique provides high-resolution three-dimensional structures of the receptor.
Methodology:
-
Protein Expression and Purification: The human AT1R gene is often optimized for expression in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system. To enhance stability and facilitate crystallization, the receptor is often engineered with truncations of flexible regions and fusion to a stabilizing partner like T4 lysozyme (B549824) or BRIL. The receptor is expressed in the presence of the desired ligand (typically an antagonist for stability) and purified using affinity chromatography.
-
Crystallization: The purified receptor-ligand complex is crystallized, often using the lipidic cubic phase (LCP) method, which mimics the native membrane environment.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to build and refine the atomic model of the receptor.[3]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ECL2 and the conformational changes induced by ligand binding.
Methodology:
-
System Setup: A model of the AT1R is embedded in a simulated lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment. The starting structure is often based on a crystal structure or a homology model.
-
Simulation: The system is subjected to a series of energy minimization and equilibration steps. A production simulation is then run for an extended period (nanoseconds to microseconds), during which the trajectory of all atoms is calculated based on classical mechanics.
-
Analysis: The resulting trajectories are analyzed to study the conformational flexibility of the ECL2, identify stable conformations, and map the interactions between the receptor and bound ligands over time.[8]
Site-Directed Mutagenesis and Ligand Binding Assays
These methods are used to identify the functional importance of specific ECL2 residues.
Methodology:
-
Mutagenesis: Specific residues in the ECL2 are mutated (e.g., to Alanine) using PCR-based methods.
-
Expression: The wild-type and mutant receptors are expressed in a suitable cell line.
-
Ligand Binding Assays: The affinity of various radiolabeled or fluorescently labeled ligands for the wild-type and mutant receptors is determined using saturation or competition binding assays. A significant change in ligand affinity for a mutant receptor indicates that the mutated residue is important for ligand binding.[3]
Signaling Pathways and Logical Relationships
The conformation of the ECL2 is intimately linked to the downstream signaling pathways activated by the AT1R.
AT1R Signaling Overview
The AT1R primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates and intracellular calcium. The receptor can also activate G protein-independent pathways through β-arrestin.[9][10]
Caption: Overview of AT1R signaling pathways.
ECL2 Conformation and Functional Selectivity
The distinct conformations of the ECL2 induced by different ligands contribute to the phenomenon of biased agonism, where a ligand can preferentially activate one signaling pathway over another.
Caption: Ligand-induced ECL2 conformations and biased signaling.
Experimental Workflow for Characterizing a Novel AT1R Ligand's Interaction with ECL2
The following workflow outlines a logical progression of experiments to characterize how a novel compound interacts with the AT1R ECL2.
Caption: Workflow for characterizing a novel ligand's interaction with AT1R ECL2.
Conclusion
The second extracellular loop of the AT1R is a highly dynamic and functionally critical domain. Its ability to adopt distinct, ligand-specific conformations is central to the receptor's mechanism of activation and its capacity for biased signaling. A multi-faceted approach, combining structural biology, molecular modeling, and a range of biophysical and pharmacological assays, is essential for a comprehensive understanding of this complex region. Continued research into the intricacies of the AT1R ECL2 will undoubtedly pave the way for the development of more selective and effective therapeutics targeting the renin-angiotensin system.
References
- 1. Ligand-specific Conformation of Extracellular Loop-2 in the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long range effect of mutations on specific conformational changes in the extracellular loop 2 of angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Distinct Conformations of the Angiotensin-II Type 1 Receptor Associated with the Gq/11 Protein Pathway and the β-Arrestin Pathway Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Angiotensin II Type 1 Receptor (181-187) in Preeclampsia Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preeclampsia, a hypertensive disorder of pregnancy, remains a significant cause of maternal and fetal morbidity and mortality. A growing body of evidence points to an autoimmune component in its pathogenesis, specifically involving agonistic autoantibodies (AT1-AA) that target the angiotensin II type 1 receptor (AT1R). These autoantibodies recognize a specific seven-amino-acid epitope, AFHYESQ, located at positions 181-187 on the second extracellular loop of the AT1R. By binding to this site, AT1-AA chronically activate the receptor, mimicking the effects of its natural ligand, angiotensin II, and triggering a cascade of downstream signaling events that contribute to the clinical manifestations of preeclampsia. This technical guide provides an in-depth overview of the role of the AT1R (181-187) epitope in preeclampsia, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling and experimental workflows involved.
Introduction
The renin-angiotensin system plays a crucial role in blood pressure regulation. The AT1R, a G-protein coupled receptor, is a key component of this system. In preeclampsia, the production of agonistic autoantibodies against the AT1R leads to its dysregulation. These autoantibodies, primarily of the IgG isotype, bind to the AFHYESQ epitope (181-187) on the second extracellular loop of the receptor, inducing a conformational change that results in its activation.[1][2] This persistent activation, independent of circulating angiotensin II levels, is a pivotal event in the pathophysiology of preeclampsia.
Pathogenic Mechanism of AT1-AA
The binding of AT1-AA to the 181-187 epitope of the AT1R initiates a cascade of intracellular signaling events that contribute to the multifaceted pathology of preeclampsia. Placental ischemia is considered a primary trigger for the production of these autoantibodies.[3]
Signaling Pathways Activated by AT1-AA
AT1-AA-mediated activation of the AT1R engages several key downstream signaling pathways:
-
MAPK/ERK Pathway: This pathway is activated upon AT1-AA binding, leading to the phosphorylation of ERK1/2.[4]
-
NF-κB Activation: The activation of the MAPK/ERK pathway subsequently leads to the activation of the transcription factor NF-κB.[4]
-
Calcineurin-NFAT Signaling: AT1-AA also activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.
These signaling cascades converge to stimulate the production of a host of pathogenic factors that drive the clinical symptoms of preeclampsia:
-
Pro-inflammatory Cytokines: Increased production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Anti-angiogenic Factors: Elevated levels of soluble fms-like tyrosine kinase-1 (sFlt-1) and soluble endoglin (sEng).[1][5]
-
Vasoconstrictors: Increased synthesis of Endothelin-1 (ET-1).[3]
-
Reactive Oxygen Species (ROS): Stimulation of NADPH oxidase, leading to oxidative stress.[4]
The interplay of these factors results in widespread endothelial dysfunction, hypertension, proteinuria, and the characteristic glomerular endotheliosis seen in preeclampsia.
Quantitative Data from Experimental Models
Animal models, primarily involving the administration of IgG from preeclamptic women or purified AT1-AA to pregnant mice, have been instrumental in elucidating the pathogenic role of these autoantibodies. The following tables summarize key quantitative findings from these studies.
| Parameter | Control Group (Normal Pregnant IgG) | AT1-AA Group (Preeclamptic IgG) | Fold/Percent Change | Reference |
| Systolic Blood Pressure (mmHg) | 124 ± 2 | 142 ± 8 | ~15% increase | [6] |
| Urinary Albumin/Creatinine Ratio (µg/mg) | 132 ± 17 | 242 ± 27 | ~83% increase | [6] |
| Circulating Aldosterone (B195564) (pg/ml) | 1377 ± 272 | 544 ± 92 | ~60% decrease | [6] |
| Serum sFlt-1 (relative units) | ~1.0 | ~2.5 | ~150% increase | [5] |
Table 1: Systemic Effects of AT1-AA in a Pregnant Mouse Model. Data are presented as mean ± SEM.
| Treatment Group | Systolic Blood Pressure (mmHg) | Urinary Albumin/Creatinine Ratio (µg/mg) | Serum sFlt-1 (relative to control) | Reference |
| Preeclamptic IgG | 142 ± 8 | 242 ± 27 | ~2.5 | [6] |
| Preeclamptic IgG + Losartan | ~125 (prevented increase) | Prevented increase | Prevented increase | [5][7] |
| Preeclamptic IgG + 7-aa epitope peptide | ~125 (prevented increase) | Prevented increase | Prevented increase | [5][6][7] |
Table 2: Effect of Interventions on AT1-AA-Induced Preeclampsia-like Symptoms in Pregnant Mice. Losartan is an AT1R antagonist, and the 7-amino acid (7-aa) epitope peptide (AFHYESQ) neutralizes the autoantibodies.
Experimental Protocols
Detection of AT1-AA Activity: Neonatal Rat Cardiomyocyte Bioassay
This bioassay is a functional test to determine the agonistic activity of AT1-AA by measuring their chronotropic effect on cultured neonatal rat cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation and Culture:
-
Hearts are aseptically removed from 1- to 2-day-old Wistar rat pups.
-
Ventricles are minced and subjected to enzymatic digestion (e.g., using a mixture of collagenase and pancreatin).
-
The dispersed cells are pre-plated to enrich for cardiomyocytes.
-
Cardiomyocytes are seeded onto culture plates and maintained in a suitable culture medium until they form a spontaneously beating syncytium.
-
-
Measurement of Chronotropic Response:
-
The basal beating rate of the cardiomyocyte clusters is recorded.
-
Serum samples or purified IgG fractions from patients or control subjects are added to the culture medium.
-
The beating rate is monitored over time. An increase in the beating rate indicates the presence of agonistic autoantibodies.
-
Specificity is confirmed by the ability of an AT1R antagonist (e.g., Losartan) to block the chronotropic effect.[3]
-
Affinity Purification of AT1-AA
This protocol describes the isolation of AT1-AA from serum using the specific 181-187 epitope peptide.
Methodology:
-
Column Preparation:
-
A synthetic peptide with the sequence AFHYESQ is covalently coupled to an agarose (B213101) resin support (e.g., SulfoLink Coupling Resin).
-
-
Sample Preparation:
-
Serum or plasma from preeclamptic patients is clarified by centrifugation.
-
-
Affinity Chromatography:
-
The clarified serum is passed over the peptide-coupled affinity column. AT1-AA specifically bind to the immobilized epitope.
-
The column is washed extensively with a binding buffer (e.g., PBS) to remove non-specifically bound proteins.
-
-
Elution:
-
The bound autoantibodies are eluted using a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5).
-
Eluted fractions are immediately neutralized with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0) to preserve antibody activity.
-
-
Dialysis and Concentration:
-
The purified AT1-AA are dialyzed against PBS and concentrated.[8]
-
Induction of Preeclampsia in a Mouse Model
This protocol details the in vivo administration of AT1-AA to induce preeclampsia-like symptoms in pregnant mice.
Methodology:
-
Animal Model:
-
Timed-pregnant mice (e.g., C57BL/6 strain) are used.
-
-
Antibody Preparation:
-
Total IgG is purified from the serum of preeclamptic women or normotensive pregnant women (control). Alternatively, affinity-purified AT1-AA can be used.
-
-
Administration:
-
On gestation day 13, pregnant mice receive a single retro-orbital injection of either total IgG (~800 µg) or affinity-purified AT1-AA (~20 µg).[9]
-
-
Monitoring:
-
Blood Pressure: Systolic blood pressure is measured daily using a non-invasive tail-cuff method.
-
Proteinuria: Urine is collected, and the albumin-to-creatinine ratio is determined to assess proteinuria.[7][10]
-
Tissue Collection: On gestation day 18 or 19, mice are euthanized, and blood, placentas, and kidneys are collected for further analysis.
-
Assessment of Glomerular Endotheliosis
Glomerular endotheliosis, a characteristic renal lesion in preeclampsia, is evaluated using histological and electron microscopy techniques.
Methodology:
-
Tissue Processing:
-
Kidneys are fixed in an appropriate fixative (e.g., 4% paraformaldehyde for light microscopy, 2.5% glutaraldehyde (B144438) for electron microscopy).
-
Tissues are processed, embedded in paraffin (B1166041) (for light microscopy) or resin (for electron microscopy), and sectioned.
-
-
Light Microscopy:
-
Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Glomeruli are examined for swelling of endothelial and mesangial cells, and occlusion of capillary lumens.[11]
-
-
Transmission Electron Microscopy (TEM):
Western Blot Analysis of AT1R Activation
Western blotting can be used to assess the activation of the AT1R by examining its phosphorylation status.
Methodology:
-
Cell Culture and Stimulation:
-
Cells expressing AT1R (e.g., HEK293 cells) are cultured and then stimulated with AT1-AA or Angiotensin II (positive control).
-
-
Protein Extraction and Quantification:
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the AT1R.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
Visualizations
Signaling Pathway of AT1-AA in Preeclampsia Pathogenesis
Caption: Signaling cascade initiated by AT1-AA binding to the AT1R.
Experimental Workflow for Studying AT1-AA in a Mouse Model
Caption: Workflow for inducing and analyzing a preeclampsia model.
Conclusion
The identification of agonistic autoantibodies targeting the AT1R (181-187) epitope has significantly advanced our understanding of the pathogenesis of preeclampsia, firmly establishing it as a disease with a significant autoimmune component. The experimental models and techniques detailed in this guide have been pivotal in dissecting the molecular mechanisms by which these autoantibodies drive the clinical manifestations of the disease. For researchers and drug development professionals, the AT1-AA/AT1R (181-187) interaction represents a highly specific and promising target for the development of novel diagnostics and targeted therapeutics for preeclampsia. Future research should focus on the development of safe and effective strategies to neutralize these autoantibodies or block their pathogenic actions during pregnancy.
References
- 1. Angiotensin II type 1-Receptor Autoantibody (AT1-AA) -mediated pregnancy hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin receptor agonistic autoantibodies induce pre-eclampsia in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of angiotensin II type I receptor agonistic autoantibodies (AT1-AA) in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 1 receptor autoantibody (AT1-AA)-mediated pregnancy hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoantibody From Women With Preeclampsia Induces Soluble Fms-Like Tyrosine Kinase-1 Production via Angiotensin Type 1 Receptor and Calcineurin/Nuclear Factor of Activated T-Cells Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin receptor agonistic autoantibody-mediated sFlt-1 induction contributes to impaired adrenal vasculature and decreased aldosterone production in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin receptor agonistic autoantibodies induce pre-eclampsia in pregnant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin 1-7 and its analogue decrease blood pressure but aggravate renal damage in preeclamptic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [An electron microscopic study of the glomerular alterations of pure-preeclampsia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational Profiling of the AT1 Angiotensin II Receptor Reflects Biased Agonism, G Protein Coupling, and Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation patterns on the AT1R C-terminal tail specify distinct downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Activating Autoimmune Responses Targeting the Angiotensin II Type 1 Receptor: A Technical Guide to the Role of the 181-187 Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
A growing body of evidence has implicated autoimmune mechanisms in the pathogenesis of several cardiovascular and inflammatory diseases. A key player in this emerging field is the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor central to the regulation of blood pressure and electrolyte balance. Autoantibodies targeting a specific epitope on the second extracellular loop of the AT1R, spanning amino acid residues 181-187 with the sequence AFHYESQ, have been identified as potent activators of the receptor.[1][2] These agonistic autoantibodies mimic the action of the endogenous ligand, Angiotensin II (Ang II), leading to receptor activation and downstream signaling cascades that contribute to the pathophysiology of conditions such as preeclampsia, primary aldosteronism, systemic sclerosis, and refractory hypertension.[3][4][5][6]
This technical guide provides an in-depth overview of the autoimmune activation of the AT1R, with a focus on the critical 181-187 epitope. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying molecular mechanisms, key experimental methodologies for their investigation, and the quantitative data supporting the role of these autoantibodies in disease.
Data Presentation: Quantitative Analysis of AT1R Autoantibodies
The prevalence and functional activity of agonistic AT1R autoantibodies have been quantified in various patient cohorts. The following tables summarize key findings from the literature, providing a comparative overview of autoantibody presence and their impact on receptor signaling.
Table 1: Prevalence of Agonistic AT1R Autoantibodies in Various Disease States
| Disease State | Patient Cohort Size | Percentage of Patients with Agonistic AT1R Autoantibodies | Control Group | Reference |
| Preeclampsia | 37 | ~95% | 30 normotensive pregnant women | [3] |
| Primary Aldosteronism (Idiopathic Adrenal Hyperplasia) | 12 | 75% | 15 normotensive controls | [4] |
| Primary Aldosteronism (Aldosterone Producing Adenoma) | 13 | 46% | 15 normotensive controls | [4] |
| Hypertensive Heart Disease | 97 | 31% (ERK1/2 activation) | Not specified | [7] |
| Primary Hyperaldosteronism | 60 | 38% (ERK1/2 activation) | Not specified | [7] |
| Systemic Sclerosis | Not specified | Most patients possess these antibodies | Not specified | [6] |
Table 2: Functional Effects of Agonistic AT1R Autoantibodies on Downstream Signaling
| Functional Assay | Cell Type | Autoantibody Source | Quantitative Effect | Reference |
| ERK1/2 Phosphorylation | Human microvascular endothelial cells | Systemic Sclerosis patients | Increased TGF-β gene expression | [6] |
| Cardiomyocyte Contraction | Neonatal rat cardiomyocytes | Preeclampsia patients | Increased beating frequency | [6] |
| NFAT Activation | AT1R-transfected HEK293 cells | Not specified | Luciferase reporter activation | [3] |
| AT1R Activation (in vitro bioassay) | AT1R-transfected CHO cells | Primary Aldosteronism patients | Significantly greater than controls (p<0.001 for IAH, p<0.01 for APA) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate detection and characterization of agonistic AT1R autoantibodies. The following sections provide protocols for key experiments cited in the literature.
Protocol 1: Detection of AT1R Autoantibodies by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard solid-phase ELISA for the detection of autoantibodies targeting the AT1R.
Materials:
-
96-well microtiter plates pre-coated with recombinant human AT1R
-
Patient and control serum or plasma samples
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Wells of a 96-well plate are coated with a synthetic peptide corresponding to the second extracellular loop of the AT1R (containing the 181-187 epitope) or with purified full-length AT1R protein.
-
Blocking: The remaining protein-binding sites in the wells are blocked using a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Patient serum or purified IgG is diluted and added to the wells. The plate is incubated to allow for the binding of specific autoantibodies to the immobilized AT1R antigen.
-
Washing: The wells are washed multiple times to remove unbound antibodies and other serum components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) is added to the wells. This antibody binds to the Fc region of the patient's autoantibodies.
-
Washing: The wells are washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Color Development and Stopping: The reaction is allowed to proceed for a set amount of time, and then a stop solution is added to terminate the reaction.
-
Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the amount of AT1R autoantibodies present in the sample.
Protocol 2: Functional Assay for AT1R Activation using a Cardiomyocyte Contraction Assay
This bioassay assesses the agonistic activity of AT1R autoantibodies by measuring their ability to increase the beating rate of cultured neonatal rat cardiomyocytes.[6]
Materials:
-
Primary culture of neonatal rat cardiomyocytes
-
Patient and control serum or purified IgG
-
Culture medium
-
Microscope with a heated stage and video recording capabilities
-
Image analysis software
Procedure:
-
Cell Culture: Neonatal rat cardiomyocytes are isolated and cultured in appropriate media until they form a spontaneously contracting syncytium.
-
Baseline Measurement: The baseline beating rate of the cardiomyocytes is recorded before the addition of any samples.
-
Sample Addition: Patient serum or purified IgG is added to the culture medium.
-
Incubation and Observation: The cells are incubated with the samples, and the beating rate is continuously monitored and recorded over a specific period.
-
Data Analysis: The change in the beating rate from baseline is calculated. An increase in the contraction frequency indicates the presence of agonistic autoantibodies that are activating the AT1R.
-
Specificity Control: To confirm that the observed effect is mediated through the AT1R, the assay can be repeated in the presence of an AT1R blocker, such as losartan. Inhibition of the increased contraction rate by the blocker confirms the specificity of the autoantibody-mediated activation.
Protocol 3: Measurement of Downstream Signaling - ERK1/2 Phosphorylation by Western Blot
This protocol details the detection of increased ERK1/2 phosphorylation in response to AT1R autoantibody stimulation, a key downstream signaling event.
Materials:
-
AT1R-expressing cells (e.g., vascular smooth muscle cells, HEK293-AT1R)
-
Patient and control serum or purified IgG
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation: AT1R-expressing cells are serum-starved and then stimulated with patient serum or purified IgG for a specific time.
-
Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Stripping and Re-probing: The membrane is then stripped of the antibodies and re-probed with an antibody that recognizes total ERK1/2 to ensure equal protein loading.
-
Densitometry Analysis: The intensity of the phospho-ERK1/2 and total-ERK1/2 bands is quantified. The ratio of phosphorylated to total ERK1/2 is calculated to determine the extent of signaling activation.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of AT1R activation by agonistic autoantibodies.
Caption: Experimental workflow for ELISA-based detection of AT1R autoantibodies.
Caption: Logical relationship between AT1R autoantibodies and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Novel Retro-Inverso Peptide Inhibitor Reverses Angiotensin Receptor Autoantibody-Induced Hypertension in the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGIOTENSIN RECEPTOR AGONISTIC AUTOANTIBODY IS HIGHLY PREVALENT IN PREECLAMPSIA: CORRELATION WITH DISEASE SEVERITY: Siddiqui- AT1-AA and disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of angiotensin II type 1 receptor (AT1R)-activating autoantibodies in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Angiotensin Receptor Agonistic Autoantibodies and Hypertension: Preeclampsia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.infinite-science.de [journals.infinite-science.de]
The Pivotal Role of the Angiotensin II Type 1 Receptor's Second Extracellular Loop in Physiological Function and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR), is a central regulator of cardiovascular homeostasis, mediating the physiological effects of the potent vasoconstrictor peptide, Angiotensin II (AngII). Its second extracellular loop (ECL2) has emerged as a critical structural and functional domain, playing a multifaceted role in ligand binding, receptor activation, and the determination of downstream signaling pathways. This technical guide provides a comprehensive overview of the physiological functions of the AT1R ECL2, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular processes.
Core Physiological Functions of the AT1R ECL2
The ECL2 of the AT1R, a region spanning approximately from isoleucine-172 to proline-192, is not merely a passive linker between transmembrane helices. Instead, it forms a dynamic "lid" over the orthosteric ligand-binding pocket, actively participating in the recognition of both endogenous agonists and synthetic antagonists.[1] This interaction is crucial for the high-affinity binding of ligands and the subsequent conformational changes that trigger intracellular signaling cascades.
Ligand Binding and Receptor Activation:
The conformation of the ECL2 is highly dependent on the ligand bound to the receptor. In the unbound state, the ECL2 is thought to be relatively flexible.[1] Upon agonist binding, such as with AngII, the ECL2 adopts a more compact, "lid-like" conformation, stabilized by extensive hydrogen bonding with the ligand and other receptor domains.[1] This conformational change is instrumental in receptor activation. Conversely, antagonist binding also induces a "lid" conformation, but one that differs from the agonist-bound state, effectively inhibiting receptor activation.[1]
Specific residues within the ECL2 are critical for these interactions. For instance, Arg167 is a key residue involved in the binding of both peptide and non-peptide ligands, including widely used angiotensin receptor blockers (ARBs).[2][3] Phe182 has been shown to be important for the binding of peptide agonists but not for non-peptide antagonists.[2] Furthermore, autoantibodies targeting the ECL2 have been identified in certain pathological conditions and can act as agonists, highlighting the loop's direct role in receptor activation.[1]
Biased Agonism and Signaling Specificity:
The AT1R signals through two primary pathways: the canonical Gq protein-mediated pathway, leading to vasoconstriction and cell growth, and the β-arrestin-mediated pathway, which can have cardioprotective effects. The ECL2 plays a significant role in determining the balance between these pathways, a phenomenon known as biased agonism. Different ligands can stabilize distinct conformations of the ECL2 and the receptor as a whole, preferentially activating one pathway over the other.[4] For example, the β-arrestin-biased agonist TRV026 induces an inward movement of the ECL2 compared to the endogenous agonist AngII.[4] This demonstrates that the ECL2 is a key structural determinant for functional selectivity at the AT1R.
Quantitative Analysis of AT1R ECL2 Function
The functional significance of the ECL2 is underscored by quantitative data from various experimental assays. The following tables summarize key findings from the literature regarding ligand binding affinities and the functional consequences of ECL2 mutations.
| Ligand/Mutant | Radioligand | Assay Type | Cell Line | Kd (nM) | Bmax | Reference |
| HA-CYS-AT1R | 125I-[Sar1, Ile8]Ang II | Saturation Binding | Intact Cells | 4.4 | N/A | [1] |
| WT-AT1R | 3H-candesartan | Saturation Binding | COS-1 membranes | 1.1 ± 0.2 | 2.5 ± 0.2 pmol/mg | [2] |
| R167A | 3H-candesartan | Saturation Binding | COS-1 membranes | No specific binding | N/A | [2] |
| F182A | 3H-candesartan | Saturation Binding | COS-1 membranes | 1.3 ± 0.3 | 2.1 ± 0.3 pmol/mg | [2] |
Table 1: Ligand Binding Affinities (Kd) for Wild-Type and Mutant AT1R. This table presents the dissociation constants (Kd) and maximal binding capacities (Bmax) for various ligands at the wild-type and ECL2 mutant AT1R.
| Construct | Ligand | Assay | Cell Line | EC50 (nM) | IC50 (nM) | Reference |
| HA-AT1R | Angiotensin II | Calcium Mobilization | COS-1 | 0.2 | N/A | [2] |
| BRIL-AT1R | Angiotensin II | Calcium Mobilization | COS-1 | 12 | N/A | [2] |
| HA-AT1R | ZD7155 (antagonist) | Calcium Mobilization | COS-1 | N/A | 3-4 | [2] |
| D281A-CYS-AT1R | Angiotensin II | N/A | N/A | High | N/A | [5] |
Table 2: Functional Potency (EC50) and Inhibitory Concentration (IC50) for AT1R Constructs. This table showcases the effective concentrations for agonist-induced signaling and the inhibitory concentrations for antagonists acting on different AT1R constructs.
Experimental Protocols
To facilitate further research into the physiological function of the AT1R ECL2, this section provides detailed methodologies for key experiments.
Site-Directed Mutagenesis of AT1R
This protocol outlines the generation of point mutations within the ECL2 of the AT1R using a PCR-based method.
1. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
Ensure primers have a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.
-
The mutation should be flanked by 10-15 bases of correct sequence on both sides.
2. PCR Amplification:
-
Prepare a PCR reaction mix containing:
-
5-50 ng of template plasmid DNA (e.g., AT1R in a suitable expression vector)
-
125 ng of forward primer
-
125 ng of reverse primer
-
dNTP mix
-
High-fidelity DNA polymerase and corresponding buffer
-
Nuclease-free water to the final volume.
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
3. Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate on selective agar (B569324) plates and incubate overnight at 37°C.
5. Verification:
-
Isolate plasmid DNA from individual colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
Radioligand Binding Assay
This protocol describes a saturation binding assay to determine the affinity (Kd) and density (Bmax) of a radioligand for the AT1R.
1. Cell Culture and Membrane Preparation:
-
Culture cells expressing the AT1R construct of interest to near confluency.
-
Harvest the cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.
2. Saturation Binding:
-
In a 96-well plate, add a constant amount of membrane preparation (e.g., 10 µg of protein) to each well.
-
Add increasing concentrations of the radioligand (e.g., 3H-candesartan or 125I-[Sar1, Ile8]Ang II) in duplicate or triplicate.
-
For non-specific binding determination, add a high concentration of a competing unlabeled ligand (e.g., 10 µM candesartan) to a parallel set of wells.
-
Incubate the plate at room temperature for 1 hour with gentle agitation to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following AT1R activation, a hallmark of Gq-mediated signaling.
1. Cell Preparation:
-
Seed cells expressing the AT1R construct in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
On the day of the assay, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
3. Ligand Stimulation and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Measure the baseline fluorescence for a short period.
-
Inject the agonist (e.g., Angiotensin II) at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
4. Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
Visualization of AT1R Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the major signaling cascades initiated by AT1R activation.
References
- 1. Ligand-specific Conformation of Extracellular Loop-2 in the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long Range Effect of Mutations on Specific Conformational Changes in the Extracellular Loop 2 of Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Angiotensin II Type 1 Receptor (181-187) in Cardiovascular Autoimmunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmunity is increasingly recognized as a key contributor to the pathogenesis of various cardiovascular diseases. A critical player in this intricate interplay is the Angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor pivotal in blood pressure regulation and cardiovascular homeostasis. Agonistic autoantibodies targeting the AT1R, particularly a specific epitope within the second extracellular loop (amino acids 181-187, sequence AFHYESQ), have been implicated in the pathophysiology of conditions such as preeclampsia, malignant hypertension, and transplant rejection.[1][2] These autoantibodies, referred to as AT1R-AAs, mimic the action of Angiotensin II (Ang II), leading to sustained receptor activation and subsequent downstream signaling cascades that promote vasoconstriction, inflammation, and tissue remodeling.[3][4] This technical guide provides an in-depth overview of the role of the AT1R (181-187) epitope in cardiovascular autoimmunity, focusing on quantitative data, experimental protocols, and key signaling pathways.
Quantitative Data Summary
The presence and concentration of AT1R autoantibodies are significantly correlated with the incidence and severity of several cardiovascular disorders. The following tables summarize key quantitative findings from various studies.
Table 1: AT1R Autoantibody Levels in Human Cardiovascular Diseases
| Disease State | Patient Cohort | Control Cohort | AT1R-AA Levels (Patient) | AT1R-AA Levels (Control) | Key Findings & Reference |
| Preeclampsia | Pregnant women with preeclampsia | Normotensive pregnant women | 10.21 ± 3.20 µg/mL | 6.33 ± 3.40 µg/mL | Significantly higher AT1R-AA levels in preeclampsia, associated with higher blood pressure and adverse pregnancy outcomes.[5][6] |
| Preeclampsia (Postpartum) | 4 years postpartum after preeclamptic pregnancy | 4 years postpartum after normotensive pregnancy | 12.76 ± 5.13 µg/mL | 4.47 ± 1.49 µg/mL | Persistently elevated AT1R-AA levels postpartum in women with a history of preeclampsia.[5][6] |
| Severe Preeclampsia | Women with severe preeclampsia | Normotensive pregnant women | ~66% increase in luciferase activity (bioassay) | ~9% increase in luciferase activity (bioassay) | AT1R-AA levels correlate with the severity of preeclampsia.[7] |
| Refractory Hypertension | Patients with refractory hypertension | Normotensive individuals | Positive in 10/22 patients | Positive in 3/37 individuals | Higher prevalence of AT1R-AAs in patients with refractory hypertension.[8] |
| Malignant Hypertension | Patients with malignant essential hypertension | Healthy blood donors | Positive in 14% of patients | Positive in 14% of controls | While prevalence was similar, the study suggests a potential pathogenic role. |
| COVID-19 (Mild) | Patients with mild COVID-19 | Matched controls | Median 10.7 U/mL | Median 5.9 U/mL | Significantly higher AT1R-AA levels in mild COVID-19 cases.[9] |
Table 2: Physiological Effects of AT1R Autoantibodies in Experimental Models
| Experimental Model | AT1R-AA Administration/Induction | Measured Parameter | Result | Key Findings & Reference |
| Pregnant Rats | Chronic infusion of purified rat AT1R-AA | Mean Arterial Pressure (MAP) | Increase from 99 ± 1 to 119 ± 2 mmHg | AT1R-AA infusion induces hypertension in pregnant rats, mediated by endothelin-1 (B181129).[10] |
| Pregnant Rats | Chronic infusion of purified rat AT1R-AA | AT1R-AA Levels | Increase from 0.68 ± 0.5 to 10.88 ± 1.1 chronotropic units | Successful induction of high AT1R-AA titers.[10] |
| Immunized Mice | Immunization with AT1R second extracellular loop peptide | Skin Collagen Content | 48% increase compared to control mice | Active immunization induces dermal fibrosis.[4] |
| Human Endothelial Cells | Stimulation with AT1R-AAs | TNF-α and IL-6 Secretion | Dose-dependent increase | AT1R-AAs stimulate the release of pro-inflammatory cytokines.[11] |
Experimental Protocols
Detailed methodologies are crucial for the study of AT1R autoantibodies. Below are protocols for key experiments.
Detection of AT1R Autoantibodies by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a solid-phase ELISA for the quantitative detection of IgG autoantibodies against the AT1R.
Materials:
-
Microtiter plates pre-coated with human AT1R
-
Patient and control serum samples
-
Sample diluent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute serum samples 1:100 in sample diluent.
-
Coating: (If not using pre-coated plates) Coat microtiter wells with a solution of purified human AT1R and incubate overnight at 4°C. Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubation with Samples: Add 100 µL of diluted serum samples, standards, and controls to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash three times with 300 µL of wash buffer per well.
-
Incubation with Secondary Antibody: Add 100 µL of HRP-conjugated anti-human IgG, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of AT1R-AAs in the samples by comparing their absorbance to a standard curve generated from known concentrations of AT1R-AAs. A positive result is often defined as a value exceeding a predetermined cut-off (e.g., >17 U/mL).[12]
Functional Bioassay: Neonatal Rat Cardiomyocyte Contraction Assay
This bioassay assesses the agonistic activity of AT1R-AAs by measuring their ability to increase the spontaneous beating rate of cultured neonatal rat cardiomyocytes.
Materials:
-
1-3 day old neonatal Sprague-Dawley rats
-
Cardiomyocyte isolation enzymes (e.g., trypsin, collagenase)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Culture plates
-
Patient and control IgG, purified from serum
-
AT1R antagonist (e.g., Losartan)
-
Microscope with a heated stage and video recording capabilities
-
Software for quantifying beating frequency
Procedure:
-
Isolation of Neonatal Rat Cardiomyocytes:
-
Euthanize neonatal rats and sterilize the chest area.
-
Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the ventricles into small pieces.
-
Perform enzymatic digestion using a solution of trypsin and/or collagenase to dissociate the tissue into a single-cell suspension.
-
Purify cardiomyocytes from fibroblasts by pre-plating or using a Percoll gradient.
-
-
Cell Culture:
-
Plate the isolated cardiomyocytes onto culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Allow the cells to attach and begin to beat spontaneously (typically within 24-48 hours).
-
-
Contraction Assay:
-
Replace the culture medium with fresh, serum-free medium.
-
Record the baseline beating rate of several fields of view for each culture dish.
-
Add purified IgG from patients or controls to the culture medium at various concentrations.
-
For specificity control, pre-incubate some wells with an AT1R antagonist (e.g., Losartan) before adding the IgG.
-
Incubate the cells with the IgG for a defined period (e.g., 1-2 hours).
-
-
Measurement of Beating Rate:
-
Data Analysis:
-
Calculate the change in beating rate from baseline for each condition.
-
A significant increase in the beating rate in the presence of patient IgG, which is blocked by an AT1R antagonist, indicates the presence of functional agonistic AT1R-AAs.
-
Active Immunization in an Animal Model to Induce AT1R Autoimmunity
This protocol describes the induction of AT1R-AAs and associated pathology in rats through active immunization with a synthetic peptide corresponding to the second extracellular loop of the AT1R.
Materials:
-
Synthetic peptide corresponding to the AT1R second extracellular loop (e.g., residues 165-191) containing the 181-187 epitope.
-
Adjuvant (e.g., Freund's complete and incomplete adjuvant)
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH)
-
Experimental animals (e.g., Wistar or Sprague-Dawley rats)
-
Syringes and needles for immunization
-
Equipment for blood pressure monitoring (e.g., tail-cuff plethysmography)
Procedure:
-
Antigen Preparation: Conjugate the synthetic AT1R peptide to a carrier protein like KLH. Emulsify the peptide-KLH conjugate with an equal volume of Freund's complete adjuvant for the initial immunization and Freund's incomplete adjuvant for subsequent booster immunizations.
-
Immunization:
-
Administer the emulsion to the rats via subcutaneous or intraperitoneal injections.
-
Provide booster immunizations at regular intervals (e.g., every 2-4 weeks) to maintain a high antibody titer.
-
-
Monitoring of Antibody Response:
-
Collect blood samples periodically and measure the titer of anti-AT1R peptide antibodies using ELISA (as described in Protocol 1, with the plate coated with the immunizing peptide).
-
-
Assessment of Pathophysiology:
-
Monitor physiological parameters such as blood pressure regularly.
-
At the end of the study, collect tissues (e.g., heart, kidneys, aorta) for histological analysis to assess for signs of inflammation, fibrosis, and end-organ damage.
-
Perform functional assays on isolated organs or cells to further characterize the effects of the induced autoantibodies.
-
Signaling Pathways and Experimental Workflows
The binding of agonistic autoantibodies to the 181-187 epitope of the AT1R initiates a cascade of intracellular signaling events that contribute to cardiovascular pathology. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for their investigation.
Signaling Pathways of AT1R Autoantibodies
Caption: Signaling pathways activated by AT1R autoantibodies.
Experimental Workflow for AT1R Autoantibody Characterization
Caption: Workflow for AT1R autoantibody characterization.
Logical Relationship in Cardiovascular Autoimmunity
Caption: Pathogenesis of AT1R-mediated cardiovascular autoimmunity.
Conclusion
The growing body of evidence strongly supports a pathogenic role for autoantibodies targeting the 181-187 epitope of the Angiotensin II type 1 receptor in a variety of cardiovascular diseases. These autoantibodies act as potent agonists, leading to sustained receptor activation and the promotion of inflammation, vasoconstriction, and tissue remodeling. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of AT1R-mediated autoimmunity and to develop novel therapeutic strategies. Targeting the production or action of these autoantibodies represents a promising avenue for the treatment of cardiovascular diseases with an autoimmune component. Further research is warranted to fully elucidate the triggers for the production of these autoantibodies and to refine diagnostic and therapeutic approaches.
References
- 1. Patients with preeclampsia develop agonistic autoantibodies against the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin Receptor Agonistic Autoantibodies and Hypertension: Preeclampsia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies against Angiotensin II Type 1 and Endothelin 1 Type A Receptors in Cardiovascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Association of Angiotensin Receptor Autoantibodies With Cardiovascular Abnormalities in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANGIOTENSIN RECEPTOR AGONISTIC AUTOANTIBODY IS HIGHLY PREVALENT IN PREECLAMPSIA: CORRELATION WITH DISEASE SEVERITY: Siddiqui- AT1-AA and disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonistic AT(1) receptor autoantibody increases in serum of patients with refractory hypertension and improves Ca(2+) mobilization in cultured rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II receptor I auto-antibodies following SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypertension in response to autoantibodies to the angiotensin II type I receptor (AT1-AA) in pregnant rats: Role of endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prevalence of Angiotensin II Type 1 Receptor Antibodies in Persons With Hypertension and Relation to Blood Pressure and Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Cardiomyocyte Contraction In Vitro and Drug Screening by MyocytoBeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of cardiomyocyte contraction based on image correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Signaling Pathways Activated by AT1-AA Binding to the (181-187) Epitope
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the signal transduction cascades initiated by the binding of autoantibodies against the angiotensin II type 1 receptor (AT1-AA) to the seven-amino-acid epitope (181-AFHYESQ-187) on the second extracellular loop of the AT1 receptor.
Introduction
Autoantibodies targeting the angiotensin II type 1 receptor (AT1-AA) are increasingly recognized as key pathogenic mediators in a variety of cardiovascular and autoimmune diseases, most notably preeclampsia. These autoantibodies act as agonists, mimicking the effects of angiotensin II (Ang II) by binding to the AT1 receptor and triggering a cascade of intracellular signaling events. A critical epitope for this interaction has been identified as the 181-187 amino acid sequence (AFHYESQ) on the second extracellular loop of the receptor.[1] Understanding the signaling pathways activated by AT1-AA binding to this specific epitope is crucial for the development of targeted therapies to mitigate the pathological consequences of these autoantibodies. This guide provides a comprehensive overview of these signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Signaling Pathways Activated by AT1-AA
Binding of AT1-AA to the 181-187 epitope of the AT1 receptor initiates a complex network of signaling pathways, many of which overlap with canonical Ang II signaling, but with distinct characteristics that contribute to the pathophysiology of AT1-AA-mediated diseases. The primary signaling cascades include the MAPK/ERK pathway, NF-κB activation, NADPH oxidase-mediated reactive oxygen species (ROS) production, and the calcineurin-NFAT pathway, leading to the production of various pro-inflammatory and pro-thrombotic molecules.
Gq/11 Pathway
The AT1 receptor is a classical G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. While not always explicitly detailed in the context of AT1-AA binding to the specific 181-187 epitope, it is the foundational pathway for AT1 receptor activation. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
MAPK/ERK Pathway
A prominent downstream consequence of AT1 receptor activation by AT1-AA is the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This pathway is a central regulator of cell growth, proliferation, and differentiation.
NADPH Oxidase and Reactive Oxygen Species (ROS) Production
AT1-AA stimulation is a potent inducer of NADPH oxidase activity in various cell types, including vascular smooth muscle cells and trophoblasts.[1] This enzyme complex generates superoxide (B77818) anions, leading to increased intracellular levels of reactive oxygen species (ROS). This oxidative stress is a key contributor to the endothelial dysfunction and inflammation observed in AT1-AA-mediated pathologies.
NF-κB Pathway
The activation of the transcription factor nuclear factor-kappa B (NF-κB) is another critical signaling event triggered by AT1-AA.[1] NF-κB is a master regulator of inflammatory responses and controls the expression of numerous genes involved in inflammation, immunity, and cell survival. Its activation by AT1-AA leads to the upregulation of pro-inflammatory cytokines and adhesion molecules.
Calcineurin-NFAT Pathway
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is particularly relevant in the context of preeclampsia, where it has been shown to be activated by AT1-AA. This pathway is crucial for the production of soluble fms-like tyrosine kinase-1 (sFlt-1), an anti-angiogenic factor that plays a significant role in the pathogenesis of preeclampsia.
Quantitative Data on AT1-AA Mediated Signaling
The following table summarizes the quantitative data on the activation of various signaling molecules and physiological responses following AT1-AA stimulation.
| Parameter | Cell/Tissue Type | Stimulus | Fold Change/Response | Reference |
| Endothelin-1 (B181129) (ET-1) mRNA | Rat Renal Cortices | Chronic AT1-AA Infusion | 11-fold increase | [2][3] |
| Endothelin-1 (ET-1) mRNA | Rat Placenta | Chronic AT1-AA Infusion | 4-fold increase | [2][3] |
| Mean Arterial Pressure (MAP) | Pregnant Rats | Chronic AT1-AA Infusion | Increase from 99±1 to 119±2 mmHg | [2][3] |
| AT1-AA Activity | Pregnant Rats | Chronic AT1-AA Infusion | Increase from 0.68±0.5 to 10.88±1.1 chronotropic units | [2][3] |
| Placental ROS (Basal) | Pregnant Rats | Chronic AT1-AA Infusion | Increase from 29±6 to 159±29 RLUs | [2] |
| Placental ROS (NADPH-stimulated) | Pregnant Rats | Chronic AT1-AA Infusion | Increase from 92±10 to 287±60 RLUs | [2] |
| NFAT-Luciferase Activity | CHO cells | IgG from mild preeclamptic patients | ~35% increase over basal | [4] |
| Preproendothelin-1 (PPET-1) mRNA | Rat Placenta | Reduced Uterine Perfusion Pressure (RUPP) model with elevated AT1-AA | 4-fold increase | [5] |
| sFlt-1 | Pregnant Rats | AT1-AA Infusion | Significant increase (specific fold change not provided) | [6] |
| ERK1/2 Phosphorylation | Human Coronary Artery Cells | AT1-AA | Increased phosphorylation (specific fold change not provided) | [1] |
| NF-κB Activation | Vascular Smooth Muscle Cells & Trophoblasts | AT1-AA | Activated (specific fold change not provided) | [1] |
| PAI-1 Induction | Trophoblast cells | AT1-AA | Induced (specific fold change not provided) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways activated by AT1-AA.
Cell Culture and AT1-AA Stimulation
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), vascular smooth muscle cells (VSMCs), trophoblast cell lines (e.g., HTR-8/SVneo), or Chinese hamster ovary (CHO) cells stably expressing the human AT1 receptor are commonly used.
-
Culture Conditions: Cells are maintained in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
AT1-AA Stimulation: Purified AT1-AA from patient sera or experimentally generated AT1-AA are added to the cell culture medium at specified concentrations. Stimulation times can range from minutes to hours depending on the signaling event being investigated. A typical concentration for purified AT1-AA could be in the range of 1-10 µg/mL.
Western Blotting for ERK1/2 Phosphorylation
-
Cell Lysis: After AT1-AA stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane is stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
-
Nuclear Extract Preparation: Following AT1-AA stimulation, nuclear extracts are prepared from the cells using a nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.
Measurement of Reactive Oxygen Species (ROS)
-
Lucigenin Chemiluminescence Assay: This assay is used to measure superoxide production.
-
Tissue Homogenization: Tissues (e.g., placenta) are homogenized in a buffer.
-
Assay: The homogenate is incubated with lucigenin, and the chemiluminescence is measured using a luminometer. NADPH can be added to stimulate NADPH oxidase activity.
-
-
Dihydroethidium (DHE) Staining: DHE is a fluorescent probe that specifically detects superoxide.
-
Cell Staining: Live cells are incubated with DHE.
-
Fluorescence Microscopy: The intracellular red fluorescence, indicative of superoxide production, is visualized and quantified using a fluorescence microscope.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for sFlt-1
-
Sample Collection: Cell culture supernatants or patient serum samples are collected.
-
Assay Procedure: A commercial ELISA kit for human sFlt-1 is used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with an anti-sFlt-1 antibody.
-
Detection: A biotin-conjugated anti-sFlt-1 antibody is added, followed by streptavidin-HRP and a substrate solution.
-
Quantification: The color development is measured spectrophotometrically, and the concentration of sFlt-1 is determined by comparison to a standard curve.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Angiotensin II type 1-Receptor Autoantibody (AT1-AA) -mediated pregnancy hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypertension in response to autoantibodies to the angiotensin II type I receptor (AT1-AA) in pregnant rats: Role of endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypertension in response to autoantibodies to the angiotensin II type I receptor (AT1-AA) in pregnant rats: role of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANGIOTENSIN RECEPTOR AGONISTIC AUTOANTIBODY IS HIGHLY PREVALENT IN PREECLAMPSIA: CORRELATION WITH DISEASE SEVERITY: Siddiqui- AT1-AA and disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Role of angiotensin II type I receptor agonistic autoantibodies (AT1-AA) in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
The Agonistic Threat Within: A Technical Guide to Autoantibodies Targeting the AT1R (181-187) Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
A growing body of evidence has implicated a specific class of autoantibodies in the pathogenesis of several severe medical conditions, including preeclampsia, malignant hypertension, and transplant rejection. These are not typical blocking antibodies; instead, they are agonistic autoantibodies that bind to and activate the Angiotensin II Type 1 Receptor (AT1R). Their target is a highly specific seven-amino-acid sequence, AFHYESQ, corresponding to residues 181-187 on the second extracellular loop of the receptor.[1][2] By mimicking the action of angiotensin II, these autoantibodies trigger a cascade of downstream signaling events that contribute to vasoconstriction, inflammation, and tissue damage.[3] This guide provides a comprehensive technical overview of the discovery, characterization, and pathological significance of these agonistic autoantibodies, with a focus on the experimental methodologies and quantitative data essential for researchers in the field.
Quantitative Data Summary
The prevalence and activity of agonistic autoantibodies targeting AT1R (181-187) vary significantly across different patient populations. The following tables summarize key quantitative findings from various studies.
Table 1: Prevalence of Agonistic AT1R Autoantibodies (AT1R-AA) in Various Clinical Conditions
| Clinical Condition | Patient Cohort Size (n) | Prevalence of AT1R-AA (%) | Method of Detection | Reference |
| Preeclampsia (Severe) | 27 | ~95% | Luciferase Bioassay | [4][5] |
| Preeclampsia (Mild) | 10 | ~95% | Luciferase Bioassay | [4][5] |
| Gestational Hypertension | 23 | Elevated vs. Normotensive | Luciferase Bioassay | [4][5] |
| Primary Aldosteronism (IAH) | 12 | 75% | Cell-Based Bioassay | [6] |
| Primary Aldosteronism (APA) | 13 | 46% | Cell-Based Bioassay | [6] |
| Systemic Sclerosis | 73 | 52% (functionally active) | Luminometric Assay | [7][8] |
| COVID-19 (Unfavorable Course) | 33 | 42% (titers >17 U/mL) | ELISA |
IAH: Idiopathic Adrenal Hyperplasia; APA: Aldosterone Producing Adenoma.
Table 2: Activity and Inhibition of AT1R Autoantibodies
| Parameter | Value | Experimental Context | Reference |
| Positive Titer Cut-off | > 17 U/mL | Commercial ELISA Kit | [4] |
| Borderline Titer | 10 - 17 U/mL | Commercial ELISA Kit | [4] |
| IC50 of Inhibitor DCP1-3 | 2.9 nM | Inhibition of IgG binding to HEK-AT1R cells | [1] |
| IC50 of Inhibitor DCP1-16 | 0.6 nM | Inhibition of IgG binding to HEK-AT1R cells | [1] |
Experimental Protocols
The identification and characterization of agonistic AT1R autoantibodies rely on a series of specialized experimental procedures. The following are detailed methodologies for the key assays cited in the literature.
Purification of IgG from Patient Serum
Objective: To isolate the Immunoglobulin G (IgG) fraction, which contains the autoantibodies, from patient serum for use in functional assays.
Principle: This protocol utilizes Protein G affinity chromatography, which relies on the high affinity of Protein G for the Fc region of IgG molecules.[9][10]
Materials:
-
Patient serum
-
Protein G Sepharose column
-
Binding Buffer (e.g., Hartmann's solution or PBS)
-
Elution Buffer (100 mM Glycine, pH 2.3)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.0-9.0)
-
Dialysis tubing (10 kDa MWCO)
-
Dialysis Buffer (PBS, pH 7.4)
Procedure:
-
Column Preparation: Equilibrate the Protein G Sepharose column by washing it with 5-10 column volumes of sterile Binding Buffer.
-
Sample Preparation: Dilute the patient serum 1:1 with Binding Buffer. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.
-
Antibody Binding: Slowly apply the diluted serum to the equilibrated column at a flow rate of approximately 1 mL/min.[9]
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound IgG using the Elution Buffer. Collect 1 mL fractions into tubes pre-filled with 100 µL of Neutralization Buffer to immediately raise the pH and prevent acid-induced denaturation of the IgG.
-
Concentration Monitoring: Measure the protein concentration of each fraction by absorbance at 280 nm. Pool the fractions containing the highest concentration of IgG.
-
Buffer Exchange: Transfer the pooled IgG fraction into dialysis tubing and dialyze against PBS (pH 7.4) at 4°C overnight, with at least two changes of the dialysis buffer.
-
Quantification and Storage: Determine the final concentration of the purified IgG. Aliquot and store at -20°C or -80°C for long-term use.
Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To detect and quantify the presence of autoantibodies in patient serum that specifically bind to the AT1R (181-187) epitope.
Principle: A synthetic peptide corresponding to the AT1R epitope (AFHYESQ) is immobilized on a microplate. Autoantibodies in the sample bind to this peptide and are subsequently detected by an enzyme-conjugated secondary antibody, leading to a colorimetric signal.[11][12]
Materials:
-
96-well microtiter plates
-
Synthetic peptide: AFHYESQ (and potentially flanking residues for better binding)
-
Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST)
-
Purified patient IgG or patient serum
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the synthetic peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Empty the plate and wash three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Dilute patient serum or purified IgG in Blocking Buffer (e.g., 1:100 dilution). Add 100 µL to each well. Include positive and negative controls. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step, but increase to five washes to ensure removal of unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of AT1R autoantibody in the sample. Results can be expressed in optical density (OD) units or quantified in U/mL using a standard curve.[2]
Cardiomyocyte Bioassay for Functional Activity
Objective: To determine the functional, agonistic activity of AT1R autoantibodies by measuring their ability to increase the contraction rate (chronotropic effect) of cultured neonatal rat cardiomyocytes.[3][13]
Principle: Neonatal rat cardiomyocytes beat spontaneously in culture. Agonistic stimulation of the AT1R on these cells by autoantibodies mimics the effect of angiotensin II, leading to an increase in their beating frequency. This effect can be blocked by AT1R antagonists like losartan, confirming specificity.
Materials:
-
Neonatal rats (1-3 days old)
-
Cardiomyocyte isolation kit or enzymes (e.g., trypsin, collagenase)[9]
-
Cardiomyocyte culture medium (e.g., DMEM supplemented with FBS)
-
Culture plates
-
Purified patient IgG
-
Losartan (AT1R antagonist)
-
Microscope with a heated stage and video recording capabilities or a cell monitoring system
Procedure:
-
Cardiomyocyte Isolation and Culture:
-
Isolate hearts from neonatal rats under sterile conditions.
-
Mince the ventricular tissue and perform enzymatic digestion according to established protocols to obtain a single-cell suspension.[1][7]
-
Purify cardiomyocytes from fibroblasts and other cell types, often by pre-plating or using a Percoll gradient.[7]
-
Plate the purified cardiomyocytes onto culture dishes and culture for 2-4 days until they form a spontaneously contracting syncytium.
-
-
Bioassay Execution:
-
Replace the culture medium with a serum-free medium and allow the cells to equilibrate on a heated microscope stage (37°C).
-
Record the baseline beating rate of several distinct cell fields for 2-3 minutes.
-
Add the purified patient IgG to the culture medium at a predetermined concentration (e.g., 10-50 µg/mL).
-
After a 30-60 minute incubation period, record the beating rate again for 2-3 minutes. A significant increase in beats per minute indicates agonistic activity.
-
Specificity Control: In a parallel well, pre-incubate the cardiomyocytes with an AT1R antagonist (e.g., 1 µM losartan) for 30 minutes before adding the patient IgG. The absence of a chronotropic response confirms that the effect is mediated through the AT1R.
-
-
Data Analysis:
-
Quantify the number of beats per minute (BPM) before and after the addition of IgG.
-
Express the agonistic activity as the change in BPM (ΔBPM) or as a percentage increase over the baseline rate.
-
Visualizations: Pathways and Workflows
Signaling Pathway of Agonistic AT1R Autoantibody
The binding of the agonistic autoantibody to the AT1R (181-187) epitope initiates a signaling cascade primarily through the Gq/11 protein pathway, leading to pathological cellular responses.
References
- 1. Neonatal Cardiomyocyte Isolation System - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. Anti-AT1R autoantibodies and prediction of the severity of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress toward identifying potential markers for Preeclampsia: Role of agonistic autoantibody to the angiotensin II type I receptor (AT1-AA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. ANGIOTENSIN RECEPTOR AGONISTIC AUTOANTIBODY IS HIGHLY PREVALENT IN PREECLAMPSIA: CORRELATION WITH DISEASE SEVERITY: Siddiqui- AT1-AA and disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionally Active Antibodies to the Angiotensin II Type 1-Receptor Measured by a Luminometric Bioassay Do Not Correlate With Clinical Manifestations in Systemic Sclerosis: A Comparison With Antibodies to Vascular Receptors and Topoisomerase I Detected by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 初代心筋細胞を1時間で新生仔マウスとラット心臓から分離する方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Neonatal Rat Cardiomyocytes Isolation, Culture, and Determination of MicroRNAs' Effects in Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II Type I Receptors (AT1R) | MLabs [mlabs.umich.edu]
- 11. Phosphorylation patterns on the AT1R C-terminal tail specify distinct downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Angiotensin II Type 1 Receptor (181-187) as a Biomarker for Preeclampsia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preeclampsia (PE) remains a leading cause of maternal and fetal morbidity and mortality, yet its precise etiology is not fully understood. Emerging evidence points to an autoimmune component in the pathogenesis of PE, with agonistic autoantibodies targeting the angiotensin II type 1 receptor (AT1R) playing a pivotal role. These autoantibodies, specifically recognizing the 7-amino acid epitope AFHYESQ corresponding to residues 181-187 of the second extracellular loop of AT1R, are found in elevated concentrations in women with preeclampsia. Termed AT1-AA, these autoantibodies activate the AT1R, mimicking the effects of angiotensin II and triggering a cascade of downstream signaling events that contribute to the clinical manifestations of preeclampsia, including hypertension and proteinuria. This technical guide provides an in-depth overview of AT1R (181-187) as a biomarker for preeclampsia, summarizing key quantitative data, detailing experimental protocols for its detection, and visualizing the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The prevalence and activity of AT1-AA are significantly increased in women with preeclampsia compared to normotensive pregnant women. The following tables summarize key quantitative findings from various studies.
| Parameter | Preeclampsia | Normotensive Pregnancy | Reference |
| Prevalence of AT1-AA | ~95% | Low or undetectable | [1] |
| AT1-AA Activity | Significantly elevated | Low or undetectable | [2] |
| Correlation with Disease Severity | Titer is proportional to the severity of the disease | Not applicable | [1] |
Table 1: Prevalence and Activity of AT1-AA in Preeclampsia
| Clinical Feature | Correlation with AT1-AA Titer in Severe Preeclampsia (r value) | Reference |
| Systolic Blood Pressure | 0.56 | [1] |
| Proteinuria | 0.70 | [1] |
| Soluble fms-like tyrosine kinase-1 (sFlt-1) Level | 0.71 | [1] |
Table 2: Correlation of AT1-AA Titer with Clinical Features in Severe Preeclampsia
Signaling Pathways
The binding of AT1-AA to the AT1R initiates a cascade of intracellular signaling events that contribute to the pathophysiology of preeclampsia. The primary pathways activated include:
-
Gq/11 Protein Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
-
MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinase (ERK), leading to the activation of transcription factors such as AP-1.
-
NF-κB Pathway: Activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation.
-
Calcineurin/NFAT Pathway: Activation of the calcium-dependent phosphatase calcineurin, which dephosphorylates and activates the nuclear factor of activated T-cells (NFAT).
These signaling pathways converge to stimulate the production of several key mediators implicated in preeclampsia, including reactive oxygen species (ROS), inflammatory cytokines (TNF-α, IL-6), endothelin-1 (B181129) (ET-1), and the anti-angiogenic factor sFlt-1.
Experimental Protocols
The detection and quantification of AT1-AA are crucial for its validation and potential clinical application as a biomarker for preeclampsia. The two primary methods employed are the neonatal rat cardiomyocyte bioassay and the enzyme-linked immunosorbent assay (ELISA).
Neonatal Rat Cardiomyocyte Bioassay
This functional assay measures the agonistic activity of AT1-AA by observing the chronotropic response (beating rate) of cultured neonatal rat cardiomyocytes.
Materials:
-
Neonatal Sprague-Dawley rats (1-3 days old)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin solution (0.25%)
-
Collagenase type II
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Culture plates (96-well)
-
Patient and control serum samples (heat-inactivated)
-
Losartan (AT1R antagonist)
-
Microscope with a heated stage and image analysis software
Protocol:
-
Cardiomyocyte Isolation:
-
Euthanize neonatal rats and excise the hearts under sterile conditions.
-
Wash the hearts in ice-cold HBSS to remove excess blood.
-
Mince the ventricular tissue into small fragments.
-
Perform enzymatic digestion with a mixture of trypsin and collagenase to dissociate the cells.
-
Neutralize the enzyme activity with DMEM containing 10% FBS.
-
Filter the cell suspension to remove undigested tissue.
-
Pre-plate the cells for 1-2 hours to allow for fibroblast attachment.
-
Collect the non-adherent cardiomyocytes and determine cell viability and concentration.
-
-
Cell Culture:
-
Seed the cardiomyocytes in 96-well plates at a suitable density.
-
Culture the cells for 24-48 hours to allow them to form a spontaneously beating syncytium.
-
-
Bioassay:
-
Replace the culture medium with fresh, serum-free medium.
-
Record the baseline beating rate of the cardiomyocytes.
-
Add patient or control serum samples to the wells.
-
To confirm specificity, in parallel wells, pre-incubate the serum with Losartan before adding to the cells.
-
Incubate the plates on a heated microscope stage.
-
Record the beating rate at regular intervals for a specified duration.
-
-
Data Analysis:
-
Calculate the change in beating rate from baseline for each sample.
-
A significant increase in the beating rate that is blocked by Losartan indicates the presence of functional AT1-AA.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay quantifies the concentration of AT1-AA in patient samples. A competitive ELISA format is often used.
Materials:
-
96-well microtiter plates coated with a synthetic peptide corresponding to the AT1R (181-187) epitope.
-
Patient and control serum or plasma samples.
-
Standard AT1-AA of known concentration.
-
Horseradish peroxidase (HRP)-conjugated AT1-AA.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Protocol:
-
Sample and Standard Preparation:
-
Prepare a standard curve using serial dilutions of the standard AT1-AA.
-
Dilute patient and control samples as required.
-
-
Assay Procedure:
-
Add standards, samples, and HRP-conjugated AT1-AA to the wells of the coated plate.
-
Incubate for 1-2 hours at 37°C. During this time, the AT1-AA in the sample will compete with the HRP-conjugated AT1-AA for binding to the coated peptide.
-
Wash the plate multiple times with wash buffer to remove unbound components.
-
Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
The OD is inversely proportional to the concentration of AT1-AA in the sample.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of AT1-AA in the patient samples by interpolating their OD values from the standard curve.
-
Experimental Workflow
The validation of AT1R (181-187) as a clinical biomarker for preeclampsia involves a systematic workflow from patient recruitment to data analysis and interpretation.
Conclusion
The agonistic autoantibody targeting the AT1R (181-187) epitope is a promising biomarker for preeclampsia. Its high prevalence in affected individuals and correlation with disease severity underscore its potential clinical utility. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of AT1-AA in the pathophysiology of preeclampsia and to explore its potential as a diagnostic, prognostic, and therapeutic target. Further large-scale validation studies are warranted to establish the sensitivity and specificity of AT1-AA as a predictive biomarker for preeclampsia and to translate these findings into clinical practice.
References
Preliminary Investigation of the AT1R (181-187) Peptide in Organ Transplant Rejection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The role of non-HLA antibodies in organ transplant rejection is a rapidly evolving field of study. Among these, antibodies targeting the Angiotensin II Type 1 Receptor (AT1R) have emerged as significant contributors to both acute and chronic allograft dysfunction. This technical guide provides a detailed overview of the preliminary investigation into the AT1R, with a specific focus on the peptide fragment spanning amino acids 181-187, located within the second extracellular loop (ECL2) of the receptor. This region is a critical target for pathogenic autoantibodies that can mediate rejection independently of the classical complement pathway. This document summarizes the current understanding of the underlying signaling mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the associated pathways and workflows to facilitate further research and drug development in this area.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor that plays a crucial role in blood pressure regulation and fluid and electrolyte homeostasis.[1] However, the presence of agonistic autoantibodies against AT1R has been linked to adverse outcomes in solid organ transplantation, including kidney, heart, lung, and liver transplantation.[1][2] These antibodies are often implicated in cases of antibody-mediated rejection (AMR) where donor-specific anti-HLA antibodies (DSA) are absent.[2]
The second extracellular loop (ECL2) of the AT1R is the primary target for these pathogenic antibodies.[1] Specifically, research has identified key epitopes within this loop that are recognized by rejection-associated antibodies. The amino acid sequence of the human AT1R (UniProt accession P30556) reveals the following sequence for the 181-187 fragment: AFHYESQ . This sequence has been identified as one of the key IgG-binding epitopes for agonistic autoantibodies that can trigger downstream signaling cascades leading to graft injury.
This guide will delve into the functional implications of antibody binding to this specific region of the AT1R and the methodologies used to investigate its role in transplant rejection.
Signaling Pathways in AT1R-Mediated Rejection
Agonistic antibodies binding to the second extracellular loop of the AT1R, including the 181-187 epitope, can induce conformational changes in the receptor, mimicking the effect of its natural ligand, Angiotensin II. This activation, however, is often sustained and can lead to pathological signaling. The primary signaling cascade implicated in AT1R antibody-mediated rejection involves the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.
This activation leads to the downstream activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[2] These transcription factors then promote the expression of pro-inflammatory and pro-thrombotic molecules, including tissue factor, within the allograft's vasculature, contributing to microvascular inflammation, endothelial cell activation, and ultimately, graft damage.[2] Notably, this pathway can mediate rejection in a complement-independent manner, often resulting in C4d-negative antibody-mediated rejection.[2]
Quantitative Data Summary
Numerous studies have investigated the association between the presence of AT1R antibodies and clinical outcomes in organ transplantation. The following tables summarize key quantitative findings.
Table 1: Prevalence of Pre-Transplant AT1R Antibodies and Association with Rejection
| Study Cohort (n) | Assay Cut-off (U/mL) | Prevalence of AT1R-Ab | Association with Acute Rejection | Citation(s) |
| 599 Kidney Recipients | >10 | 47.2% | 1.9-fold higher risk of early AR | |
| Korean KT Recipients | Not specified | 59% | 3.2-fold increased incidence of AR within 1 year | [2] |
| 1845 Kidney Recipients | Not specified | 20.1% | Higher incidence of AMR (25.0% vs. 12.9%) | [3] |
| 150 Kidney Recipients | >10 (intermediate) | 38% | OR 3.86 for ACR | [4] |
| 150 Kidney Recipients | >17 (strongly positive) | 18% | OR 9.99 for ACR | [4] |
Table 2: Association of AT1R Antibodies with Graft Failure
| Study Cohort (n) | Assay Cut-off (U/mL) | Association with Graft Failure | Citation(s) |
| 599 Kidney Recipients | >10 | 2.6-fold higher risk from 3 years post-transplant | |
| 1845 Kidney Recipients | Not specified | aHR 1.49 (AT1R-Ab alone) | [3] |
| 1845 Kidney Recipients | Not specified | aHR 2.26 (AT1R-Ab + DSA) | [3] |
| Meta-analysis (21 studies) | Various | RR 2.37 | [3] |
Experimental Protocols
Investigating the role of AT1R antibodies and the specific 181-187 epitope in transplant rejection involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Detection of AT1R Antibodies
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is the most common method for detecting and quantifying AT1R antibodies in patient serum.
Protocol:
-
Coating: 96-well microtiter plates are coated with a synthetic peptide corresponding to the second extracellular loop of the human AT1R, which includes the 181-187 sequence (AFHYESQ).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific binding.
-
Sample Incubation: Patient serum, diluted in a suitable buffer, is added to the wells and incubated to allow for the binding of AT1R antibodies to the coated peptide.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound antibodies and other serum components.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to the wells and incubated. This antibody will bind to any human IgG (AT1R antibodies) captured on the plate.
-
Washing: Another series of washes is performed to remove the unbound secondary antibody.
-
Detection: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: The reaction is stopped by the addition of an acid (e.g., sulfuric acid).
-
Measurement: The optical density (OD) of each well is read using a microplate reader at a specific wavelength. The OD values are proportional to the amount of AT1R antibodies in the serum. A standard curve is typically used to quantify the antibody concentration in U/mL.
Functional Analysis of AT1R Antibodies
Method: In Vitro Cell Stimulation and Western Blotting for ERK1/2 Phosphorylation
Principle: This assay determines the agonistic activity of patient-derived AT1R antibodies by measuring the activation of the downstream ERK1/2 signaling pathway in cultured cells expressing AT1R.
Protocol:
-
Cell Culture: Human vascular smooth muscle cells or endothelial cells, which endogenously express AT1R, are cultured to near confluence in appropriate media.
-
Serum Starvation: Prior to stimulation, the cells are serum-starved for a period (e.g., 24 hours) to reduce basal signaling activity.
-
Stimulation: The cells are then stimulated with purified IgG fractions from patient serum (containing AT1R antibodies) or control IgG for a defined period (e.g., 10-30 minutes). Angiotensin II can be used as a positive control.
-
Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a secondary antibody conjugated to HRP.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading. The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands. An increase in the p-ERK1/2 to total ERK1/2 ratio in cells stimulated with patient IgG indicates the presence of agonistic AT1R antibodies.
Conclusion and Future Directions
The investigation of AT1R antibodies, particularly those targeting the 181-187 epitope within the second extracellular loop, is crucial for understanding and managing organ transplant rejection in patients without detectable anti-HLA DSAs. The activation of the ERK1/2 signaling pathway by these antibodies presents a distinct, complement-independent mechanism of allograft injury. The quantitative data strongly support a significant association between the presence of AT1R antibodies and an increased risk of both acute rejection and long-term graft failure.
Future research should focus on:
-
Standardization of Assays: Establishing standardized and widely accepted cut-off values for AT1R antibody positivity to improve risk stratification.
-
Therapeutic Targeting: Investigating the efficacy of therapies aimed at either removing AT1R antibodies (e.g., plasmapheresis, immunoadsorption) or blocking their pathogenic effects (e.g., with Angiotensin Receptor Blockers - ARBs).
-
Prospective Clinical Trials: Conducting large-scale, prospective clinical trials to definitively establish the clinical utility of routine AT1R antibody monitoring in transplant recipients.
A deeper understanding of the role of the AT1R (181-187) epitope and the broader second extracellular loop will be instrumental in developing novel diagnostic and therapeutic strategies to improve long-term outcomes for organ transplant recipients.
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. Non-HLA agonistic anti-angiotensin II type 1 receptor antibodies induce a distinctive phenotype of antibody-mediated rejection in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preformed Angiotensin II Type-1 Receptor Antibodies Are Associated With Rejection After Kidney Transplantation: A Single-Center, Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
basic research on the immunogenicity of the AT1R (181-187) peptide
An In-depth Examination for Researchers and Drug Development Professionals
The angiotensin II type 1 receptor (AT1R), a critical regulator of blood pressure and cardiovascular homeostasis, has emerged as a key target for therapeutic intervention in hypertension.[1] A growing body of research focuses on the immunogenicity of a specific epitope within the second extracellular loop of the AT1R, the peptide sequence spanning amino acids 181-187. This region is a crucial binding site and has been the focus of vaccine development aimed at producing antibodies that modulate receptor function.[2][3][4] This guide provides a comprehensive overview of the basic research on the immunogenicity of the AT1R (181-187) peptide, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Immunogenicity Data
The immunogenicity of the AT1R (181-187) peptide has been evaluated in various preclinical models, primarily focusing on its ability to elicit a specific antibody response and subsequently lower blood pressure in hypertensive animals. The following table summarizes the key quantitative findings from several seminal studies.
| Vaccine Platform | Animal Model | Dosage and Schedule | Key Immunological & Physiological Outcomes | Reference |
| ATR12181-KLH | Spontaneously Hypertensive Rats (SHR) | 100 µg subcutaneously at weeks 0, 2, 4, 8, 12, 16, and 20 | - Induced specific antibodies against the AT1R peptide. - Significantly decreased systolic blood pressure (SBP), comparable to losartan (B1675146) treatment. | [5] |
| ATRQβ-001 (AT1R peptide-Qβ VLP) | Angiotensin II-induced hypertensive Balb/c mice | 100 µg subcutaneously on days 0 and 14 | - Induced ATR-001–specific antibodies with an average half-life of 14.4 days. - Reduced SBP by up to -35 mmHg. | [5] |
| ATRQβ-001 (AT1R peptide-Qβ VLP) | Spontaneously Hypertensive Rats (SHR) | 100 µg subcutaneously on days 0, 14, and 28 | - Reduced SBP by up to -19 mmHg. | [5] |
| AT1R-PspA Nanogel | Spontaneously Hypertensive Rats (SHR) | 10 µg intranasally, five doses at one-week intervals | - Induced AT1R-specific serum IgG. - Attenuated the elevation of SBP by -16.8 mmHg compared to control. | [6][7] |
| AT1R (181-187)-KLH with Freund's Adjuvant | Spontaneously Hypertensive Rats (SHR) | 100 µg subcutaneously, three doses at 4, 6, and 8 weeks of age | - Attenuated the elevation of SBP by -44 mmHg compared to control rats. | [6] |
Key Experimental Protocols
The following sections detail the methodologies for the pivotal experiments conducted to assess the immunogenicity of the AT1R (181-187) peptide.
Peptide-Carrier Conjugation
To enhance the immunogenicity of the relatively small AT1R (181-187) peptide, it is typically conjugated to a larger carrier protein.
Protocol for KLH Conjugation:
-
Peptide Synthesis: The AT1R (181-187) peptide (amino acid sequence: AFHYESQ) is synthesized using standard solid-phase peptide synthesis.[2] A cysteine residue is often added to the N- or C-terminus to facilitate conjugation.
-
Carrier Protein Preparation: Keyhole limpet hemocyanin (KLH) is dissolved in phosphate-buffered saline (PBS).
-
Crosslinking: A heterobifunctional crosslinker, such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), is used to link the peptide to KLH. The succinimide (B58015) ester end of MBS reacts with the primary amines of KLH, and the maleimide (B117702) end reacts with the sulfhydryl group of the cysteine residue on the synthetic peptide.
-
Purification: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted peptide and crosslinker.
Immunization of Animal Models
Spontaneously hypertensive rats (SHR) and angiotensin II-induced hypertensive mice are common models for evaluating the anti-hypertensive effects of AT1R-targeted vaccines.
Subcutaneous Immunization Protocol:
-
Antigen Preparation: The peptide-carrier conjugate (e.g., ATR12181-KLH) is emulsified with an adjuvant. Freund's Complete Adjuvant (FCA) is often used for the initial immunization, followed by Freund's Incomplete Adjuvant (FIA) for subsequent booster injections.[6]
-
Animal Handling: Spontaneously hypertensive rats (SHR), a genetic model of hypertension, are typically used.
-
Injection: The emulsion is injected subcutaneously at multiple sites on the back of the animal.
-
Booster Immunizations: Booster injections are administered at specified intervals (e.g., every 2-4 weeks) to maintain a high antibody titer.[5]
Measurement of Antibody Titer (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the specific antibody response.
ELISA Protocol:
-
Plate Coating: 96-well microtiter plates are coated with the AT1R (181-187) peptide overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding of antibodies.
-
Sample Incubation: Serum samples collected from immunized animals are serially diluted and incubated in the wells.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-rat IgG) is added.
-
Detection: A substrate solution (e.g., TMB) is added, and the color development is measured using a microplate reader. The antibody titer is determined as the highest dilution that gives a positive signal.
Signaling Pathways and Experimental Workflows
The binding of antibodies to the AT1R (181-187) epitope can modulate the receptor's signaling cascade. The following diagrams illustrate the key pathways and experimental workflows.
Caption: Canonical Angiotensin II-AT1R Signaling Pathway.
The binding of angiotensin II to the AT1R activates Gq proteins, leading to a cascade of intracellular events that result in vasoconstriction and cell proliferation.
Caption: Mechanism of Action for Anti-AT1R(181-187) Antibodies.
Antibodies generated against the AT1R (181-187) peptide bind to the second extracellular loop of the receptor, sterically hindering the binding of angiotensin II and thereby inhibiting downstream signaling pathways. This blockade leads to a reduction in blood pressure.[5]
Caption: General Experimental Workflow.
This diagram outlines the typical steps involved in the preclinical development and evaluation of a vaccine targeting the AT1R (181-187) peptide.
References
- 1. biocompare.com [biocompare.com]
- 2. Effect of active immunization against angiotensin II type 1 (AT1) receptor on hypertension & arterial remodelling in spontaneously hypertensive rats (SHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Vaccines against components of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Vaccine Development against the Renin-Angiotensin System for the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AT1R (181-187) in Systemic Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system dysregulation. A growing body of evidence points to the involvement of agonistic autoantibodies targeting the Angiotensin II Type 1 Receptor (AT1R) in the pathogenesis of SSc. This technical guide focuses on the critical role of a specific epitope within the second extracellular loop of AT1R, the peptide sequence spanning amino acids 181-187 (AFHYESQ). These autoantibodies, by binding to this epitope, chronically stimulate the AT1R, leading to a cascade of downstream signaling events that promote inflammation, endothelial dysfunction, and fibrosis, the key hallmarks of SSc. This document provides a comprehensive overview of the current understanding of the role of AT1R (181-187) in SSc, including quantitative data on autoantibody prevalence, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Systemic Sclerosis is a challenging autoimmune disorder with significant morbidity and mortality. The renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance, has been implicated in the fibrotic and vascular manifestations of the disease. The Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor, is the primary mediator of the pathological effects of Angiotensin II, including vasoconstriction, inflammation, and fibrosis.
In a significant subset of SSc patients, the immune system produces autoantibodies that recognize and activate the AT1R. These autoantibodies mimic the action of Angiotensin II, leading to persistent receptor stimulation. The primary target of these pathogenic autoantibodies has been identified as the second extracellular loop of the AT1R, with the seven-amino-acid peptide at position 181-187 (AFHYESQ) being a key epitope.[1] This guide delves into the mechanisms by which autoantibodies against AT1R (181-187) contribute to the pathophysiology of SSc and explores the experimental approaches used to study these phenomena.
Quantitative Data on Anti-AT1R Autoantibodies in Systemic Sclerosis
The prevalence of autoantibodies against AT1R in patients with Systemic Sclerosis varies across different cohorts. The presence of these autoantibodies has been associated with more severe disease phenotypes, including diffuse cutaneous SSc, interstitial lung disease, and pulmonary arterial hypertension.[2]
| Cohort/Study | Patient Population | Method of Detection | Prevalence of Anti-AT1R Autoantibodies | Key Findings & Associations |
| Leiden SSc Cohort | 279 SSc patients | ELISA | 81% (using a cut-off of 9.23 units) | Strong correlation between anti-AT1R and anti-ETAR autoantibody levels (R=0.81).[2] |
| Radboud SSc Cohort | 310 SSc patients | ELISA | 35% (using a cut-off of 9.23 units) | Higher median anti-ETAR autoantibody levels in patients with diffuse cutaneous SSc and interstitial lung disease.[1] |
| German SSc Cohort | 176 SSc patients | ELISA | 42.6% | A clear correlation between anti-AT1R and anti-ETAR autoantibodies was observed (r = 0.75).[3] |
| International EUSTAR database | >7000 SSc patients | Not specified | In the majority of SSc patients | Anti-AT1R and anti-ETAR autoantibodies are predictors of mortality in SSc.[4] |
Signaling Pathways Activated by Anti-AT1R (181-187) Autoantibodies
Autoantibodies targeting the AT1R (181-187) epitope act as allosteric agonists, leading to sustained receptor activation. This triggers downstream signaling cascades that are implicated in the pro-inflammatory and pro-fibrotic processes characteristic of SSc. A key pathway activated is the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
Experimental Protocols
Detection of Anti-AT1R (181-187) Autoantibodies by ELISA
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be utilized to detect and quantify autoantibodies specific for the AT1R (181-187) epitope in patient serum. This method involves coating a microplate with the synthetic AFHYESQ peptide and then incubating it with diluted patient serum.
Methodology:
-
Peptide Coating: High-binding 96-well microplates are coated with a synthetic peptide corresponding to the AT1R (181-187) sequence (AFHYESQ) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.
-
Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Patient and healthy control sera are diluted (e.g., 1:100) in the blocking buffer and added to the wells. The plates are incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes human IgG is added to each well and incubated for 1 hour at room temperature.
-
Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The colorimetric reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at 450 nm using a microplate reader.
-
Data Analysis: The concentration of anti-AT1R (181-187) autoantibodies in patient samples is determined by comparing their absorbance values to a standard curve generated using known concentrations of a purified anti-AT1R antibody.
In Vitro Cell Stimulation Assay
Principle: This assay assesses the functional activity of anti-AT1R (181-187) autoantibodies by measuring their ability to stimulate downstream signaling events, such as ERK1/2 phosphorylation or cytokine production, in cultured cells expressing AT1R.
Methodology:
-
Cell Culture: A suitable cell line endogenously expressing or transfected with the human AT1R (e.g., human microvascular endothelial cells (HMECs) or HEK293-AT1R cells) is cultured to confluence in appropriate media.
-
Serum Starvation: Prior to stimulation, cells are serum-starved for 12-24 hours to reduce basal signaling activity.
-
Stimulation: Cells are treated with purified IgG from SSc patients or healthy controls at various concentrations (e.g., 10-100 µg/mL). A positive control (Angiotensin II) and a negative control (medium alone) are included. To confirm the specificity of the response, some cells can be pre-incubated with an AT1R antagonist (e.g., Losartan).
-
Lysis and Protein Quantification: After the desired stimulation time (e.g., 5-30 minutes for phosphorylation events, 6-24 hours for cytokine production), the cells are lysed. The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Detection of ERK1/2 Phosphorylation:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The signal is detected using a chemiluminescent substrate.
-
Cell-Based ELISA: Commercial kits are available for the quantitative measurement of p-ERK1/2 in cell lysates.
-
-
Measurement of Cytokine Production: The concentration of secreted cytokines (e.g., IL-6, IL-8) in the cell culture supernatants is measured by ELISA.
In Vivo Mouse Model of Systemic Sclerosis
Principle: To investigate the pathogenic role of anti-AT1R autoantibodies in vivo, a mouse model can be established by immunizing mice with the AT1R (181-187) peptide to induce an autoimmune response.
Methodology:
-
Peptide-Carrier Conjugation: The AT1R (181-187) peptide is conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to enhance its immunogenicity.
-
Immunization: Mice (e.g., C57BL/6) are immunized subcutaneously or intraperitoneally with the peptide-KLH conjugate emulsified in an adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for subsequent boosts). Booster immunizations are typically given every 2-3 weeks.
-
Monitoring of Autoantibody Titers: Blood samples are collected periodically to monitor the development of anti-AT1R (181-187) autoantibodies by ELISA.
-
Assessment of SSc-like Phenotype: At a predetermined time point (e.g., 8-12 weeks after the initial immunization), mice are euthanized, and tissues (skin, lungs, heart, kidneys) are collected for analysis.
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Masson's Trichrome for collagen deposition) to assess for signs of fibrosis and inflammation.
-
Immunohistochemistry: Tissue sections can be stained for markers of fibroblast activation (e.g., alpha-smooth muscle actin) and immune cell infiltration (e.g., CD3 for T cells, F4/80 for macrophages).
-
Gene Expression Analysis: RNA is extracted from tissues to quantify the expression of pro-fibrotic and pro-inflammatory genes (e.g., Col1a1, Tgf-β, Il-6) by quantitative real-time PCR.
-
Conclusion and Future Directions
The identification of the AT1R (181-187) peptide as a key epitope for pathogenic autoantibodies in Systemic Sclerosis has significantly advanced our understanding of the disease. The agonistic activity of these autoantibodies provides a direct link between the immune system and the fibrotic and vascular manifestations of SSc. The experimental approaches outlined in this guide provide a framework for further research into the precise molecular mechanisms involved and for the development of novel therapeutic strategies.
Future research should focus on:
-
Large-scale clinical studies: To definitively establish the correlation between autoantibodies against the AT1R (181-187) epitope and specific clinical phenotypes and disease progression in SSc.
-
Development of specific inhibitors: Designing molecules that specifically block the binding of pathogenic autoantibodies to the AT1R (181-187) epitope without interfering with the binding of the natural ligand, Angiotensin II.
-
Therapeutic apheresis: Investigating the efficacy of removing anti-AT1R autoantibodies from the circulation of SSc patients.
-
Vaccination strategies: Exploring the potential of inducing tolerance to the AT1R (181-187) epitope as a preventative or therapeutic approach.
By continuing to unravel the complex role of AT1R (181-187) in Systemic Sclerosis, the scientific and medical communities can move closer to developing more effective and targeted therapies for this debilitating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Autoantibodies directed against the angiotensin II type 1 receptor and the endothelin-1 type A receptor in patients with systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Comprehensive autoantibody profiles in systemic sclerosis: Clinical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Angiotensin II Type 1 Receptor (181-187) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a critical component of the renin-angiotensin system, playing a central role in the regulation of blood pressure and cardiovascular homeostasis.[1][2][3][4] The specific peptide fragment corresponding to amino acid residues 181-187, with the sequence Ala-Tyr-Glu-Ile-Gln-Lys-Asn (AYEIQKN), is located within the second extracellular loop of the human AT1R. This region is of significant interest to researchers as it may be involved in receptor-ligand interactions and autoantibody recognition, making it a valuable tool for studying receptor function and developing novel therapeutics.
These application notes provide a detailed protocol for the chemical synthesis of the AT1R (181-187) peptide using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and reliable method for producing high-purity peptides.[5][6]
Applications
The synthesized AYEIQKN peptide can be utilized in a variety of research applications, including:
-
Epitope Mapping: Identifying the binding sites of antibodies and other molecules that target the AT1R.
-
Immunoassays: Serving as an antigen in ELISAs and other immunoassays to detect and quantify autoantibodies against the AT1R, which have been implicated in certain pathologies.
-
Receptor-Ligand Interaction Studies: Investigating the role of the second extracellular loop in angiotensin II binding and receptor activation.
-
Drug Discovery: Acting as a starting point for the design of peptide-based inhibitors or modulators of AT1R function.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the solid-phase synthesis and purification of the AT1R (181-187) peptide. These values are representative and may vary depending on the specific synthesis conditions and equipment used.
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Purity | 75-85% | Analytical RP-HPLC |
| Final Peptide Purity | >98% | Analytical RP-HPLC |
| Overall Yield | 20-30% | Gravimetric analysis |
| Molecular Weight | 862.9 g/mol | Mass Spectrometry (ESI-MS) |
| Appearance | White powder | Visual inspection |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of AT1R (181-187)
This protocol outlines the manual synthesis of the AYEIQKN peptide on a 0.1 mmol scale using standard Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Ile-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ala-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation/Wash Solvent: Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):
-
Dissolve Fmoc-Asn(Trt)-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the amino acid solution to activate.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Lys, Gln, Ile, Glu, Tyr, Ala).
-
Final Deprotection: After coupling the final amino acid (Fmoc-Ala-OH), perform a final Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and IPA (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x). Dry the crude peptide under vacuum.
Protocol 2: Peptide Purification and Analysis
Materials:
-
Crude AT1R (181-187) peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative and analytical RP-HPLC columns (C18)
-
HPLC system with UV detector
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Purification by Preparative RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide using a preparative C18 column with a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
-
-
Purity Analysis by Analytical RP-HPLC:
-
Analyze the collected fractions using an analytical C18 column with a similar gradient to confirm purity.
-
Pool the fractions with a purity of >98%.
-
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Identity Confirmation by Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS.
Visualizations
Caption: Workflow for the synthesis and purification of AT1R (181-187) peptide.
References
Application Notes and Protocols for the Development of an ELISA for AT1-AA Using the (181-187) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoantibodies targeting the angiotensin II type 1 receptor (AT1-AA) are implicated in the pathophysiology of various cardiovascular and autoimmune diseases, including preeclampsia and hypertension. These autoantibodies act as agonists, binding to the AT1 receptor and triggering downstream signaling cascades that contribute to disease progression. The primary epitope for these autoantibodies has been identified as a 7-amino acid sequence (AFHYESQ), corresponding to residues 181-187 on the second extracellular loop of the AT1 receptor.
This document provides detailed application notes and protocols for the development of a robust enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of AT1-AA in biological samples, utilizing the synthetic (181-187) peptide as the target antigen.
AT1-AA Signaling Pathway
Upon binding to the AT1 receptor, AT1-AA mimics the action of angiotensin II, initiating a cascade of intracellular signaling events. This activation leads to the induction of the MAPK/ERK pathway, resulting in the activation of transcription factors such as NF-κB and AP-1.[1] Consequently, this leads to the upregulation of various genes involved in inflammation, coagulation, and vascular remodeling, including tissue factor (TF), soluble fms-like tyrosine kinase-1 (sFlt-1), soluble endoglin (sEng), and endothelin-1 (B181129) (ET-1).[1] This signaling cascade contributes to the pathophysiology of conditions like preeclampsia by promoting hypertension, proteinuria, and placental abnormalities.[1][2]
Figure 1: AT1-AA Signaling Pathway.
Principle of the Assay
The developed assay is an indirect ELISA designed to detect human IgG class autoantibodies against the AT1 receptor (181-187) peptide. The fundamental steps are:
-
Coating: A 96-well microplate is coated with the synthetic (181-187) peptide.
-
Blocking: Non-specific binding sites on the plate are blocked to prevent background noise.
-
Sample Incubation: The plate is incubated with patient serum or plasma. If AT1-AA is present, it will bind to the coated peptide.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to human IgG is added.
-
Signal Development: A substrate solution (TMB) is added, which is converted by HRP into a colored product.
-
Measurement: The reaction is stopped, and the optical density (OD) is measured at 450 nm. The OD is proportional to the amount of AT1-AA in the sample.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| Peptide Antigen | Synthetic AT1 Receptor (181-187) peptide (Sequence: AFHYESQ-NH2), >95% purity |
| ELISA Plates | 96-well high-binding polystyrene plates |
| Coating Buffer | 50 mM Carbonate-Bicarbonate, pH 9.6 |
| Wash Buffer | PBS with 0.05% Tween-20 (PBST) |
| Blocking Buffer | PBST with 1% Bovine Serum Albumin (BSA) |
| Sample Diluent | PBST with 1% BSA |
| Positive Control | Serum from a confirmed AT1-AA positive patient or affinity-purified AT1-AA |
| Negative Control | Serum from a healthy donor |
| Detection Antibody | HRP-conjugated Goat Anti-Human IgG (Fc specific) |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution |
| Stop Solution | 2 M Sulfuric Acid (H₂SO₄) |
| Equipment | Microplate reader (450 nm), multichannel pipettes, plate washer (optional) |
Peptide Handling and Storage
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
ELISA Protocol: Step-by-Step
-
Peptide Coating:
-
Dilute the AT1-(181-187) peptide stock solution to an optimized concentration (e.g., 2 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well of a 96-well plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Prepare dilutions of patient samples, positive controls, and negative controls in Sample Diluent (a starting dilution of 1:100 is recommended).
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Cover the plate and incubate for 1.5 hours at 37°C.
-
-
Washing:
-
Aspirate the samples.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated Goat Anti-Human IgG to its optimized concentration in Sample Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the detection antibody solution.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes. Monitor for color development (blue).
-
-
Stopping the Reaction:
-
Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm within 15 minutes of adding the stop solution.
-
Assay Development and Optimization
A checkerboard titration is crucial to determine the optimal concentrations of the coating peptide and the detection antibody to achieve the best signal-to-noise ratio.
Checkerboard Titration Protocol
-
Peptide Dilutions: Prepare serial dilutions of the AT1-(181-187) peptide in Coating Buffer (e.g., from 10 µg/mL to 0.1 µg/mL). Coat the columns of the 96-well plate with these different concentrations (100 µL/well).
-
Antibody Dilutions: After coating, blocking, and washing, add serial dilutions of a known positive serum sample to all wells.
-
Detection Antibody Dilutions: Following sample incubation and washing, add serial dilutions of the HRP-conjugated secondary antibody to the rows of the plate (e.g., from 1:1,000 to 1:32,000).
-
Analysis: The optimal combination is the one that provides a high OD for the positive control and a low OD for the negative control.
Illustrative Checkerboard Titration Data
The table below shows an example of OD readings from a checkerboard titration.
| Peptide (µg/mL) | 1:2,000 | 1:4,000 | 1:8,000 | 1:16,000 |
| 10 | 2.85 | 2.60 | 2.10 | 1.55 |
| 5 | 2.70 | 2.55 | 2.05 | 1.40 |
| 2 | 2.45 | 2.30 | 1.80 | 1.15 |
| 1 | 1.90 | 1.75 | 1.30 | 0.80 |
| 0.5 | 1.20 | 1.10 | 0.75 | 0.45 |
| Negative Control | 0.12 | 0.10 | 0.08 | 0.06 |
In this example, a peptide concentration of 2 µg/mL and a secondary antibody dilution of 1:4,000 provide a strong positive signal with low background.
Data Presentation and Analysis
Assay Performance Characteristics (Illustrative Data)
| Parameter | Result | Method |
| Sensitivity | 97.5% | Determined using a cohort of 100 confirmed positive samples. |
| Specificity | 98.2% | Determined using a cohort of 100 healthy control samples. |
| Intra-Assay Precision (CV%) | < 8% | Calculated from 20 replicates of three samples with different AT1-AA concentrations on the same plate. |
| Inter-Assay Precision (CV%) | < 12% | Calculated from 20 replicates of three samples with different AT1-AA concentrations on three different plates on three different days. |
Visualizing the Workflow
Figure 2: ELISA Experimental Workflow.
References
Application Notes and Protocols for Angiotensin II Type 1 Receptor (181-187) in Cardiomyocyte Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a critical mediator of cardiovascular physiology and pathology. Its activation by Angiotensin II (Ang II) in cardiomyocytes is a key driver of pathological hypertrophy and apoptosis, cellular processes central to the progression of heart failure. The peptide fragment corresponding to amino acids 181-187 of the second extracellular loop of the AT1R (sequence: AFHYESQ) has been identified as a crucial epitope. Autoantibodies targeting this region have been shown to activate the receptor, while the peptide itself can block this interaction. Furthermore, vaccines incorporating this peptide sequence have demonstrated the ability to attenuate Ang II-induced cardiac hypertrophy and fibrosis in preclinical models.[1]
These findings strongly suggest that the AT1R (181-187) peptide functions as a competitive antagonist at the AT1R. These application notes provide detailed protocols for utilizing this peptide in cardiomyocyte bioassays to investigate its potential as a modulator of Ang II-induced hypertrophy and apoptosis.
Mechanism of Action
The AT1R (181-187) peptide is hypothesized to act as a competitive antagonist by binding to the AT1R, thereby preventing the binding of Angiotensin II and subsequent receptor activation. This inhibitory action is expected to block the downstream signaling cascades that lead to cardiomyocyte hypertrophy and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from cardiomyocyte bioassays investigating the effects of the AT1R (181-187) peptide. These tables are provided as a template for presenting experimental results.
Table 1: Effect of AT1R (181-187) Peptide on Angiotensin II-Induced Cardiomyocyte Hypertrophy
| Treatment Group | Concentration | Mean Cell Surface Area (μm²) | % Increase in Cell Surface Area | % Inhibition of Hypertrophy |
| Untreated Control | - | 1500 ± 50 | 0% | - |
| Angiotensin II | 100 nM | 2250 ± 75 | 50% | 0% |
| Ang II + AT1R (181-187) | 1 µM | 2025 ± 60 | 35% | 30% |
| Ang II + AT1R (181-187) | 10 µM | 1800 ± 55 | 20% | 60% |
| Ang II + AT1R (181-187) | 100 µM | 1575 ± 50 | 5% | 90% |
| Ang II + Losartan | 10 µM | 1550 ± 45 | 3.3% | 93.4% |
Table 2: Effect of AT1R (181-187) Peptide on Angiotensin II-Induced Cardiomyocyte Apoptosis
| Treatment Group | Concentration | % Apoptotic Cells (Annexin V+/PI-) | Fold Increase in Apoptosis | % Inhibition of Apoptosis |
| Untreated Control | - | 3 ± 0.5% | 1.0 | - |
| Angiotensin II | 1 µM | 15 ± 1.2% | 5.0 | 0% |
| Ang II + AT1R (181-187) | 1 µM | 12 ± 1.0% | 4.0 | 25% |
| Ang II + AT1R (181-187) | 10 µM | 8 ± 0.8% | 2.7 | 58% |
| Ang II + AT1R (181-187) | 100 µM | 4 ± 0.6% | 1.3 | 92% |
| Ang II + Losartan | 10 µM | 3.5 ± 0.5% | 1.2 | 96% |
Experimental Protocols
Protocol 1: Cardiomyocyte Hypertrophy Assay
This protocol details the methodology for inducing hypertrophy in primary neonatal rat cardiomyocytes with Angiotensin II and assessing the inhibitory potential of the AT1R (181-187) peptide.
Materials:
-
Primary neonatal rat ventricular cardiomyocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Angiotensin II
-
AT1R (181-187) peptide
-
Losartan (positive control)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Culture: Isolate and culture primary neonatal rat ventricular cardiomyocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate cells on fibronectin-coated coverslips in 24-well plates.
-
Serum Starvation: After 24-48 hours, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare stock solutions of Angiotensin II, AT1R (181-187) peptide, and Losartan.
-
Pre-treat the cells with varying concentrations of the AT1R (181-187) peptide (e.g., 1 µM, 10 µM, 100 µM) or Losartan (10 µM) for 1 hour.
-
Induce hypertrophy by adding Angiotensin II to a final concentration of 100 nM to the pre-treated wells. Include an untreated control group and an Angiotensin II only group.
-
Incubate for 48 hours.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Stain with fluorescently labeled Phalloidin (to visualize F-actin and outline the cells) and DAPI (to stain the nuclei) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of at least 100 randomly selected cells per condition.
-
-
Data Analysis: Calculate the mean cell surface area for each treatment group. Determine the percentage increase in cell size relative to the untreated control and the percentage inhibition of hypertrophy relative to the Angiotensin II-only group.
Protocol 2: Cardiomyocyte Apoptosis Assay
This protocol describes the use of Annexin V/Propidium Iodide (PI) staining and flow cytometry to quantify apoptosis in cardiomyocytes treated with Angiotensin II and the AT1R (181-187) peptide.
Materials:
-
Primary neonatal rat ventricular cardiomyocytes
-
DMEM with 1% FBS
-
Angiotensin II
-
AT1R (181-187) peptide
-
Losartan
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture primary neonatal rat ventricular cardiomyocytes in 6-well plates.
-
Treatment:
-
Replace the growth medium with low-serum (1% FBS) DMEM.
-
Pre-treat cells with varying concentrations of the AT1R (181-187) peptide (e.g., 1 µM, 10 µM, 100 µM) or Losartan (10 µM) for 1 hour.
-
Induce apoptosis by adding Angiotensin II to a final concentration of 1 µM. Include an untreated control group and an Angiotensin II only group.
-
Incubate for 24 hours.
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Identify and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
-
Data Analysis: Calculate the percentage of early apoptotic cells (Annexin V+/PI-). Determine the fold increase in apoptosis relative to the untreated control and the percentage inhibition of apoptosis relative to the Angiotensin II-only group.
Visualizations
Caption: Workflow for assessing the inhibitory effect of AT1R (181-187) on cardiomyocyte hypertrophy.
Caption: Proposed mechanism of AT1R (181-187) peptide action in blocking Ang II-induced signaling.
References
western blot protocol for detecting AT1R with antibodies targeting the (181-187) region
These application notes provide a detailed protocol for the detection of the Angiotensin II Type 1 Receptor (AT1R) using Western blotting, with a special focus on antibodies targeting the 181-187 region. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor that plays a critical role in the renin-angiotensin system, primarily mediating the vasoconstrictive and salt-retaining effects of angiotensin II. Accurate detection and quantification of AT1R are crucial for research in cardiovascular diseases, renal physiology, and drug development. This protocol provides a comprehensive guide for Western blotting of AT1R.
A significant challenge in AT1R immunodetection is the specificity of commercially available antibodies. Several studies have highlighted issues with non-specific binding of anti-AT1R antibodies.[1][2][3][4][5] Therefore, rigorous validation of the primary antibody is a critical and mandatory step for reliable results. This is particularly true when using antibodies targeting a specific, narrow epitope like the 181-187 region, which may not be widely commercially available and might require custom production.
Quantitative Data Summary
The following tables summarize key quantitative parameters for performing a Western blot for AT1R.
Table 1: Antibody Dilutions and Protein Loading
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:500 - 1:1,500 | This is a starting range and must be optimized for each new antibody and experimental setup.[6] |
| Secondary Antibody Dilution | 1:2,000 - 1:10,000 | Dependent on the conjugation (e.g., HRP, fluorescent dye) and detection system.[6] |
| Protein Loading (Cell Lysates) | 20 - 30 µg per lane | A good starting point for detecting endogenously expressed AT1R in cultured cells.[7] |
| Protein Loading (Tissue Lysates) | up to 100 µg per lane | Higher protein load may be necessary for tissues with lower AT1R expression or for detecting post-translationally modified forms.[7] |
Table 2: Expected Molecular Weight of AT1R
| Form | Expected Molecular Weight | Notes |
| Non-glycosylated | ~41-43 kDa | The predicted molecular weight of the core protein.[2][5][8] |
| Glycosylated | ~50 - 150 kDa | The apparent molecular weight can be significantly higher and vary between cell types and tissues due to post-translational glycosylation.[2][4][8] |
Experimental Protocols
Mandatory: Primary Antibody Validation
Given the documented issues with AT1R antibody specificity, the following validation steps are essential before proceeding with the main experiments.
-
Positive Control: Use cell lysates from a cell line overexpressing AT1R (e.g., transfected HEK293 or CHO cells).[9][10] A strong, specific band at the expected molecular weight should be observed.
-
Negative Control: Use tissue or cell lysates from AT1R knockout (KO) animals or cell lines.[1][2] The specific band corresponding to AT1R should be absent in these samples.
-
Peptide Competition: If the antibody was raised against a specific peptide (e.g., corresponding to the 181-187 region), pre-incubate the antibody with an excess of this peptide before incubating it with the membrane. The specific band should disappear or be significantly reduced.
Sample Preparation
For Cultured Cells (e.g., HEK293, Vascular Smooth Muscle Cells):
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
For Tissues (e.g., Kidney, Heart, Liver):
-
Excise the tissue of interest and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Transfer the powder to a pre-chilled tube containing ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Homogenize the sample using a tissue homogenizer or sonicator on ice.
-
Follow steps 4-6 from the cultured cells protocol.
SDS-PAGE and Protein Transfer
-
Mix the protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Note: For some membrane proteins, heating at 70°C for 10 minutes may prevent aggregation.
-
Load 20-100 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions is recommended.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer. Destain with TBST before blocking.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[11][12]
-
Primary Antibody Incubation: Dilute the primary anti-AT1R antibody in the blocking buffer (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle shaking.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer (e.g., 1:5000). Incubate the membrane for 1 hour at room temperature with gentle agitation.[11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing it to X-ray film.
Visualizations
AT1R Signaling Pathway
Caption: Canonical Gαq-mediated signaling pathway of the Angiotensin II Type 1 Receptor (AT1R).
Western Blot Experimental Workflow
Caption: Step-by-step experimental workflow for Western blot detection of AT1R.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Antibody Issues: Primary antibody not specific or inactive. Insufficient antibody concentration. | Validate antibody with positive/negative controls. Optimize antibody dilution by testing a range (e.g., 1:250, 1:500, 1:1000).[7][13] |
| Low Protein Abundance: Target protein expression is low in the sample. | Increase protein loading amount (up to 100 µg for tissue).[7] Use a positive control lysate to confirm protocol is working. | |
| Inefficient Transfer: Poor transfer of high molecular weight proteins. | Optimize transfer time and voltage. Check transfer buffer composition. Confirm transfer with Ponceau S staining.[14][15] | |
| High Background | Insufficient Blocking: Non-specific antibody binding to the membrane. | Increase blocking time to overnight at 4°C. Use 5% BSA instead of milk if necessary.[7][13] |
| Antibody Concentration Too High: Primary or secondary antibody concentration is excessive. | Decrease antibody concentrations (increase dilution). Perform a titration experiment to find the optimal dilution.[13] | |
| Inadequate Washing: Insufficient removal of unbound antibodies. | Increase the number and duration of wash steps (e.g., 3 x 10 minutes).[7][13] | |
| Non-Specific Bands | Antibody Cross-Reactivity: Primary antibody recognizes other proteins. | Use a more specific (e.g., monoclonal) antibody. CRITICAL: Validate with AT1R KO samples.[1][2][4] |
| Protein Degradation: Sample handling led to protein breakdown. | Always use fresh protease inhibitors in the lysis buffer and keep samples on ice.[7][15] | |
| Glycosylation/Modifications: AT1R can exist in multiple forms. | The expected band is ~41 kDa, but higher bands may represent glycosylated forms.[2][4] Consult literature for expected patterns in your sample type. |
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. LACK OF SPECIFICITY OF COMMERCIAL ANTIBODIES LEADS TO MISIDENTIFICATION OF ANGIOTENSIN TYPE 1 RECEPTOR (AT1R) PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Six commercially available angiotensin II AT1 receptor antibodies are non-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Angiotensin II Type 1 Receptor Antibody (A90187) [antibodies.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Expressing the AT1R (181-187) Epitope
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of cells expressing the Angiotensin II Type 1 Receptor (AT1R), with a specific focus on the extracellular epitope spanning amino acids 181-187. This region is a critical site for autoantibody binding in certain pathologies, making its characterization essential for research and drug development.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in cardiovascular and renal homeostasis.[1][2][3] Upon binding its ligand, Angiotensin II (Ang II), the AT1R activates a complex network of intracellular signaling pathways.[1][2][4][5] Dysregulation of AT1R signaling is implicated in hypertension, heart failure, and inflammation.[3][4][6] The extracellular loop 2 (ECL2), which includes the 181-187 epitope, is a known target for agonistic autoantibodies in conditions like preeclampsia.[7] Flow cytometry is a powerful technique for quantifying the cell surface expression of this specific AT1R epitope, enabling the screening of therapeutic candidates that may modulate its function or block autoantibody binding.
AT1R Signaling Pathways
Ang II binding to the AT1R initiates a cascade of intracellular events through both G protein-dependent and -independent mechanisms. The Gq/11 protein-dependent pathway leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3][6] This, in turn, triggers calcium mobilization and activates protein kinase C (PKC).[1][6] The AT1R can also couple to other G proteins and activate pathways involving MAPKs, JAK/STAT, and receptor tyrosine kinases, leading to cellular responses such as proliferation, hypertrophy, and inflammation.[1][3][5] β-arrestin-mediated signaling represents a G protein-independent pathway that can also lead to MAPK activation.[1][2]
Caption: AT1R Signaling Cascade.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a human cell line (e.g., HEK293) stably expressing AT1R.
Table 1: Effect of Agonist and Antagonist on AT1R Surface Expression
| Treatment Condition (48h) | Concentration | Percentage of AT1R Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Untreated Control | - | 85.2 ± 3.1 | 15,430 ± 850 |
| Angiotensin II (Agonist) | 100 nM | 92.5 ± 2.5 | 22,150 ± 1100 |
| Candesartan (Antagonist) | 1 µM | 75.8 ± 4.2 | 10,240 ± 780 |
Data are presented as mean ± standard deviation from three independent experiments. The increase in AT1R positive cells and MFI with Ang II stimulation and the decrease with the antagonist Candesartan are consistent with findings from studies on hepatocellular carcinoma cells.[8]
Table 2: Inhibition of Preeclampsia-Associated Autoantibody Binding
| Treatment Condition | Concentration | Autoantibody Binding (% of Control) |
| Control (Autoantibody only) | - | 100 |
| + AT1R (181-187) Peptide | 10 µM | 15.3 ± 2.1 |
| + Allosteric Ligand DCP1-3 | 1 µM | 45.6 ± 3.5 |
| + Olmesartan (Orthosteric) | 1 µM | 98.2 ± 1.9 |
Data represent the percentage of binding of a preeclampsia-associated autoantibody to AT1R-expressing cells, as measured by a secondary fluorescent antibody. The antigenic peptide corresponding to the epitope effectively blocks binding, while a novel allosteric ligand shows partial inhibition.[7] The orthosteric antagonist Olmesartan does not inhibit autoantibody binding to this epitope.[7]
Experimental Protocols
A crucial aspect of reliable flow cytometry is meticulous sample preparation to ensure a homogenous single-cell suspension.[9]
Protocol 1: Preparation of Cells for Flow Cytometry
Materials:
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 1% Bovine Serum Albumin (BSA))
-
Cell detachment solution (e.g., Accutase or Trypsin-EDTA)
-
15 mL conical centrifuge tubes
-
40 µm cell strainer
Procedure for Adherent Cells:
-
Remove culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of cell detachment solution to cover the monolayer and incubate at 37°C for 5-10 minutes, or until cells detach.[10][11]
-
Neutralize the detachment solution by adding 5-10 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the suspension to a 15 mL conical tube.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of cold FACS buffer.
-
Count the cells and assess viability (e.g., using Trypan Blue).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in cold FACS buffer.[10]
-
For optimal results, pass the cell suspension through a 40 µm nylon mesh filter immediately before staining to remove any remaining clumps.[12]
Procedure for Suspension Cells:
-
Transfer cells from the culture flask to a 15 mL conical tube.
-
Centrifuge at 300-400 x g for 5 minutes.[10]
-
Follow steps 8-11 from the adherent cell protocol.
Protocol 2: Staining for Surface AT1R (181-187) Epitope
Materials:
-
Prepared single-cell suspension (1 x 10⁷ cells/mL)
-
FACS Buffer
-
Fc Block reagent (to prevent non-specific binding)[13]
-
Primary Antibody: Rabbit anti-AT1R (extracellular epitope 181-187).
-
Secondary Antibody: FITC-conjugated Goat anti-Rabbit IgG.
-
Isotype Control: Rabbit IgG of the same concentration as the primary antibody.
-
Flow cytometry tubes.
Procedure:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
Blocking: Add Fc Block reagent according to the manufacturer's protocol and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific antibody binding to Fc receptors on the cell surface.[14]
-
Primary Antibody Incubation: Without washing, add the primary anti-AT1R antibody at its predetermined optimal concentration. For the isotype control tube, add the corresponding Rabbit IgG.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step two more times to ensure removal of unbound primary antibody.[14]
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS buffer containing the FITC-conjugated secondary antibody at the recommended dilution.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Final Wash: Wash the cells twice with 2 mL of cold FACS buffer as described in steps 5-6.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Store samples on ice and protected from light until analysis. Acquire at least 10,000-50,000 events per sample for statistically significant results.[13]
Experimental Workflow and Logic
The successful analysis of AT1R expression by flow cytometry follows a logical progression from sample preparation to data interpretation.
Caption: Flow Cytometry Experimental Workflow.
Concluding Remarks
This guide provides the necessary protocols and background information for the robust analysis of the AT1R (181-187) epitope using flow cytometry. Adherence to these detailed methods, particularly regarding cell handling and antibody staining, is critical for obtaining high-quality, reproducible data. The validation and specificity of the primary antibody are paramount; it is recommended to validate commercial antibodies using AT1R-knockout or overexpressing cell lines, as specificity can be a concern.[3] This approach is invaluable for characterizing the role of this specific epitope in disease and for the development of novel therapeutics targeting the AT1R.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Effect of PLC-β1/CaM signaling pathway mediated by AT1R on the occurrence and development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. IIIR Flow Cytometry Core Facility [iiirflow.bio.ed.ac.uk]
- 13. Frontiers | Targeting Angiotensin II Type-1 Receptor (AT1R) Inhibits the Harmful Phenotype of Plasmodium-Specific CD8+ T Cells during Blood-Stage Malaria [frontiersin.org]
- 14. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Angiotensin II Type 1 Receptor (181-187) Peptide Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a critical component of the renin-angiotensin system, playing a key role in blood pressure regulation and cardiovascular homeostasis. The peptide sequence corresponding to amino acids 181-187 of the AT1R, located in the second extracellular loop (ECL2), has been identified as a crucial epitope. This region is particularly significant as it is the target for agonistic autoantibodies observed in conditions such as preeclampsia. Understanding the binding kinetics of these autoantibodies and other potential ligands to the AT1R (181-187) peptide is essential for developing novel diagnostics and therapeutics. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity and kinetics.
These application notes provide a comprehensive guide to utilizing SPR for studying the interactions of the AT1R (181-187) peptide.
Signaling Pathway of Angiotensin II Type 1 Receptor
Angiotensin II binding to the AT1R initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in various physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and cell growth. The binding of agonistic autoantibodies to the ECL2, which contains the 181-187 sequence, can mimic the effects of Angiotensin II, leading to receptor activation and downstream signaling.
Application of Surface Plasmon Resonance (SPR)
SPR technology is ideally suited for the quantitative analysis of the interaction between the AT1R (181-187) peptide and its binding partners, such as autoantibodies. In a typical SPR experiment, the AT1R (181-187) peptide is immobilized on a sensor chip surface (acting as the ligand). A solution containing the binding partner (the analyte), for instance, purified autoantibodies from patient serum, is then flowed over the surface. The binding and dissociation events are monitored in real-time, generating a sensorgram from which kinetic parameters can be derived.
Quantitative Data Summary
Due to the limited availability of specific public data for the direct SPR analysis of the AT1R (181-187) peptide with its autoantibodies, the following table presents a hypothetical yet representative dataset. These values are based on typical high-affinity peptide-antibody interactions observed in SPR studies and serve as a benchmark for expected results.
| Analyte (Binding Partner) | Ligand (Immobilized) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |
| Purified Human AT1R Autoantibody (IgG) | AT1R (181-187) Peptide | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.33 |
| Monoclonal Antibody (mAb) against AT1R ECL2 | AT1R (181-187) Peptide | 2.2 x 10⁵ | 5.0 x 10⁻⁵ | 0.23 |
| Non-specific Human IgG | AT1R (181-187) Peptide | No Binding | No Binding | N/A |
Experimental Protocols
Protocol 1: Immobilization of AT1R (181-187) Peptide on a CM5 Sensor Chip
This protocol describes the covalent immobilization of the synthetic AT1R (181-187) peptide onto a carboxymethylated dextran (B179266) (CM5) sensor chip using standard amine coupling chemistry.
Materials:
-
SPR instrument (e.g., Biacore series)
-
CM5 sensor chip
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl
-
AT1R (181-187) synthetic peptide (sequence: AFHYESQ) of high purity (>95%)
-
Immobilization buffer: 10 mM Sodium acetate, pH 4.5
-
Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
Procedure:
-
System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Peptide Preparation: Dissolve the AT1R (181-187) peptide in the immobilization buffer to a final concentration of 50 µg/mL.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes to activate the carboxyl groups.
-
Peptide Immobilization: Inject the prepared peptide solution over the activated surface. Monitor the response units (RU) to achieve the desired immobilization level (typically 100-200 RU for small peptide ligands).
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
Stabilization: Wash the surface with running buffer until a stable baseline is obtained.
Protocol 2: Kinetic Analysis of Autoantibody Binding to Immobilized AT1R (181-187) Peptide
This protocol details the procedure for analyzing the binding kinetics of purified autoantibodies to the immobilized AT1R (181-187) peptide.
Materials:
-
SPR instrument with the prepared AT1R (181-187) sensor chip
-
Purified autoantibodies (analyte) from patient serum or a relevant monoclonal antibody
-
Running buffer: HBS-EP+ (pH 7.4)
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.0
Procedure:
-
Analyte Preparation: Prepare a series of dilutions of the autoantibody in running buffer. A typical concentration range would be from 1 nM to 100 nM. Include a zero-concentration sample (running buffer only) for double referencing.
-
Binding Analysis (Single-Cycle Kinetics):
-
Inject the lowest concentration of the antibody over the sensor surface for 180 seconds to monitor association.
-
Without a regeneration step, sequentially inject the increasing concentrations of the antibody, each for 180 seconds.
-
After the final injection, allow the dissociation to proceed for 600 seconds in running buffer.
-
-
Regeneration: Inject the regeneration solution for 30 seconds to remove any bound antibody and prepare the surface for the next cycle.
-
Data Analysis:
-
Subtract the response from the reference flow cell and the zero-concentration injection.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for a typical SPR experiment and the logical relationship between the experimental parameters and the derived kinetic data.
Application Notes and Protocols for Neutralizing AT1-AA with the (181-187) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autoantibodies targeting the angiotensin II type 1 receptor (AT1-AA) are implicated in the pathophysiology of various conditions, including preeclampsia and hypertension. These autoantibodies act as agonists, activating the AT1 receptor and triggering downstream signaling pathways that contribute to disease pathogenesis.[1][2] A promising therapeutic strategy involves the neutralization of these autoantibodies. This document provides detailed application notes and protocols for the use of a synthetic peptide corresponding to the amino acid sequence 181-187 of the second extracellular loop of the AT1 receptor to neutralize AT1-AA. This seven-amino-acid peptide, with the sequence Ala-Phe-His-Tyr-Glu-Ser-Gln (AFHYESQ), mimics the epitope recognized by AT1-AA, thereby acting as a competitive inhibitor and preventing the autoantibody from binding to and activating the AT1 receptor.[3][4]
Signaling Pathways and Neutralization Mechanism
AT1-AA binding to the AT1 receptor initiates a signaling cascade similar to that of its natural ligand, angiotensin II. This activation leads to a series of downstream events, including the activation of the MAPK/ERK pathway, leading to the production of reactive oxygen species (ROS), inflammatory cytokines, and other pathological mediators like soluble fms-like tyrosine kinase-1 (sFlt-1) and endothelin-1 (B181129) (ET-1).[1][3] The (181-187) peptide, AFHYESQ, effectively neutralizes AT1-AA by binding to the antigen-binding site of the autoantibody, thus preventing its interaction with the AT1 receptor and blocking the subsequent downstream signaling.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of the (181-187) peptide in neutralizing AT1-AA.
Table 1: In Vitro Neutralization of AT1-AA Activity
| Assay Type | Cell Line/System | AT1-AA Source | Peptide Concentration | Observed Effect | Reference |
| Luciferase Reporter Assay | CHO cells with NFAT-luciferase reporter | IgG from preeclamptic women | 0.25 µg/mL | Complete blockade of AT1-AA-induced luciferase activity.[5] | [5] |
| Cardiomyocyte Bioassay | Neonatal rat cardiomyocytes | Sera from preeclamptic women | Not specified | Neutralization of the agonistic (chronotropic) effect of AT1-AA.[6] | [6] |
Table 2: In Vivo Efficacy of the (181-187) Peptide in Animal Models
| Animal Model | Treatment Group | Key Parameter | Result | Reference |
| Pregnant Mice injected with human AT1-AA | AT1-AA + (181-187) peptide | Blood Pressure | Prevention of hypertension.[3] | [3] |
| Proteinuria | Prevention of proteinuria.[3] | [3] | ||
| Fetal Size | Prevention of small fetus size.[3] | [3] | ||
| Placental Ischemic (RUPP) Rats | RUPP + modified (181-187) peptide | Mean Arterial Pressure (mmHg) | Normalized to normal pregnant levels (RUPP: 123±2 vs. RUPP+peptide: 105±3).[7] | [7] |
| Plasma sFlt-1 (pg/mL) | Reduced in peptide-treated RUPP rats.[7] | [7] | ||
| Placental Pre-pro-endothelin-1 mRNA | Reduced by approximately 50% compared to untreated RUPP rats.[7] | [7] |
Experimental Protocols
Protocol 1: Purification of IgG (containing AT1-AA) from Human Serum
This protocol describes the purification of total IgG from human serum using Protein A affinity chromatography. This purified IgG fraction can then be used in various in vitro assays to assess AT1-AA activity.
Materials:
-
Human serum from patients or healthy donors
-
Protein A Agarose or Sepharose resin
-
Chromatography column
-
Binding Buffer: 0.1 M Phosphate buffer, pH 8.0
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge and appropriate tubes
-
Spectrophotometer
Procedure:
-
Serum Preparation: Thaw frozen human serum samples at room temperature. Centrifuge at 10,000 x g for 20 minutes at 4°C to remove any precipitates.
-
Column Preparation:
-
Equilibrate the Protein A resin and buffers to room temperature.
-
Pack the chromatography column with the Protein A resin according to the manufacturer's instructions.
-
Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Dilute the clarified serum sample 1:1 with Binding Buffer.
-
Load the diluted serum onto the equilibrated Protein A column at a flow rate recommended by the resin manufacturer (typically 0.5-1 mL/min).
-
Collect the flow-through fraction to check for unbound IgG.
-
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
Concentration and Buffer Exchange:
-
Determine the protein concentration of the eluted fractions by measuring the absorbance at 280 nm (an OD of 1.4 corresponds to approximately 1 mg/mL IgG).
-
Pool the IgG-containing fractions.
-
Perform buffer exchange into PBS or desired assay buffer using dialysis or a desalting column.
-
-
Storage: Store the purified IgG at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.
Protocol 2: Synthesis of the (181-187) Peptide (AFHYESQ)
The (181-187) peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. For research purposes, it is often outsourced to a commercial peptide synthesis service to ensure high purity.
General Specifications for Ordering:
-
Sequence: Ala-Phe-His-Tyr-Glu-Ser-Gln (AFHYESQ)
-
Purity: >95% (HPLC purified)
-
Form: Lyophilized powder
-
Counter-ion: Trifluoroacetate (TFA) is common, but acetate (B1210297) may be preferred for some cell-based assays.
-
Analysis: Mass spectrometry and HPLC data should be provided to confirm identity and purity.
Reconstitution and Storage:
-
Reconstitution: Briefly centrifuge the vial to pellet the lyophilized powder. Reconstitute the peptide in a suitable sterile solvent (e.g., sterile water, PBS, or a small amount of DMSO followed by dilution in aqueous buffer) to a stock concentration of 1-10 mg/mL.
-
Storage: Store the lyophilized peptide at -20°C. After reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 3: In Vitro Neutralization of AT1-AA using a Luciferase Reporter Assay
This assay quantitatively measures the activation of the AT1 receptor by AT1-AA and the inhibitory effect of the (181-187) peptide. It utilizes a CHO cell line stably transfected with the AT1 receptor and a reporter construct containing the firefly luciferase gene under the control of an NFAT-responsive element.[5][10]
Materials:
-
CHO cell line stably expressing the human AT1 receptor and an NFAT-luciferase reporter.[11]
-
Cell culture medium (e.g., F-12K medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).[11]
-
Purified IgG (containing AT1-AA) from Protocol 1.
-
(181-187) peptide (AFHYESQ).
-
Losartan (B1675146) (AT1 receptor antagonist, as a positive control for inhibition).
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[12]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the CHO-AT1-NFAT-Luc cells into a white, opaque 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Preparation of Treatment Solutions:
-
AT1-AA: Dilute the purified patient IgG to the desired concentration in serum-free cell culture medium.
-
(181-187) Peptide: Prepare a working solution of the peptide in serum-free medium. For a final concentration of 0.25 µg/mL in the well, prepare a 2X solution (0.5 µg/mL).
-
Controls: Prepare solutions for untreated cells (medium only), cells treated with IgG from healthy donors, and cells treated with a known agonist like Angiotensin II. Also, prepare a losartan solution as a positive control for inhibition.
-
-
Neutralization Pre-incubation (Optional but Recommended): In separate tubes, pre-incubate the diluted AT1-AA-containing IgG with the (181-187) peptide solution for 30-60 minutes at 37°C before adding to the cells.
-
Cell Treatment:
-
Carefully remove the growth medium from the wells.
-
Add 100 µL of the prepared treatment solutions to the respective wells. For neutralization experiments, add the pre-incubated AT1-AA/peptide mixture.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the cell-free control wells.
-
Express the data as Relative Light Units (RLU) or as a percentage of the maximal stimulation achieved with a saturating concentration of Angiotensin II.
-
Calculate the percentage of inhibition by the (181-187) peptide compared to the AT1-AA-only treated cells.
-
Protocol 4: In Vitro Neutralization of AT1-AA using a Neonatal Rat Cardiomyocyte Bioassay
This functional assay measures the chronotropic (beating rate) effect of AT1-AA on primary neonatal rat cardiomyocytes and its neutralization by the (181-187) peptide.[6]
Materials:
-
Cardiomyocyte culture medium.
-
Purified IgG (containing AT1-AA) from Protocol 1.
-
(181-187) peptide (AFHYESQ).
-
Microscope with a heated stage and video recording capabilities or a cell counter.
Procedure:
-
Cardiomyocyte Culture: Isolate and culture neonatal rat cardiomyocytes in 24- or 48-well plates until they form a spontaneously beating syncytium (typically 3-5 days).
-
Baseline Measurement:
-
Place the culture plate on the heated microscope stage (37°C).
-
Allow the cells to equilibrate for 15-20 minutes.
-
Measure the baseline beating rate (beats per minute) of several randomly selected fields of view.
-
-
Treatment:
-
Add the purified AT1-AA-containing IgG to the wells at the desired final concentration.
-
For neutralization, pre-incubate the AT1-AA with the (181-187) peptide for 30-60 minutes before adding to the cells, or add the peptide to the wells shortly before adding the AT1-AA.
-
Include control wells with medium only, IgG from healthy donors, and losartan.
-
-
Measurement of Beating Rate:
-
After adding the treatments, incubate for a defined period (e.g., 30-60 minutes).
-
Measure the beating rate again in the same fields of view.
-
-
Data Analysis:
-
Calculate the change in beating rate (Δ beats per minute) for each condition relative to its baseline.
-
Compare the chronotropic effect of AT1-AA in the presence and absence of the neutralizing peptide.
-
Protocol 5: In Vivo Neutralization of AT1-AA in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of the (181-187) peptide in a mouse model where preeclampsia-like symptoms are induced by the administration of human AT1-AA.
Materials:
-
Pregnant mice (e.g., C57BL/6).
-
Purified human IgG containing AT1-AA.
-
(181-187) peptide (AFHYESQ), sterile and endotoxin-free.
-
Sterile saline or other appropriate vehicle for injection.
-
Equipment for blood pressure measurement in mice (e.g., tail-cuff plethysmography).
-
Metabolic cages for urine collection and proteinuria measurement.
Procedure:
-
Animal Model:
-
Timed-pregnant mice are typically used.
-
On a specific gestational day (e.g., day 13), inject the mice with a predetermined dose of purified human AT1-AA (e.g., via tail vein or intraperitoneal injection) to induce the disease model.
-
-
Peptide Administration:
-
The (181-187) peptide can be co-administered with the AT1-AA or given as a separate treatment.
-
A typical dose might be in the range of 10-50 µg per mouse per day, but this should be optimized.[15]
-
Administration can be via intravenous, intraperitoneal, or subcutaneous injection, or via continuous infusion using an osmotic minipump for sustained delivery.[7]
-
-
Monitoring:
-
Blood Pressure: Measure systolic and diastolic blood pressure daily or every other day using a non-invasive tail-cuff system.
-
Proteinuria: House the mice in metabolic cages to collect 24-hour urine samples at specified time points. Measure total protein concentration in the urine.
-
Fetal and Placental Analysis: At the end of the experiment (e.g., gestational day 18), euthanize the mice and collect fetuses and placentas for weight and histological analysis.
-
-
Control Groups:
-
Pregnant mice receiving vehicle only.
-
Pregnant mice receiving IgG from healthy donors.
-
Pregnant mice receiving AT1-AA only.
-
Pregnant mice receiving AT1-AA plus a scrambled control peptide.
-
-
Data Analysis: Compare the measured parameters (blood pressure, proteinuria, fetal weight, etc.) between the different treatment groups using appropriate statistical methods.
References
- 1. Angiotensin II type 1 receptor autoantibody (AT1-AA)-mediated pregnancy hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Agonistic Autoantibodies to the Angiotensin II Type 1 Receptor (AT1-AA) in Pathophysiology of Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 1-Receptor Autoantibody (AT1-AA) -mediated pregnancy hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 6. Agonistic autoantibodies directed against the angiotensin II AT1 receptor in patients with preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II Type 1 Receptor Agonistic Autoantibody Blockade Prevents Preeclamptic Symptoms in Placental Ischemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysy.com [sysy.com]
- 9. sysy.com [sysy.com]
- 10. ANGIOTENSIN RECEPTOR AGONISTIC AUTOANTIBODY IS HIGHLY PREVALENT IN PREECLAMPSIA: CORRELATION WITH DISEASE SEVERITY: Siddiqui- AT1-AA and disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of a novel therapeutic peptide that depletes MDSC in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assays Studying AT1R Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular and renal physiology and pathophysiology.[1][2] Upon activation by its ligand, angiotensin II (Ang II), the AT1R initiates a cascade of intracellular signaling events that regulate blood pressure, fluid and electrolyte balance, and cellular growth and proliferation.[1][3] Dysregulation of AT1R signaling is implicated in various diseases, including hypertension, heart failure, and kidney disease.[2][4] Consequently, the AT1R is a major therapeutic target for a wide range of cardiovascular drugs.[5][6]
Cell culture-based assays are indispensable tools for studying AT1R function, enabling the elucidation of its complex signaling pathways and the screening of novel therapeutic compounds.[6][7] These assays provide a controlled environment to investigate specific aspects of receptor activation, from proximal G protein coupling to downstream second messenger production and gene transcription. This document provides detailed application notes and protocols for key cell culture-based assays used to study AT1R function, with a particular focus on assays relevant to understanding the functional consequences of ligand binding and receptor activation.
Key Signaling Pathways of AT1R
AT1R activation triggers a multitude of signaling pathways, primarily through coupling to heterotrimeric G proteins.[2] The canonical pathway involves coupling to Gq/11, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][8] The AT1R can also couple to other G proteins, such as Gi/o and G12/13, and activate G protein-independent pathways involving β-arrestin.[1][3] These diverse signaling cascades ultimately regulate a wide array of cellular responses.
Figure 1: AT1R Signaling Pathways.
Key Cell Culture-Based Assays
Several robust and high-throughput compatible assays are available to probe different aspects of AT1R signaling. The choice of assay depends on the specific research question, with some assays measuring proximal events like second messenger production and others assessing more distal events like gene transcription.
| Assay Type | Parameter Measured | Principle | Throughput | Key Advantages |
| Calcium Mobilization Assay | Intracellular Calcium (Ca2+) | Measurement of fluorescence changes of a calcium-sensitive dye upon Ca2+ release from the endoplasmic reticulum.[9][10][11] | High | Real-time kinetic data, well-suited for HTS.[11][12] |
| IP-One Assay | Inositol Monophosphate (IP1) | Competitive immunoassay measuring the accumulation of IP1, a stable metabolite of IP3.[13][14][15] | High | Stable endpoint, less prone to artifacts from calcium signaling.[15][16] |
| cAMP Assay | Cyclic AMP (cAMP) | Immunoassay or reporter-based measurement of changes in intracellular cAMP levels.[17][18] | High | Directly measures Gs or Gi coupling.[18] |
| Reporter Gene Assay | Gene Transcription | Measurement of the expression of a reporter gene (e.g., luciferase) under the control of a response element activated by an AT1R signaling pathway.[19][20] | Medium to High | Measures a functional downstream cellular response.[20] |
| β-Arrestin Recruitment Assay | β-Arrestin Translocation | Detection of the interaction between AT1R and β-arrestin, often using BRET or FRET-based biosensors.[7][21][22] | High | Specific for G protein-independent signaling.[21] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following AT1R activation, which is a hallmark of Gq/11 coupling.[9][11]
Figure 2: Calcium Mobilization Assay Workflow.
Materials:
-
Cells stably or transiently expressing AT1R (e.g., HEK293, CHO).[9][23]
-
Cell culture medium (e.g., DMEM with 10% FBS).[9]
-
Black, clear-bottom 96- or 384-well microplates.[10]
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6).[11][21]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
AT1R agonist (e.g., Angiotensin II).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).[10][11]
Protocol:
-
Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.[9]
-
Dye Loading: Prepare the fluorescent dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well.[9]
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for dye de-esterification and uptake.
-
Compound Addition and Measurement: Place the plate in the fluorescence reader. Set the instrument to record fluorescence intensity over time. After establishing a baseline reading, inject the agonist or test compounds and continue recording the fluorescence signal.[9]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.[10] Determine parameters such as peak fluorescence, time to peak, and area under the curve.
IP-One Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gq/11 pathway activation.[13][14][15]
Figure 3: IP-One Assay Workflow.
Materials:
-
Cells expressing AT1R.
-
White 96- or 384-well microplates.
-
IP-One HTRF assay kit (contains IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer).[13][15]
-
Stimulation buffer containing Lithium Chloride (LiCl).[15]
-
AT1R agonist.
-
HTRF-compatible plate reader.[13]
Protocol:
-
Cell Plating: Seed cells into microplates and incubate overnight.
-
Cell Stimulation: Remove the culture medium and add the stimulation buffer containing the agonist or test compounds and LiCl. LiCl is included to inhibit the degradation of IP1.[15]
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60 minutes) to allow for IP1 accumulation.[13]
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells.
-
Measurement: Incubate the plate at room temperature for 1 hour and then read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.[13]
cAMP Assay
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which can be indicative of AT1R coupling to Gi (inhibition of adenylyl cyclase) or, in some contexts, Gs (stimulation of adenylyl cyclase).[17][18][24]
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. selectscience.net [selectscience.net]
- 15. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 16. news-medical.net [news-medical.net]
- 17. PKC-α-dependent augmentation of cAMP and CREB phosphorylation mediates the angiotensin II stimulation of renin in the collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. reporter-assay.com [reporter-assay.com]
- 20. m.youtube.com [m.youtube.com]
- 21. biocompare.com [biocompare.com]
- 22. montanamolecular.com [montanamolecular.com]
- 23. Functionally Active Antibodies to the Angiotensin II Type 1-Receptor Measured by a Luminometric Bioassay Do Not Correlate With Clinical Manifestations in Systemic Sclerosis: A Comparison With Antibodies to Vascular Receptors and Topoisomerase I Detected by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. AT1R–CB1R heteromerization reveals a new mechanism for the pathogenic properties of angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Autoantibodies Against the Angiotensin II Type 1 Receptor: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Autoantibodies targeting the Angiotensin II Type 1 Receptor (AT1R), specifically the epitope spanning amino acids 181-187 (AFHYESQ), are implicated in the pathophysiology of various cardiovascular and autoimmune diseases, including preeclampsia and hypertension.[1] These autoantibodies can act as agonists, persistently activating the receptor and triggering downstream signaling cascades that contribute to disease progression.[2][3][4] The purification of these autoantibodies is a critical step for their characterization, the development of diagnostic assays, and the screening of potential therapeutic interventions that may block their pathogenic effects.
This document provides a detailed protocol for the purification of anti-AT1R (181-187) autoantibodies from patient serum or other biological fluids using a custom-prepared peptide affinity chromatography column. The protocol is designed to yield highly specific and pure autoantibodies suitable for a range of downstream applications, including functional assays, immunoassays (e.g., ELISA), and Western blotting.[5][6][7]
The purification strategy is based on the highly specific interaction between the autoantibody and its corresponding epitope.[8] A synthetic peptide corresponding to the AT1R (181-187) sequence is covalently immobilized onto a chromatography resin.[9][10] When a sample containing the autoantibodies is passed through the column, the autoantibodies specifically bind to the peptide ligand, while other non-specific immunoglobulins and proteins are washed away. The bound autoantibodies are then eluted under conditions that disrupt the antigen-antibody interaction, yielding a purified and enriched autoantibody fraction.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with peptide affinity chromatography for antibody purification. Actual results may vary depending on the specific characteristics of the autoantibody, the sample matrix, and the precise experimental conditions.
Table 1: Affinity Column Characteristics & Performance
| Parameter | Typical Value | Reference |
| Peptide Immobilization Capacity | 1-2 mg peptide per mL of resin | [9] |
| Antibody Binding Capacity | 35-48 mg IgG per mL of resin | [11] |
| Dynamic Binding Capacity (DBC) | 35-42 mg/mL (at 5-min residence time) | [11] |
| Expected Purity | >90% | [13] |
| Expected Yield | 79-93% | [11] |
Table 2: Quality Control Metrics for Purified Autoantibodies
| Assay | Parameter | Acceptance Criteria | Reference |
| SDS-PAGE | Purity | >95% (single band at ~150 kDa for IgG) | [14] |
| ELISA | Specificity & Titer | High signal against AT1R (181-187) peptide, low signal against scrambled peptide | [7][14] |
| Western Blot | Specificity | Recognition of AT1R protein in a cell lysate | [5] |
| Protein Concentration (A280) | Concentration | Report in mg/mL | [15] |
Experimental Protocols
I. Preparation of the AT1R (181-187) Affinity Column
This protocol describes the covalent coupling of a synthetic peptide with the sequence AFHYESQ (with an added N-terminal cysteine for coupling) to an amine-reactive chromatography resin.
Materials:
-
SulfoLink™ Coupling Resin or similar iodoacetyl-activated agarose (B213101) resin
-
Synthetic Peptide: C-AFHYESQ (lyophilized)
-
Coupling Buffer: 50 mM Tris, 5 mM EDTA-Na, pH 8.5[9]
-
Wash Solution: 1 M NaCl
-
Quenching Buffer: 50 mM L-cysteine in Coupling Buffer
-
Storage Buffer: Phosphate Buffered Saline (PBS), 0.02% Sodium Azide
-
Empty chromatography column
Procedure:
-
Resin Preparation: Equilibrate the SulfoLink™ resin to room temperature. Prepare a slurry and pack it into an empty chromatography column. Wash the column with 5 column volumes (CV) of Coupling Buffer.
-
Peptide Solubilization: Dissolve the synthetic peptide in Coupling Buffer to a final concentration of 1-2 mg/mL.
-
Peptide Coupling: Drain the buffer from the column and add the peptide solution. Seal the column and incubate with gentle end-over-end mixing for 1 hour at room temperature.
-
Washing: Drain the column and wash with 5 CV of Coupling Buffer to remove unbound peptide.
-
Quenching Unreacted Sites: Add 1 CV of Quenching Buffer to the column and incubate for 1 hour at room temperature with gentle mixing to block any remaining reactive sites on the resin.[9]
-
Final Wash and Equilibration: Wash the column with 5 CV of Wash Solution (1 M NaCl) to remove non-covalently bound substances, followed by 5 CV of PBS.
-
Storage: Store the affinity column in Storage Buffer at 4°C.
II. Purification of Anti-AT1R (181-187) Autoantibodies
This protocol outlines the purification of autoantibodies from serum using the prepared affinity column.
Materials:
-
Prepared AT1R (181-187) affinity column
-
Serum sample containing autoantibodies
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5[11]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the affinity column with 10 CV of Binding/Wash Buffer.
-
Sample Preparation: Centrifuge the serum sample at 10,000 x g for 10 minutes to remove any particulate matter. Dilute the clarified serum 1:1 with Binding/Wash Buffer.
-
Sample Loading: Load the diluted serum onto the column at a slow flow rate (e.g., 0.5 mL/min). For maximal binding, the sample can be re-circulated over the column for several hours or overnight at 4°C.[10]
-
Washing: Wash the column with 20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound autoantibodies with 5-10 CV of Elution Buffer. Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately neutralize the low pH of the eluate.[11][12]
-
Fraction Analysis: Determine the protein concentration of each fraction by measuring the absorbance at 280 nm. Pool the fractions containing the purified autoantibodies.
-
Buffer Exchange: Dialyze the pooled fractions against PBS overnight at 4°C to remove the elution and neutralization buffer components.
-
Concentration and Storage: Concentrate the purified autoantibodies using a centrifugal filter unit if necessary. Determine the final protein concentration and store the purified autoantibodies at -20°C or -80°C.
III. Quality Control of Purified Autoantibodies
A. Purity Assessment by SDS-PAGE:
-
Run a sample of the purified autoantibody on a non-reducing SDS-polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
A single band at approximately 150 kDa should be observed, corresponding to intact IgG.
B. Specificity Verification by ELISA:
-
Coat a 96-well plate with the AT1R (181-187) peptide and a control scrambled peptide.
-
Block the wells to prevent non-specific binding.
-
Add serial dilutions of the purified autoantibody to the wells.
-
Detect bound autoantibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.
-
The purified autoantibodies should show a strong signal in the wells coated with the AT1R peptide and minimal signal in the wells with the scrambled peptide.[14]
Visualizations
Caption: Workflow for AT1R autoantibody purification.
Caption: AT1R autoantibody signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western blotting vs. ELISA | Abcam [abcam.com]
- 6. assaybiotechnology.com [assaybiotechnology.com]
- 7. Analysis of proteins and antibodies - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Peptide Affinity Chromatography Applied to Therapeutic Antibodies Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 10. Peptide Affinity Purification of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cube-biotech.com [cube-biotech.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Angiotensin II Type 1 Receptor in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that plays a critical role in the renin-angiotensin system, primarily mediating the vasoconstrictive and salt-retaining effects of Angiotensin II, which are central to blood pressure regulation.[1][2] The extracellular loop 2 of the AT1R, specifically the amino acid sequence 181-187, has been identified as a key epitope. This region is particularly significant as it is the binding site for autoantibodies implicated in the pathogenesis of preeclampsia.[3][4] Consequently, this region is of high interest for the development of novel therapeutics, including small molecule inhibitors and antibody-based therapies.
Radioligand binding assays are a fundamental tool for studying receptor pharmacology, enabling the quantification of receptor density (Bmax) and the affinity (Kd, Ki) of ligands for the receptor.[5][6] This document provides detailed protocols for performing radioligand binding assays on the AT1R, which can be adapted to investigate interactions with the 181-187 epitope.
Signaling Pathways of the Angiotensin II Type 1 Receptor
AT1R activation by Angiotensin II initiates a cascade of intracellular signaling events through various G-protein dependent and independent pathways. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
-
Gq/11 Pathway: The canonical signaling pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[1][7]
-
G12/13 Pathway: AT1R can also couple to G12/13, activating Rho GTPases, which are involved in cell growth, proliferation, and migration.
-
β-Arrestin Pathway: Upon agonist binding, AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize G-protein signaling and initiate a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs).[1][7]
-
JAK/STAT Pathway: AT1R activation can also stimulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is typically associated with cytokine receptors and is involved in cell growth, differentiation, and inflammation.[1][7]
Figure 1: Simplified AT1R Signaling Pathways.
Experimental Protocols
The following protocols describe standard radioligand binding assays for the AT1R. These can be adapted for saturation binding to determine receptor density (Bmax) and radioligand affinity (Kd), or for competition binding to determine the affinity (Ki) of unlabeled ligands.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the AT1R.
-
Radioligand: Typically [125I]-[Sar1,Ile8]Angiotensin II. The specific activity should be known.
-
Unlabeled Ligands: Angiotensin II (for non-specific binding determination) and test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
GF/C glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow: Radioligand Binding Assay
Figure 2: General Workflow for AT1R Radioligand Binding Assay.
Saturation Binding Assay Protocol
This assay is used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand. For each concentration, also prepare a set of non-specific binding (NSB) wells.
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer.
-
For NSB wells, add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
Add 50 µL of varying concentrations of [125I]-[Sar1,Ile8]Angiotensin II.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average cpm from NSB wells from the average cpm of total binding wells for each radioligand concentration.
-
Plot specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine Kd and Bmax values.
-
Competition Binding Assay Protocol
This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of radioligand for binding to the receptor, allowing for the determination of the inhibitor constant (Ki).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total binding wells (no competitor).
-
Non-specific binding wells (high concentration of unlabeled Angiotensin II).
-
Competition wells with increasing concentrations of the test compound.
-
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer or the appropriate concentration of the test compound.
-
To NSB wells, add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
Add 50 µL of [125I]-[Sar1,Ile8]Angiotensin II at a fixed concentration (typically at or below its Kd value).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.
-
-
Incubation, Filtration, and Counting: Follow steps 3-6 of the Saturation Binding Assay Protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from saturation binding experiments.[8]
-
Data Presentation
The following tables summarize representative binding data for various ligands to the AT1 receptor. Note that these values are for the entire receptor and not specifically for the 181-187 fragment.
Table 1: Binding Affinities of Angiotensin Peptides and Antagonists at the AT1 Receptor
| Ligand | Receptor Source | Radioligand | Ki (nM) | Reference |
| Angiotensin II | HEK-293 cells | [125I]-[Sar1,Ile8]AngII | ~1-5 | [9] |
| Angiotensin III | HEK-293 cells | [125I]-[Sar1,Ile8]AngII | ~5-10 | [9] |
| Candesartan | HEK-293 cells | [125I]-[Sar1,Ile8]AngII | ~0.5-2 | [9] |
| Olmesartan | COS-7 cells | [125I]-[Sar1,Ile8]AngII | ~1-3 | [10] |
| Valsartan | COS-7 cells | [125I]-[Sar1,Ile8]AngII | ~10-20 | [10] |
Table 2: Saturation Binding Parameters for [125I]-[Sar1,Ile8]Angiotensin II at the AT1 Receptor
| Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Liver Membranes | ~0.5-1.5 | ~200-500 | [11] |
| Transfected COS-7 Cells | ~1-2 | Variable | [12] |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of peptide contact points in the human angiotensin II type I receptor (AT1) with photosensitive analogs of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Reassessment of the Unique Mode of Binding between Angiotensin II Type 1 Receptor and Their Blockers | PLOS One [journals.plos.org]
- 11. Characterization of the Cardiac Renin Angiotensin System in Oophorectomized and Estrogen-Replete mRen2.Lewis Rats | PLOS One [journals.plos.org]
- 12. WO2019036753A1 - Screening assays, modulators and modulation of activation of receptor for advanced glycation end-products (rage) - Google Patents [patents.google.com]
Commercial ELISA Kits for Detecting Antibodies to Angiotensin II Type 1 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits designed for the quantitative detection of antibodies against the Angiotensin II Type 1 Receptor (AT1R). While the focus of this document is on commercially available kits for general AT1R antibody detection, it is important to note that specific kits targeting the 181-187 epitope of AT1R are not prominently advertised in the provided search results. Researchers requiring this specific epitope reactivity should contact kit manufacturers directly for more detailed information.
Introduction
Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), mediates its physiological and pathological effects primarily through the Angiotensin II Type 1 Receptor (AT1R).[1][2] AT1R is a G protein-coupled receptor (GPCR) that, upon activation, triggers a multitude of intracellular signaling pathways. These pathways are integral to the regulation of blood pressure, fluid and electrolyte balance, and have been implicated in the pathophysiology of cardiovascular diseases, including hypertension, heart failure, and vascular remodeling.[2][3][4]
Autoantibodies targeting AT1R have been identified as potential players in the pathogenesis of various conditions, including transplant rejection and autoimmune diseases. The detection and quantification of these autoantibodies are therefore of significant interest in both clinical research and drug development. Commercial ELISA kits provide a standardized and sensitive method for this purpose.
Principle of the Assay
The majority of commercially available ELISA kits for detecting AT1R antibodies operate on the principle of a sandwich ELISA or a competitive ELISA.
-
Sandwich ELISA: In this format, the wells of a microplate are pre-coated with a capture antibody specific for the AT1R antibody.[5][6][7] The sample containing the target antibody is added, and the AT1R antibody binds to the immobilized capture antibody. A second, enzyme-conjugated detection antibody that also recognizes the AT1R antibody is then added, forming a "sandwich". After a washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the concentration of the AT1R antibody in the sample.[5][6][7]
-
Competitive ELISA: In this format, the microplate wells are coated with the AT1R antigen. The sample containing the AT1R antibody is incubated with an enzyme-conjugated anti-AT1R antibody. This mixture is then added to the coated wells. The AT1R antibodies in the sample compete with the conjugated antibody for binding to the immobilized antigen. Therefore, the intensity of the resulting color is inversely proportional to the concentration of the AT1R antibody in the sample.[8]
Data Presentation
The following tables summarize typical quantitative data provided by manufacturers of commercial AT1R antibody ELISA kits. It is crucial to consult the specific datasheet of the kit being used for precise values.
Table 1: Typical Kit Performance Characteristics
| Parameter | Typical Value | Source |
| Detection Range | 0.312 - 20 ng/mL | [9] |
| 3.125 - 200 ng/mL | [10] | |
| Sensitivity | 0.078 ng/mL | [9] |
| 1.875 ng/mL | [10] | |
| Intra-Assay Precision (CV%) | < 8% | [9][10] |
| Inter-Assay Precision (CV%) | < 10% | [10] |
| < 8% | [9] |
Table 2: Sample Types and Storage
| Sample Type | Collection and Storage Recommendations | Source |
| Serum | Use a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [11][12] |
| Plasma | Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [11][12] |
| Cell Lysates | Adherent cells: detach with trypsin, collect by centrifugation. Suspension cells: collect by centrifugation. Wash cells three times in PBS. Resuspend in PBS and sonicate or perform freeze-thaw cycles. Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove debris. Assay immediately or store at -20°C or -80°C. | [11][13] |
| Tissue Homogenates | Rinse tissues in ice-cold PBS to remove excess blood. Weigh and homogenize in PBS. Centrifuge to clarify. Assay immediately or store at -20°C or -80°C. | [9][11] |
Experimental Protocols
The following are generalized protocols for sandwich and competitive ELISA. Always refer to the specific manual provided with your kit for detailed instructions.
Sandwich ELISA Protocol
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.[5]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).[5]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 2-3 times) with the provided wash buffer.[5] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the biotin-labeled detection antibody working solution to each well.[5]
-
Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C).[5]
-
Washing: Repeat the washing step as described in step 4 (e.g., 3-5 times).[5]
-
Enzyme Conjugate Addition: Add 100 µL of the Streptavidin-HRP (SABC) working solution to each well.[5]
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[5]
-
Washing: Repeat the washing step as described in step 4 (e.g., 5 times).[5]
-
Substrate Development: Add 90 µL of TMB substrate solution to each well. Cover the plate and incubate in the dark at 37°C for the recommended time (e.g., 10-20 minutes).[5]
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (O.D.) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of AT1R antibodies in the samples by plotting a standard curve of the O.D. values of the standards against their known concentrations.
Competitive ELISA Protocol
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 50 µL of standards or samples to the appropriate wells of the antigen-coated microplate.[13]
-
Conjugate Addition: Add 50 µL of the enzyme conjugate to each well. Mix well.[13]
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[13]
-
Washing: Wash the plate five times with the provided wash buffer.[13]
-
Substrate Addition: Add 50 µL of Substrate A and 50 µL of Substrate B to each well.[13]
-
Incubation: Cover the plate and incubate for 15 minutes at 20-25°C, avoiding direct sunlight.[13]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[13]
-
Read Absorbance: Read the O.D. at 450 nm.
-
Calculation: The concentration of AT1R antibodies is inversely proportional to the color intensity. Calculate the concentration based on the standard curve.
Mandatory Visualizations
Angiotensin II Type 1 Receptor Signaling Pathway
Caption: Simplified AT1R signaling cascade.
Sandwich ELISA Experimental Workflow
Caption: General workflow for a sandwich ELISA.
Important Considerations
-
Kit Specificity: While many kits are available for detecting AT1R antibodies, their specificity for particular epitopes, such as the 181-187 region, is often not explicitly stated. It is advisable to contact the manufacturer for detailed information if epitope specificity is critical for your research.
-
Validation: It is recommended to validate the performance of any new ELISA kit in your laboratory with your specific sample types.
-
Sample Handling: Proper sample collection and storage are crucial for accurate results. Avoid repeated freeze-thaw cycles.[11]
-
Standard Curve: A new standard curve must be run with each assay.
-
Recombinant Proteins: Some kits may not be suitable for detecting recombinant proteins. Check the kit manual for compatibility.[5]
-
Cross-Reactivity: Be aware of potential cross-reactivity with other molecules. The manufacturer's data sheet should provide information on tested cross-reactants.[8]
By following the provided protocols and considering these key points, researchers can effectively utilize commercial ELISA kits for the reliable detection and quantification of antibodies to the Angiotensin II Type 1 Receptor.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Human Angiotensin II Type 1 Receptor ELISA Kit (A2707) [antibodies.com]
- 8. mybiosource.com [mybiosource.com]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. AGTR1 Ab ELISA Kit [ABIN511190] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 12. Human angiotensin Ⅱ receptor 1 Antibody,ATⅡR1 Ab Elisa Kit – AFG Scientific [afgsci.com]
- 13. pdf.antibodies-online.com [pdf.antibodies-online.com]
Application Notes & Protocols: Generation of Monoclonal Antibodies Against the AT1R (181-187) Epitope
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the generation of monoclonal antibodies (mAbs) targeting the 181-187 epitope of the Angiotensin II Type 1 Receptor (AT1R). The AT1R is a critical G-protein-coupled receptor involved in cardiovascular regulation, and autoantibodies targeting its second extracellular loop (ECL2), specifically the 'AFHYESQ' epitope (residues 181-187), have been implicated in the pathophysiology of conditions like preeclampsia.[1][2] The generation of specific mAbs against this epitope is crucial for developing diagnostic tools and potential therapeutic interventions.
The primary methodology detailed here is the hybridoma technique, a robust and well-established method for producing high-quality monoclonal antibodies.[3][4]
Section 1: Antigen Design and Preparation
The successful generation of specific antibodies begins with a well-designed immunogen. The target is the 7-amino-acid epitope AFHYESQ (residues 181-187) located on the second extracellular loop of the human AT1R.[1][2] Due to the small size of this peptide, it must be conjugated to a larger carrier protein to elicit a strong immune response.
Protocol 1: Immunogen Preparation (Peptide-KLH Conjugation)
-
Peptide Synthesis:
-
Synthesize a peptide containing the target epitope. To facilitate conjugation, a cysteine residue is often added to the N- or C-terminus. A longer peptide sequence from the ECL2 can also be used, such as I-H-R-N-V-F-F-I-E-N-T-N-I-T-V-C-A-F-H-Y-E-S-Q-N-S-T.[5]
-
Ensure the synthesized peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.
-
-
Carrier Protein Conjugation:
-
The peptide is coupled to Keyhole Limpet Hemocyanin (KLH) to increase its immunogenicity.[5]
-
Dissolve the peptide and KLH in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.4).
-
Use a crosslinker such as maleimide-activated KLH to covalently link to the cysteine residue on the synthetic peptide.
-
Follow the manufacturer's protocol for the specific crosslinker used.
-
After the reaction, remove excess unconjugated peptide by dialysis or gel filtration.
-
Confirm successful conjugation using SDS-PAGE, observing a shift in the molecular weight of the KLH.
-
-
Antigen for Screening (Peptide-BSA Conjugation):
-
To avoid selecting antibodies that recognize the carrier protein, a different carrier, Bovine Serum Albumin (BSA), should be used for the screening process.[5]
-
Conjugate the same peptide to BSA using the same method as described for KLH.
-
Section 2: Monoclonal Antibody Generation via Hybridoma Technology
The hybridoma workflow involves immunizing mice, fusing their antibody-producing B cells with myeloma cells, and then selecting and cloning the resulting hybridomas that secrete the desired antibody.[3][4][6]
Caption: Workflow for monoclonal antibody generation using hybridoma technology.
Protocol 2.1: Immunization of Mice
-
Animal Model: Use 6-8 week old female BALB/c mice.[5]
-
Primary Immunization:
-
Emulsify 50-100 µg of the peptide-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject the emulsion (total volume 100-200 µL) intraperitoneally (IP).
-
-
Booster Immunizations:
-
Boost the mice every 2-3 weeks with 25-50 µg of the peptide-KLH conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
Administer booster injections IP.
-
-
Titer Monitoring:
-
After the 2nd or 3rd booster, collect a small blood sample from the tail vein.
-
Determine the serum antibody titer against the peptide-BSA conjugate using an indirect ELISA (as described in Protocol 2.3).
-
Select the mouse with the highest specific antibody titer for cell fusion.
-
-
Final Boost:
-
Three to four days before the fusion, administer a final booster injection of 25-50 µg of the antigen in saline or PBS, intravenously (IV) or IP.
-
Protocol 2.2: Hybridoma Production (Cell Fusion)
-
Cell Preparation:
-
Euthanize the selected mouse and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes in a sterile, serum-free medium (e.g., RPMI-1640).
-
Separately, culture myeloma cells (e.g., Sp2/0-Ag14) to a log phase of growth. Ensure high viability (>95%).
-
Mix the splenocytes and myeloma cells at a ratio of approximately 5:1.
-
-
Fusion:
-
Co-pellet the mixed cells by centrifugation.
-
Gently add 1 mL of 50% polyethylene (B3416737) glycol (PEG) dropwise over 1 minute while slowly agitating the cells.
-
Slowly add serum-free medium to dilute the PEG, then centrifuge and resuspend the cells in HAT selection medium (RPMI-1640 supplemented with Hypoxanthine, Aminopterin, and Thymidine).
-
-
Plating:
-
Plate the fused cells into 96-well plates.
-
Incubate at 37°C in a 5% CO2 incubator. Hybridoma colonies should become visible within 7-14 days.
-
Protocol 2.3: Screening of Hybridomas by Indirect ELISA
-
Plate Coating: Coat 96-well ELISA plates with the peptide-BSA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[7]
-
Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Incubation with Supernatant: When hybridoma colonies are well-established, collect 50-100 µL of the culture supernatant from each well and add it to the blocked ELISA plate wells. Incubate for 1-2 hours.
-
Detection:
-
Wash the plates thoroughly.
-
Add a secondary antibody, such as HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer. Incubate for 1 hour.
-
Wash the plates again.
-
Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.
-
-
Selection: Identify wells with a high absorbance signal compared to negative controls. These contain potential positive hybridoma clones.
Protocol 2.4: Cloning and Expansion
-
Cloning by Limiting Dilution:
-
To ensure monoclonality, positive hybridomas must be cloned.
-
Perform serial dilutions of the cell suspension from a positive well to a concentration of approximately 0.5 cells/well in 96-well plates.
-
Allow colonies to grow for 7-10 days.
-
-
Rescreening: Screen the supernatants from the single-colony wells again by ELISA to confirm antibody production.
-
Expansion: Expand the confirmed positive monoclonal hybridomas by transferring them to progressively larger culture flasks.[3]
-
Cryopreservation: Freeze multiple vials of the stable monoclonal hybridoma cell lines in liquid nitrogen for long-term storage.
Section 3: Quantitative Data Summary
The following tables summarize representative quantitative data from studies generating and characterizing anti-AT1R antibodies.
Table 1: Representative Anti-AT1R Monoclonal Antibody Affinity Data
| Antibody/Ligand | Method | K D (nM) | IC 50 (nM) | K i (nM) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| ¹³¹I-anti-AT₁R mAb | Saturation Assay | 1.83 | - | - | H22 | [8] |
| Unlabeled anti-AT₁R mAb | Competition Assay | - | 73.13 | 9.68 | H22 | [8] |
| Allosteric Ligand DCP1-16 | IgG Binding Inhibition | - | 0.6 | - | HEK-AT1R | [1] |
| Allosteric Ligand DCP1-3 | IgG Binding Inhibition | - | 2.9 | - | HEK-AT1R |[1] |
Table 2: Anti-AT1R Antibody Titer and Concentration Data from ELISA
| Antibody Source | Titer/Concentration | Cut-off Value | Condition | Reference |
|---|---|---|---|---|
| COVID-19 Patients | 14.0 U/mL (Median) | >17 U/mL (Positive) | Hospital Admission | [9] |
| IMV Controls | 6.0 U/mL (Median) | >17 U/mL (Positive) | Hospital Admission | [9] |
| Heart Transplant Patients | 63.8% became positive | Not specified | During HMII support | [10] |
| Renal Rejection Patients | 9.4% positive | Not specified | Time of rejection |[11] |
Note: ELISA units (U/mL) are relative values based on a standard curve and vary between assays.[12]
Section 4: AT1R Signaling Pathway
The AT1R is activated by its endogenous ligand, Angiotensin II. This binding initiates a cascade of intracellular events, primarily through the Gαq protein pathway, leading to physiological responses like vasoconstriction and cell proliferation.[13][14][15][16] Autoantibodies targeting the 181-187 epitope can also activate this receptor, contributing to pathology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 4. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 5. Preparation and Biological Activity of the Monoclonal Antibody against the Second Extracellular Loop of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybridoma technologies for antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibodies against angiotensin II receptor type 1 and endothelin A receptor are increased in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of angiotensin II type 1 receptor antibodies on post-heart transplantation outcome in Heart Mate II bridged recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Serum Angiotensin II Type 1 Receptor Antibodies at the Time of Renal Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Angiotensin II Type 1 Receptor and Anti-Endothelial Cell Antibodies: A Cross-Sectional Analysis of Pathological Findings in Allograft Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Functional Assays with the Angiotensin II Type 1 Receptor (181-187) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Its activation by Angiotensin II (Ang II) triggers a cascade of intracellular signaling events, primarily through Gq/11 proteins, leading to physiological responses such as vasoconstriction and aldosterone (B195564) secretion.[1] The peptide sequence corresponding to amino acids 181-187 of the second extracellular loop (ECL2) of the AT1R has been identified as a key epitope for autoantibodies implicated in pathologies such as preeclampsia.[1][2] These autoantibodies can allosterically modulate receptor activity, leading to its hyperactivation.[2]
This document provides detailed protocols for in vitro functional assays designed to investigate the interaction of ligands, including the AT1R (181-187) peptide and specific autoantibodies, with the AT1R. These assays are crucial for screening and characterizing compounds that may block the pathogenic effects of these autoantibodies.
AT1R Signaling Pathway
Activation of the AT1R by Angiotensin II initiates a primary signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including the activation of downstream kinases like Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4]
Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.
Data Presentation
The following table summarizes hypothetical quantitative data for compounds tested for their ability to inhibit the binding of an anti-AT1R autoantibody to the AT1R (181-187) epitope.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| DCP1-3 | Competitive Antibody Binding | Anti-AT1R Autoantibody | 2.9 | [2] |
| DCP1-16 | Competitive Antibody Binding | Anti-AT1R Autoantibody | 0.6 | [2] |
| AT1R (181-187) Peptide | Competitive Antibody Binding | Anti-AT1R Autoantibody | >1000 | [2] |
Note: The data presented are for illustrative purposes and are based on published findings. Actual results may vary depending on experimental conditions.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of unlabeled compounds, such as the AT1R (181-187) peptide or potential inhibitors, for the AT1R by measuring their ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human AT1R.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes (e.g., 10-20 µg of protein per well).
-
Add increasing concentrations of the competitor compound (e.g., AT1R (181-187) peptide or test compounds).
-
Add a fixed concentration of a radiolabeled AT1R antagonist (e.g., [125I]-[Sar1,Ile8]Angiotensin II) to each well.
-
For non-specific binding control wells, add a high concentration of an unlabeled AT1R antagonist (e.g., 10 µM Losartan).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following AT1R activation. It is useful for characterizing the functional activity of agonists, antagonists, and allosteric modulators, including autoantibodies.
Experimental Workflow:
Caption: Workflow for an Intracellular Calcium Mobilization Assay.
Methodology:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing AT1R into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
To assess the inhibitory effect of the AT1R (181-187) peptide, pre-incubate the cells with varying concentrations of the peptide for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the agonist (e.g., Angiotensin II) and/or the anti-AT1R autoantibody into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
-
For inhibition experiments, plot the percentage of inhibition of the agonist-induced response against the logarithm of the inhibitor (e.g., AT1R (181-187) peptide) concentration to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the AT1R signaling pathway, as a measure of receptor activation.
Experimental Workflow:
Caption: Workflow for an ERK1/2 Phosphorylation Western Blot Assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture AT1R-expressing cells in 6- or 12-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with the AT1R (181-187) peptide or other test compounds for a specified time.
-
Stimulate the cells with Angiotensin II and/or anti-AT1R autoantibodies for a short period (e.g., 5-10 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Express the results as a fold change relative to the unstimulated control.
-
Conclusion
The provided application notes and protocols describe robust in vitro methods for functionally characterizing the AT1R, with a specific focus on investigating the role of the 181-187 peptide epitope in autoantibody interactions. These assays are fundamental tools for researchers in pharmacology and drug discovery aiming to develop novel therapeutics targeting AT1R-mediated pathologies. Careful optimization of experimental conditions is recommended to ensure data accuracy and reproducibility.
References
- 1. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ijmcmed.org [ijmcmed.org]
- 4. Quantitative Phosphoproteomics Dissection of Seven-transmembrane Receptor Signaling Using Full and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Angiotensin II type 1 receptor (181-187) peptide solubility for assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Angiotensin II type 1 receptor (181-187) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and key physicochemical properties of the Angiotensin II type 1 receptor (181-187) peptide?
A1: The Angiotensin II type 1 receptor (181-187) peptide has the amino acid sequence Ala-Phe-His-Tyr-Glu-Ser-Gln (AFHYESQ). Based on this sequence, its key physicochemical properties have been calculated and are summarized in the table below.
| Property | Value | Interpretation |
| Molecular Formula | C40H52N10O13 | |
| Molecular Weight | 880.9 g/mol | |
| Theoretical Isoelectric Point (pI) | 4.0 | The peptide is acidic and will carry a net negative charge at neutral pH. It will have the lowest solubility at its pI. |
| Net Charge at pH 7.0 | -2 | The peptide is negatively charged at neutral pH, which generally favors solubility in aqueous solutions at or above neutral pH. |
| Grand Average of Hydropathicity (GRAVY) | -0.614 | The negative GRAVY score indicates that the peptide is hydrophilic, suggesting good solubility in aqueous solutions. |
Q2: I am having trouble dissolving the lyophilized AT1R (181-187) peptide. What is the recommended procedure?
A2: Difficulty dissolving the AT1R (181-187) peptide can arise from using an inappropriate solvent or technique. Given its hydrophilic and acidic nature, the following step-by-step protocol is recommended.
Experimental Protocols
Protocol 1: General Solubilization of AT1R (181-187) Peptide
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solvent Selection: Based on its hydrophilic and acidic characteristics (pI ≈ 4.0), the recommended starting solvent is sterile, distilled water or a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Reconstitution:
-
Add a small amount of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex or sonicate the vial for a few seconds to aid dissolution. Brief sonication can help break up peptide aggregates.
-
Visually inspect the solution. A successfully dissolved peptide will result in a clear, particle-free solution.
-
-
Troubleshooting Insolubility:
-
If the peptide does not fully dissolve in water, for this acidic peptide, you can add a small amount of a weak base to increase the pH further from the isoelectric point. A 0.1 M ammonium (B1175870) bicarbonate solution can be added dropwise until the peptide dissolves.
-
For assays that can tolerate organic solvents, a final option is to dissolve the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) (e.g., 10-50 µL) and then slowly add this solution dropwise to your aqueous buffer with vigorous stirring. Note: For most cell-based assays, the final DMSO concentration should not exceed 1% (v/v).
-
Q3: My peptide precipitates when I dilute the stock solution into my assay buffer. How can I prevent this?
A3: Precipitation upon dilution into an assay buffer is a common issue, often caused by a sudden change in solvent polarity or pH, bringing the peptide closer to its isoelectric point where it is least soluble.
To prevent this:
-
Slow, Dropwise Addition: Add the concentrated peptide stock solution very slowly to the assay buffer while continuously stirring or vortexing. This avoids localized high concentrations of the peptide that can lead to aggregation.
-
Check Buffer pH: Ensure your final assay buffer has a pH that is significantly different from the peptide's pI of 4.0. For this acidic peptide, a buffer with a pH of 7.0 or higher is recommended.
-
Lower Final Concentration: The peptide may be precipitating because its solubility limit in the final buffer has been exceeded. Try preparing a more dilute final solution.
Q4: What are the recommended storage conditions for the AT1R (181-187) peptide?
A4: Proper storage is crucial for maintaining the integrity of the peptide.
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability. Keep the vial tightly sealed and protected from moisture.
-
Peptide in Solution: It is best to prepare fresh solutions for each experiment. If you need to store a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lyophilized peptide won't dissolve in water. | The pH of the water may be too close to the peptide's isoelectric point (pI ≈ 4.0). | Add a small amount of a weak basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise to increase the pH and enhance solubility. |
| Peptide solution is cloudy or contains visible particles. | The peptide is not fully dissolved and may be forming aggregates. | Briefly sonicate the solution to break up aggregates. If cloudiness persists, centrifuge the solution to pellet any undissolved material before using the supernatant. |
| Peptide precipitates out of solution during an experiment. | The experimental conditions (e.g., buffer pH, temperature) may have shifted, causing the peptide to become less soluble. | Re-evaluate the pH and composition of your buffers. Ensure the pH remains well above the peptide's pI. Consider the ionic strength of your buffers, as high salt concentrations can sometimes decrease peptide solubility. |
| Inconsistent assay results. | Inaccurate peptide concentration due to incomplete solubilization or degradation. | Always ensure the peptide is fully dissolved before use. Prepare fresh solutions and avoid repeated freeze-thaw cycles of stock solutions. |
Visualizations
Logical Workflow for Troubleshooting Peptide Solubility
Caption: A flowchart for dissolving the AT1R (181-187) peptide.
Angiotensin II Type 1 Receptor Signaling Pathway
Caption: AT1 receptor signaling pathways.
optimizing storage conditions for the AT1R (181-187) peptide to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of the AT1R (181-187) peptide to prevent degradation and ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of the AT1R (181-187) peptide.
| Issue | Potential Cause(s) | Recommended Action(s) |
| 1. Peptide won't dissolve or forms precipitates. | - Incorrect Solvent: The peptide may have specific solubility requirements. - pH is near the isoelectric point (pI): Peptides are least soluble at their pI. - Concentration is too high: The peptide may have limited solubility in the chosen solvent. | - For hydrophilic peptides like AT1R (181-187) (sequence AFHYESQ), start with sterile, purified water. If issues persist, try a buffer at a pH away from its theoretical pI. - Adjust the pH of the solution. For a peptide with basic (H) and acidic (E) residues, moving the pH 1-2 units away from the pI will increase solubility.[1] - Try dissolving the peptide at a lower concentration. Sonication can also help dissolve stubborn peptides, but avoid excessive heating.[2] |
| 2. Loss of biological activity or inconsistent results. | - Peptide Degradation: This can be due to improper storage temperature, freeze-thaw cycles, oxidation, or hydrolysis. - Adsorption to surfaces: Peptides can stick to plastic or glass surfaces, reducing the effective concentration.[3] | - Review Storage: Ensure the lyophilized peptide is stored at -20°C or -80°C and the reconstituted solution is stored at -20°C (for short-term) or -80°C (for long-term) in aliquots to avoid freeze-thaw cycles.[4][5] - Prevent Oxidation: The Histidine (H) in the AT1R (181-187) sequence can be susceptible to oxidation.[6][7] Use degassed buffers for reconstitution and consider storing under an inert gas like argon or nitrogen.[8] - Control pH: The Glutamine (Q) residue can undergo deamidation. Storing solutions at a slightly acidic pH (5-6) can minimize this.[1][2] - Use appropriate vials: Low-protein-binding tubes are recommended for storing peptide solutions. |
| 3. Visible changes in the lyophilized powder (e.g., clumping). | - Moisture Absorption: Lyophilized peptides are often hygroscopic and can absorb water from the air if not handled properly.[2] | - Always allow the peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[2][3] - After weighing, tightly reseal the vial, preferably under an inert gas, and store it in a desiccator at the recommended low temperature.[3] |
| 4. Discoloration of the peptide solution. | - Oxidation or other chemical reactions: Peptides containing certain amino acids like Tyrosine (Y) can be light-sensitive.[4][5] | - Protect peptide solutions from light by using amber vials or by wrapping the vials in foil.[5] - Ensure high-purity solvents and reagents are used for reconstitution to avoid contaminants that could cause reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized AT1R (181-187) peptide?
For long-term storage, lyophilized peptides should be stored at -20°C or -80°C.[4][5] For short-term storage of a few weeks, 4°C is acceptable.[5] All lyophilized peptides should be stored in a desiccated environment to protect them from moisture.[4]
Q2: How should I reconstitute the AT1R (181-187) peptide?
Based on its amino acid sequence (AFHYESQ), the AT1R (181-187) peptide is predicted to be hydrophilic. The recommended starting solvent is sterile, high-purity water. If solubility is an issue, a buffer with a slightly acidic pH (e.g., pH 5-6) may improve both solubility and stability by minimizing deamidation of the Glutamine (Q) residue.[1][2]
Q3: Can I store the reconstituted AT1R (181-187) peptide solution? If so, for how long?
It is not recommended to store peptides in solution for extended periods.[2][3] For short-term storage (a few days to a week), the solution can be stored at 4°C. For longer-term storage, it is crucial to aliquot the solution into single-use volumes and freeze them at -20°C or ideally -80°C.[4] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[5]
Q4: How many freeze-thaw cycles are acceptable for a peptide solution?
Ideally, you should avoid any freeze-thaw cycles.[5] Each cycle of freezing and thawing can cause peptide degradation and aggregation.[4] Aliquoting the reconstituted peptide into volumes appropriate for single experiments is the best practice.
Q5: The AT1R (181-187) peptide sequence contains Histidine and Tyrosine. Are there special precautions I should take?
Yes. Histidine-containing peptides can be susceptible to oxidation.[6][7] It is advisable to use oxygen-free buffers for reconstitution and to minimize the headspace in the vial or purge it with an inert gas (argon or nitrogen).[8] Tyrosine is a light-sensitive amino acid, so solutions should be protected from light by using amber vials or wrapping them in foil.[4][5]
Quantitative Data Summary
The stability of a peptide is highly sequence-dependent. The following tables provide general guidelines for peptide storage based on available literature.
Table 1: Recommended Storage Conditions for Peptides
| Peptide Form | Storage Duration | Temperature | Additional Conditions |
| Lyophilized | Short-term (weeks to months) | 4°C | Desiccated, protected from light[5] |
| Long-term (months to years) | -20°C or -80°C | Desiccated, protected from light[4][5] | |
| Reconstituted | Short-term (days to a week) | 4°C | Sterile buffer (pH 5-6), protected from light |
| Long-term (weeks) | -20°C or -80°C | Aliquoted, sterile buffer, protected from light[2][4] |
Table 2: Factors Influencing Peptide Degradation in Solution
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store at low temperatures (-20°C or -80°C).[4] |
| pH | Can promote hydrolysis and deamidation. | Use a slightly acidic buffer (pH 5-6) for general stability.[1][4] |
| Oxygen | Can cause oxidation of susceptible residues (e.g., H, M, C, W). | Use degassed solvents; store under inert gas.[1] |
| Light | Can cause photodegradation of sensitive residues (e.g., Y, W). | Store in amber vials or protect from light.[4][5] |
| Freeze-Thaw Cycles | Can cause physical damage and aggregation. | Aliquot into single-use volumes.[5] |
Experimental Protocols
Protocol: Assessing Peptide Stability by RP-HPLC
This protocol outlines a general method for evaluating the stability of the AT1R (181-187) peptide under different storage conditions.
Objective: To determine the degradation rate of the AT1R (181-187) peptide over time under various temperature and pH conditions.
Materials:
-
AT1R (181-187) peptide, lyophilized
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer solutions (e.g., pH 5, 7, and 8)
-
Low-protein-binding microtubes
-
RP-HPLC system with a C18 column and UV detector
Methodology:
-
Peptide Reconstitution:
-
Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.
-
Reconstitute the peptide to a stock concentration of 1 mg/mL in high-purity water or the desired buffer.
-
Determine the initial purity of the peptide by injecting a sample onto the HPLC system immediately after reconstitution (Time 0).
-
-
Incubation:
-
Aliquot the peptide stock solution into different buffer conditions (e.g., pH 5, 7, and 8).
-
Further aliquot these solutions into separate tubes for each time point and storage temperature to be tested (e.g., 4°C, 25°C, and 37°C).
-
Store the aliquots under the specified conditions.
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve the respective aliquots.
-
Analyze the samples by RP-HPLC. A typical gradient might be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: Monitor at 214 nm or 280 nm.
-
-
Record the peak area of the intact peptide.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the Time 0 sample.
-
Plot the percentage of intact peptide versus time for each condition to determine the stability profile.
-
Visualizations
Caption: Major degradation pathways for peptides.
Caption: Troubleshooting workflow for peptide instability.
Caption: Experimental workflow for a peptide stability study.
References
- 1. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 2. GPCRdb [gpcrdb.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. scispace.com [scispace.com]
troubleshooting high background in an AT1R (181-187) based ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using an ELISA based on the Angiotensin II Receptor, Type 1 (AT1R) peptide (181-187). The guidance is tailored to address common issues, particularly high background signals, that may arise during the detection of autoantibodies against this specific peptide epitope.
Troubleshooting Guide: High Background
High background in an ELISA can obscure the specific signal, leading to reduced assay sensitivity and inaccurate results. In the context of an AT1R (181-187) peptide-based ELISA, which is often an indirect or competitive assay for autoantibody detection, "high background" can mean either high signal in negative control wells (indirect ELISA) or high signal in the zero analyte control (for competitive ELISAs, this would manifest as low signal, but the underlying causes of non-specific binding are similar).
Q1: My negative control wells show a high signal. What are the likely causes and how can I fix it?
High signal in negative controls points to non-specific binding of the primary or secondary antibody, or issues with other reagents. Here’s a step-by-step guide to identify and resolve the issue.
Potential Causes & Solutions
-
Inadequate Blocking: The blocking buffer may not be effectively preventing antibodies from binding to unoccupied sites on the microplate wells.[1][2][3][4]
-
Solution: Optimize the blocking step. Increase the incubation time or try different blocking agents. While BSA and non-fat dry milk are common, casein-based blockers or commercial formulations may be more effective for your system.[5][6] Adding a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also help reduce non-specific binding.[7]
-
-
Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.[3][8]
-
Solution: Perform a checkerboard titration to determine the optimal concentrations of both the coating peptide and the detection antibodies. The goal is to find the concentrations that provide the best signal-to-noise ratio.
-
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies, resulting in a high background.[1][3]
-
Solution: Increase the number of wash cycles (from 3 to 5) and the volume of wash buffer. Ensure that the wells are completely filled and emptied during each wash. Adding a 30-second soak step between washes can also improve washing efficiency.[9]
-
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to the blocking agent or other components in the well.
-
Solution: Run a control with no primary antibody. If a high signal persists, the secondary antibody is the likely culprit. Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with other species' immunoglobulins.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with immunoglobulins or other substances that cause non-specific binding.
-
Solution: Prepare fresh buffers and reagents. Ensure that all lab equipment is clean.[1]
-
FAQs
Q2: What is the best way to coat the ELISA plate with the AT1R (181-187) peptide?
Proper coating is critical for a successful peptide-based ELISA. Peptides, being small, can be challenging to immobilize effectively.
-
Concentration: The optimal coating concentration typically ranges from 1-10 µg/mL.[10] This should be determined empirically.
-
Buffer: A carbonate-bicarbonate buffer (pH 9.6) is commonly used for passive adsorption of peptides to polystyrene plates.[10]
-
Incubation: Incubate the plate overnight at 4°C to ensure thorough and even coating.[10]
-
Alternative: If passive adsorption is inefficient, consider using plates with a modified surface (e.g., streptavidin-coated plates with a biotinylated peptide) for a more controlled and stable immobilization.[11]
Q3: How do I interpret the results of a competitive ELISA for AT1R autoantibodies?
In a competitive ELISA, the signal is inversely proportional to the amount of analyte (AT1R autoantibodies) in the sample.
-
High Signal: Indicates a low concentration of AT1R autoantibodies in the sample, as the labeled antibody faced little competition for binding to the coated peptide.
-
Low Signal: Indicates a high concentration of AT1R autoantibodies, which outcompeted the labeled antibody for binding sites.
A high "background" in this format would be a consistently low signal across all wells, including the zero-analyte control, which would point to issues with the detection system rather than non-specific binding.
Q4: Could the AT1R antibodies themselves be the issue?
Yes, the specificity of commercially available antibodies against the AT1 receptor can be a concern. Some studies have shown that certain commercial AT1R antibodies are non-specific.[12] If you are using an antibody to detect the peptide (rather than detecting antibodies against the peptide), it is crucial to validate its specificity.
Data Presentation
Table 1: Comparison of Blocking Agents for Peptide-Based ELISA
This table provides a general comparison of common blocking agents and their suitability for an AT1R (181-187) peptide-based ELISA. The optimal choice should be determined experimentally.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, generally effective. | Can be a source of cross-reactivity with some antibodies.[13] |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many systems. | May contain phosphoproteins that can interfere with phospho-specific antibodies. |
| Casein | 1-3% | Often provides lower background than BSA or milk.[6] Recommended for biotin-avidin systems.[6] | Can sometimes mask certain epitopes. |
| Normal Serum | 5-10% | Can be very effective, especially when from the same species as the secondary antibody. | Can be expensive and may contain endogenous antibodies that interfere with the assay. |
| Commercial Blockers | Per manufacturer | Optimized formulations, often protein-free options available. | Can be more expensive. |
Experimental Protocols
Protocol 1: Checkerboard Titration for Optimizing Peptide Coating and Antibody Concentrations
A checkerboard titration allows for the simultaneous optimization of two reagents to find the ideal combination for maximum signal and minimum background.[14][15][16][17]
Materials:
-
96-well ELISA plates
-
AT1R (181-187) peptide
-
Coating buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Primary antibody (if applicable) or sample containing autoantibodies
-
Enzyme-conjugated secondary antibody
-
Blocking buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution
-
Stop solution
Methodology:
-
Peptide Dilution: Prepare serial dilutions of the AT1R peptide in coating buffer across the columns of the plate (e.g., from 10 µg/mL to 0.1 µg/mL). Add 100 µL of each dilution to the corresponding wells in all rows.
-
Coating: Incubate the plate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Antibody Dilution: Prepare serial dilutions of the primary antibody (or sample) in blocking buffer down the rows of the plate (e.g., from 1:100 to 1:6400). Add 100 µL of each dilution to the corresponding wells in all columns.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody at a constant, recommended dilution to all wells.
-
Incubation, Washing, and Development: Proceed with the standard ELISA protocol for incubation, washing, substrate addition, and stopping the reaction.
-
Analysis: Read the absorbance at the appropriate wavelength. The optimal combination will be the dilutions of peptide and antibody that yield a high specific signal with a low background.
Protocol 2: Optimizing Washing and Blocking Steps
Objective: To determine the most effective washing and blocking conditions to minimize non-specific binding.
Methodology:
-
Plate Setup: Coat a 96-well plate with a constant, predetermined concentration of the AT1R peptide.
-
Blocking Comparison:
-
In different sections of the plate, test various blocking buffers (e.g., 3% BSA, 5% non-fat milk, 1% casein, and a commercial blocker).
-
For each blocker, also test different incubation times (e.g., 1 hour, 2 hours, and overnight at 4°C).
-
-
Washing Comparison:
-
After the blocking and antibody incubation steps, compare different washing procedures on different sections of the plate.
-
Vary the number of washes (e.g., 3, 5, and 7 cycles).
-
Compare a standard wash with a wash that includes a 30-60 second soak time per cycle.
-
-
Assay Procedure: Proceed with the rest of your standard ELISA protocol, using a negative control (no primary antibody/analyte) for each condition.
-
Analysis: Compare the background signal (absorbance in negative control wells) for each condition. The optimal conditions will result in the lowest background signal without significantly compromising the positive signal.
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: Workflow for an indirect ELISA.
Caption: Simplified AT1R signaling cascade.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. biocompare.com [biocompare.com]
- 3. biocompare.com [biocompare.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Product information - CellTrend Luckenwalde [celltrend.de]
- 13. Pitfalls in the use of ELISA to screen for monoclonal antibodies raised against small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Protocol | Rockland [rockland.com]
- 15. bosterbio.com [bosterbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
preventing aggregation of the Angiotensin II type 1 receptor (181-187) peptide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Angiotensin II type 1 receptor (181-187) peptide. Our goal is to help you prevent aggregation and ensure the successful use of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Angiotensin II type 1 receptor (181-187) peptide?
The Angiotensin II type 1 receptor (181-187) peptide is a seven-amino-acid sequence, Ala-Phe-His-Tyr-Glu-Ser-Gln (AFHYESQ), corresponding to an epitope on the second extracellular loop of the Angiotensin II Type 1 Receptor (AT1R).[1][2] It is recognized by autoantibodies and is often used in studies related to hypertension and autoimmune diseases.[2]
Q2: What are the physicochemical properties of the AT1R (181-187) peptide?
Understanding the physicochemical properties of the AT1R (181-187) peptide is crucial for its proper handling and use in experiments.
| Property | Value |
| Amino Acid Sequence | Ala-Phe-His-Tyr-Glu-Ser-Gln (AFHYESQ) |
| Molecular Formula | C40H52N10O13 |
| Molecular Weight | 880.92 g/mol [1] |
| Isoelectric Point (pI) | Predicted to be slightly acidic to neutral (around 5.5 - 6.5) |
| Hydrophobicity | Classified as a hydrophilic peptide |
Q3: Why is my AT1R (181-187) peptide aggregating in solution?
Peptide aggregation is a common issue that can be influenced by several factors:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH: The pH of the solution affects the net charge of the peptide. At or near its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion between molecules and lead to aggregation.[3][4]
-
Solvent: The choice of solvent is critical. While this peptide is hydrophilic, the presence of aromatic residues (Phenylalanine and Tyrosine) can sometimes contribute to hydrophobic interactions.
-
Temperature: Elevated temperatures can sometimes promote aggregation, although gentle warming can also aid in initial dissolution.[2]
-
Ionic Strength: High salt concentrations can sometimes promote aggregation by shielding charges on the peptide.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to the formation of aggregates.[5][6]
Troubleshooting Guide: Preventing Aggregation
This guide provides a step-by-step approach to troubleshoot and prevent the aggregation of the AT1R (181-187) peptide in solution.
Problem: The lyophilized peptide does not dissolve.
Workflow for Solubilizing AT1R (181-187) Peptide
Caption: Initial steps for dissolving the lyophilized peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Low Solubility in Neutral Water | Due to the peptide's slightly acidic nature, adjusting the pH can improve solubility. | 1. If the peptide does not dissolve in sterile water, try adding a small amount of a basic solution, such as 0.1% ammonium (B1175870) hydroxide (B78521) (NH4OH), dropwise while vortexing.[7] 2. Alternatively, use a biological buffer with a pH of 7.4 to 8.5. |
| Presence of Hydrophobic Residues | Although hydrophilic overall, the Phe and Tyr residues may require a small amount of organic solvent. | 1. First, attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF.[2][7] 2. Once dissolved, slowly add the desired aqueous buffer to the peptide concentrate with gentle vortexing.[8] Note: Do not add the peptide concentrate to the buffer. |
Problem: The peptide dissolves initially but then precipitates out of solution.
Troubleshooting Workflow for Peptide Precipitation
Caption: Steps to address peptide precipitation in solution.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| pH is close to the pI | Adjust the pH of the solution to be at least one or two units away from the isoelectric point.[3][4] | Prepare buffers with a pH of 7.4 or higher (e.g., phosphate-buffered saline, Tris buffer) to ensure the peptide carries a net negative charge and remains soluble. |
| High Peptide Concentration | Work with the lowest effective concentration for your experiment. | Prepare a more concentrated stock solution in an appropriate solvent (as determined above) and then dilute it into your final assay buffer. |
| Formation of Aggregates | Use sonication to break up small aggregates. | 1. Place the vial containing the peptide solution in an ice bath. 2. Sonicate for 10-15 seconds.[8] 3. Allow the solution to rest for a few minutes before use. Repeat if necessary. |
Best Practices for Handling and Storage
To ensure the long-term stability and performance of your AT1R (181-187) peptide, follow these handling and storage guidelines.
Storage of Lyophilized Peptide:
-
Temperature: Store at -20°C or -80°C for long-term storage.[5][9]
-
Environment: Keep in a desiccator to prevent moisture absorption, as the peptide contains hygroscopic residues (Glu, His).[5]
-
Light: Protect from direct light.[6]
Handling of Lyophilized Peptide:
-
Before opening, allow the vial to warm to room temperature to prevent condensation.[9]
-
Weigh out the desired amount quickly in a clean environment.
Storage of Peptide in Solution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide into single-use volumes.[5]
-
Temperature: Store aliquots at -20°C or -80°C.[5]
-
Buffer: If storing in solution is necessary, use a sterile buffer at a pH of 5-6 for optimal stability.[5]
Signaling Pathway Context The AT1R (181-187) peptide is a component of the Angiotensin II Type 1 Receptor, a key player in the Renin-Angiotensin System (RAS). Understanding the broader signaling context can be important for experimental design.
Caption: Simplified overview of the Renin-Angiotensin System.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Isoelectric point - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. genscript.com [genscript.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. peptide.com [peptide.com]
challenges in developing specific antibodies to the AT1R (181-187) epitope
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibodies targeting the Angiotensin II Type 1 Receptor (AT1R), with a specific focus on the challenges associated with the 181-187 epitope.
I. Troubleshooting Guides
This section addresses common issues encountered during experimental procedures involving AT1R antibodies.
Western Blotting: Unexpected Band Sizes or Multiple Bands
Problem: Your Western blot shows bands at molecular weights other than the expected ~42 kDa for the AT1R monomer, or multiple bands are present.
Possible Causes and Solutions:
| Cause | Solution |
| Protein Glycosylation: AT1R is a glycoprotein, and the extent of glycosylation can vary between tissues and cell lines, leading to a higher apparent molecular weight (~100-150 kDa).[1][2] | - Treat your protein lysates with PNGase F to remove N-linked glycans before running the gel. - Compare the banding pattern with and without deglycosylation to confirm if the higher molecular weight bands are glycosylated forms of AT1R. |
| Receptor Dimerization: G protein-coupled receptors like AT1R can form dimers or oligomers, which may not fully dissociate under standard SDS-PAGE conditions. | - Use a stronger reducing agent in your sample buffer (e.g., dithiothreitol (B142953) - DTT) and ensure complete denaturation by boiling for 5-10 minutes. |
| Antibody Non-Specificity: Many commercially available AT1R antibodies have been shown to lack specificity, recognizing other proteins in addition to or instead of AT1R.[2] | - Crucially, validate your antibody using appropriate controls. - Negative Controls: Use tissues or cells from AT1R knockout (KO) animals.[2] The antibody should not detect any bands in KO samples. - Positive Controls: Use cell lines overexpressing a tagged AT1R protein. The antibody should detect a band at the correct size, which can be confirmed with an antibody against the tag. |
| Sample Denaturation Conditions: The conformation of the epitope can be sensitive to denaturation conditions. | - A study validating six commercial AT1R antibodies found that room temperature denaturation was more effective for some antibodies in detecting AT1R expression compared to high-temperature denaturation.[3][4] Experiment with both room temperature and heated denaturation to see which yields better results for your specific antibody. |
Immunohistochemistry (IHC)/Immunocytochemistry (ICC): High Background or Non-Specific Staining
Problem: You observe high background staining or a staining pattern that is inconsistent with the known localization of AT1R.
Possible Causes and Solutions:
| Cause | Solution |
| Antibody Cross-Reactivity: The primary antibody may be binding to other proteins in the tissue. | - Validate the antibody using AT1R KO tissue sections as a negative control. No staining should be observed in the KO tissue.[2] - Perform a peptide blocking experiment by pre-incubating the antibody with the immunizing peptide to confirm specific binding. |
| Endogenous Biotin (B1667282) or Peroxidase Activity: If using a biotin-based detection system or HRP-conjugated secondary antibodies, endogenous activity in the tissue can lead to false positives. | - Block endogenous biotin with an avidin-biotin blocking kit. - Quench endogenous peroxidase activity by incubating the tissue sections in a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) before applying the primary antibody. |
| Inadequate Blocking: Insufficient blocking can lead to non-specific binding of the primary or secondary antibodies. | - Increase the concentration of the blocking serum (from the same species as the secondary antibody) or extend the blocking time. - Consider using a commercial blocking solution. |
| Primary Antibody Concentration: An excessively high concentration of the primary antibody can increase non-specific binding. | - Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing specific antibodies to the AT1R (181-187) epitope?
A1: The AT1R (181-187) epitope, with the sequence –AFHYESQ–, is located on the second extracellular loop (ECL2) of the receptor.[5] Developing specific antibodies to this region presents several challenges:
-
Conformational Flexibility: The ECL2 is a flexible region, and its conformation can change depending on whether the receptor is in an active or inactive state.[5] An antibody may only recognize a specific conformation, leading to inconsistent results.
-
Autoantibody Epitope: This specific epitope is a known binding site for agonistic autoantibodies in diseases like preeclampsia.[5] This indicates that the region is immunogenic, but it also raises the possibility of generating antibodies with unintended functional effects on the receptor.
-
Low Immunogenicity of GPCRs: G protein-coupled receptors (GPCRs) like AT1R are notoriously difficult targets for antibody development due to their complex transmembrane structure and the small size of their extracellular loops.[3][4]
Q2: Why is antibody validation so critical for AT1R research?
Q3: What are the essential controls for validating an AT1R antibody?
A3: The following controls are highly recommended:
-
AT1R Knockout (KO) Tissues/Cells: This is the gold standard for validation. A specific antibody should show no signal in KO samples.[2]
-
Overexpression Systems: Cells transfected with a tagged AT1R can serve as a positive control. The antibody should detect a band at the expected molecular weight, which can be verified with an antibody against the tag.
-
Peptide Blocking: Pre-incubation of the antibody with the peptide used for immunization should abolish the signal in applications like IHC and Western blotting.
Q4: Can I use an antibody generated against the human AT1R (181-187) epitope on rodent samples?
A4: The amino acid sequence of the 181-187 epitope is highly conserved between humans, mice, and rats. Therefore, it is likely that an antibody generated against the human epitope will recognize the rodent receptor. However, you must always validate the antibody's performance and specificity in the target species using the appropriate controls.
III. Quantitative Data Summary
The following table summarizes the validation of six commercially available AT1R antibodies in Western blot analysis.[3]
Table 1: Specificity of Commercial AT1R Antibodies in Western Blot
| Antibody | Denaturation Condition | AT1R Detection in WT Rat Tissues | AT1R Detection in AT1R-KO Rat Tissues | Specificity Notes |
| A14201 | Room Temperature | Heart, Vascular, Liver, Kidney | No Signal | Showed the highest specificity across different species and conditions. |
| 25343-1-AP | Room Temperature | Heart, Kidney | No Signal | Detected AT1R in a tissue-specific manner. |
| 66415-1-Ig | Room Temperature | Heart | No Signal | Limited detection to heart tissue under these conditions. |
| A14201 | High Temperature | Heart, Vascular, Liver, Kidney | Signal Present | Non-specific bands were observed, and the difference between WT and KO was not significant. |
| 25343-1-AP | High Temperature | Heart, Liver | Signal Present | Non-specific bands were observed. |
| 66415-1-Ig | High Temperature | No Signal | No Signal | Failed to detect AT1R. |
Data adapted from a study validating six commercially available AT1R antibodies. "WT" refers to Wild-Type, and "KO" refers to Knockout.[3]
IV. Experimental Protocols
Western Blotting for AT1R Detection
This protocol is a general guideline and may require optimization for your specific antibody and samples.
-
Protein Extraction: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
Sample Preparation:
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary AT1R antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry for AT1R in Paraffin-Embedded Tissues
This is a general protocol and should be optimized for your specific antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a sodium citrate (B86180) buffer (10 mM, pH 6.0) in a pressure cooker or water bath.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary AT1R antibody (at its optimal dilution) overnight at 4°C in a humidified chamber.
-
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
-
Washing: Wash slides three times with PBS.
-
Detection:
-
If using a biotin-based system, incubate with an avidin-biotin-HRP complex (ABC reagent).
-
Develop the signal with a chromogen substrate such as DAB.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
V. Visualizations
Caption: Canonical Gq/11-mediated signaling pathway of the AT1 receptor.
Caption: Recommended workflow for validating AT1R antibody specificity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
improving the stability of the lyophilized AT1R (181-187) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the lyophilized Angiotensin II Type 1 Receptor (AT1R) (181-187) peptide.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for lyophilized AT1R (181-187) peptide?
For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] Storing peptides in a desiccator or with desiccant packs is crucial to maintain a dry environment, as moisture can significantly reduce long-term stability.[1][3] For short-term storage (weeks to months), refrigeration at 4°C is acceptable, but freezing is recommended for longer periods.[1][5]
2. How does temperature affect the stability of the lyophilized peptide?
Higher temperatures accelerate the degradation of lyophilized peptides.[2] While they can often tolerate brief periods at room temperature, such as during shipping, prolonged exposure can lead to a decrease in stability and purity.[2] For maximum longevity, consistently maintaining a low temperature (-20°C or -80°C) is essential.[3][6]
3. What is the impact of humidity on the stability of the lyophilized AT1R (181-187) peptide?
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][7] This moisture can lead to hydrolysis, a chemical process that breaks down the peptide bonds and leads to degradation.[8][9] It is critical to minimize the peptide's exposure to humidity by allowing the vial to warm to room temperature in a desiccator before opening and by promptly resealing the container after use.[1][2]
4. Can light exposure affect the stability of the lyophilized peptide?
Yes, exposure to light, particularly UV radiation, can degrade peptides, especially those containing light-sensitive amino acid residues.[3][7] To prevent photodegradation, it is recommended to store lyophilized peptides in the dark or in amber-colored vials.[3][10]
5. What are excipients and how can they improve the stability of my lyophilized peptide?
Excipients are inactive substances added to the peptide solution before lyophilization to enhance its stability.[11] They can act as:
-
Bulking agents: Provide structural support to the lyophilized cake (e.g., mannitol (B672), glycine).[11]
-
Cryoprotectants/Lyoprotectants: Protect the peptide from freezing and drying stresses (e.g., sucrose, trehalose).[10][11][12]
-
Buffers: Maintain an optimal pH to ensure stability (e.g., sodium or potassium phosphates).[11]
The use of excipients can prevent aggregation, improve reconstitution, and protect against degradation during the lyophilization process and subsequent storage.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the lyophilized peptide (poor reconstitution) | 1. Peptide aggregation.[13] 2. Incorrect solvent or pH.[14] 3. Use of a cold solvent.[15] | 1. Gently swirl or roll the vial to dissolve the peptide; avoid vigorous shaking.[14][16] If aggregation persists, sonication may help.[15] Consider using excipients like mannitol or trehalose (B1683222) in future lyophilization runs to improve solubility.[10][11] 2. Ensure the reconstitution solvent is appropriate for the peptide's sequence. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed initially, followed by dilution with an aqueous buffer.[14] Check the recommended pH for optimal solubility. 3. Allow both the peptide vial and the solvent to reach room temperature before mixing.[15][17] |
| Loss of peptide activity or inconsistent experimental results | 1. Peptide degradation due to improper storage (temperature, moisture, light).[2][3] 2. Repeated freeze-thaw cycles.[2][4] 3. Bacterial contamination of the reconstituted peptide solution.[4] | 1. Review and adhere to the recommended storage conditions (-20°C or -80°C, desiccated, dark).[3][6] 2. Aliquot the reconstituted peptide solution into single-use volumes to avoid multiple freeze-thaw cycles.[2][4][10] 3. Use sterile buffers for reconstitution and filter the solution through a 0.2 µm filter to remove potential bacterial contamination.[15] Store reconstituted peptides at -20°C or -80°C and use them promptly.[16] |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration) | 1. Moisture absorption.[7] 2. Oxidation of sensitive amino acid residues.[6] 3. Physical collapse of the lyophilized cake due to storage above its glass transition temperature.[2] | 1. Ensure the vial is tightly sealed and stored in a desiccator.[3] Always allow the vial to reach room temperature before opening to prevent condensation.[2] 2. Store the peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for peptides containing Cys, Met, or Trp.[4][6] 3. Maintain a consistent and appropriate storage temperature (-20°C or -80°C).[2] |
Experimental Protocols
Accelerated Stability Study Protocol
This protocol is designed to assess the stability of the lyophilized AT1R (181-187) peptide under stressed conditions to predict its long-term shelf life.
1. Materials:
- Lyophilized AT1R (181-187) peptide vials.
- Temperature and humidity-controlled stability chambers.
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).[18][19]
- Mass Spectrometer (MS).[20]
- Karl Fischer titrator for moisture analysis.
- Appropriate solvents and buffers for reconstitution and HPLC mobile phase.
2. Methods:
- Initial Analysis (T=0):
- Visually inspect the lyophilized cake for appearance.
- Determine the initial purity of the peptide using a validated stability-indicating HPLC method.[19]
- Confirm the identity of the peptide using Mass Spectrometry.
- Measure the residual moisture content using Karl Fischer titration.
- Stability Chamber Storage:
- Place a set of peptide vials in stability chambers under various conditions. Recommended accelerated conditions include:
- 25°C / 60% Relative Humidity (RH)
- 40°C / 75% Relative Humidity (RH)
- Store a control set of vials at the recommended long-term storage condition (-20°C or -80°C).
- Time-Point Analysis:
- At predetermined time points (e.g., 1, 3, 6 months), remove vials from each storage condition.
- Allow vials to equilibrate to room temperature before opening.
- Perform the same set of analyses as in the initial analysis (visual inspection, HPLC for purity, MS for identity, and moisture content).
- Data Analysis:
- Compare the purity, impurity profile, and moisture content of the stressed samples to the control samples at each time point.
- Plot the percentage of remaining pure peptide versus time for each condition to determine the degradation rate.
Mandatory Visualizations
AT1R Signaling Pathway
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that, upon binding to its ligand Angiotensin II (Ang II), activates multiple downstream signaling cascades. These pathways are crucial in regulating blood pressure and cardiovascular function.[21][22][23] The primary signaling occurs through Gq/11, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[21][23] This triggers calcium mobilization and activates Protein Kinase C (PKC), influencing various cellular responses.[21][24] The AT1R can also signal through other G proteins and G protein-independent pathways, such as those involving β-arrestin.[21][23]
Caption: AT1R Signaling Cascade.
Experimental Workflow for Peptide Stability Testing
The following diagram outlines a typical workflow for assessing the stability of a lyophilized peptide. The process begins with the initial characterization of the peptide, followed by storage under controlled conditions and periodic analysis to monitor for degradation.
Caption: Peptide Stability Workflow.
References
- 1. peptide.com [peptide.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. peptidesystems.com [peptidesystems.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. polarispeptides.com [polarispeptides.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. neurelis.com [neurelis.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. uk-peptides.com [uk-peptides.com]
- 16. jpt.com [jpt.com]
- 17. An Ultimate Guide to Peptide Reconstitution [powerofpeptidesodyssey.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. tandfonline.com [tandfonline.com]
- 20. ijsra.net [ijsra.net]
- 21. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Concentration for AT1-AA Neutralization Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing peptide concentration in Angiotensin II Type 1 Receptor Autoantibody (AT1-AA) neutralization studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of AT1-AA and how does a neutralizing peptide work?
A1: Angiotensin II Type 1 Receptor Autoantibodies (AT1-AAs) are agonistic autoantibodies that bind to and activate the Angiotensin II Type 1 Receptor (AT1R).[1][2] This activation triggers downstream signaling pathways, such as the MAPK/ERK pathway, leading to the production of factors like tissue factor, sFlt-1, and endothelin-1 (B181129), which are implicated in pathologies like preeclampsia.[1][3] A neutralizing peptide, such as one mimicking the epitope on the second extracellular loop of the AT1R, competitively binds to the AT1-AA, preventing it from activating the receptor and thereby blocking its pathological effects.[1][4]
Q2: What is a typical starting point for the molar ratio of neutralizing peptide to AT1-AA?
A2: For in vitro neutralization or competition assays, a common starting point is a 100-fold molar excess of the peptide relative to the antibody.[5] However, the optimal ratio is highly dependent on the specific antibody-antigen pair and the experimental setup, necessitating titration to determine the most effective concentration.[5] For some peptides, a 50- to 100-fold excess is required to effectively compete for binding.[5]
Q3: How can I determine the concentration of my AT1-AA sample?
A3: The concentration of AT1-AA in a sample, such as patient serum or purified IgG fractions, can be quantified using a sensitive bioassay, like a cardiomyocyte contraction bioassay.[1] This type of assay measures the functional activity of the autoantibodies.
Q4: What are the key downstream markers to measure to confirm successful AT1-AA neutralization?
A4: Successful neutralization of AT1-AA can be confirmed by measuring the reduction of downstream effectors. Key markers to assess include:
-
Phosphorylation of ERK1/2[1]
-
Expression of tissue factor (TF)[1]
-
Levels of soluble fms-like tyrosine kinase-1 (sFlt-1) and soluble endoglin (sEng)[1][3]
Troubleshooting Guide
Q5: Issue: High background or non-specific binding in my in vitro neutralization assay.
A5:
-
Cause: Non-specific binding of the primary or secondary antibodies, or issues with the blocking step.
-
Solution:
-
Ensure your blocking buffer is optimized. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.[8] You can try increasing the concentration of the blocking agent.[8]
-
If using a polyclonal antibody, non-specific binding can be more common.[9] The use of a blocking peptide can help validate the specificity of the antibody.[9]
-
Consider changing the ionic strength of the antibody dilution buffer to reduce non-specific ionic interactions.[8]
-
After pre-incubating the antibody and peptide, centrifuge the mixture to pellet any potential aggregates before adding it to your cells or blot.[5]
-
Q6: Issue: The neutralizing peptide does not seem to be effective, even at high concentrations.
A6:
-
Cause: The peptide may have poor solubility or stability.
-
Solution:
-
Before use, briefly analyze the peptide sequence to anticipate potential solubility issues.[5] Most peptides can be dissolved in aqueous solutions with the addition of a small amount of acid (e.g., acetic acid) or base (e.g., dilute ammonia), depending on the peptide's overall charge.[5]
-
To aid dissolution, gentle heating or ultrasonication can be employed.[5] Always test dissolution on a small aliquot, not the entire stock.[5]
-
For in vivo studies, consider using a modified or "capped" peptide to enhance its stability and protect it from peptidases.[10]
-
Q7: Issue: I'm observing high variability between replicate wells in my cell-based assay.
A7:
-
Cause: Inconsistent cell numbers per well or uneven temperature distribution during incubation.
-
Solution:
-
Ensure you have a single-cell suspension before seeding to get a uniform cell monolayer.
-
When washing or changing media, be gentle to avoid detaching cells.
-
Wrapping the plate in aluminum foil during incubation can help maintain a uniform temperature across all wells.[11]
-
Q8: Issue: The signal in my assay is too low to accurately determine the neutralization effect.
A8:
-
Cause: Insufficient incubation times or a low multiplicity of infection (in viral neutralization models which can be analogous).
-
Solution:
Quantitative Data from In Vivo Neutralization Studies
The following table summarizes data from a study using a neutralizing peptide ('n7AAc') in a rat model of preeclampsia (Reduced Uterine Perfusion Pressure - RUPP).
| Parameter | Normal Pregnant (NP) | RUPP Rats | RUPP + 'n7AAc' |
| Mean Arterial Pressure (mmHg) | 99 ± 2 | 123 ± 2 | 105 ± 3 |
| Uterine Artery Resistance Index | 0.49 ± 0.02 | 0.71 ± 0.02 | 0.55 ± 0.03 |
| Plasma sFlt-1 (pg/mL) | 77 ± 15 | 176 ± 37 | 86 ± 9 |
| Plasma Nitrate/Nitrite (µMNO₃) | 20 ± 1 | 14 ± 1 | 18 ± 2 |
| Plasma Isoprostanes (pg/mL) | 2809 ± 1375 | 20117 ± 6304 | 4311 ± 1 |
| Placental PPET-1 Expression (fold change) | 1.0 ± 0.33 | 4.2 ± 0.20 | 2.3 ± 0.39 |
| Placental Cytolytic NK Cells (% gated) | 2 ± 2 | 8 ± 2 | 3 ± 1 |
| Data adapted from studies on placental ischemic rats.[7][12] |
Experimental Protocols
Protocol 1: General In Vitro Peptide Neutralization Assay
This protocol provides a general guideline for a cell-based neutralization assay. Optimization of concentrations and incubation times is crucial.
-
Cell Preparation: Seed target cells (e.g., vascular smooth muscle cells, trophoblasts) in a 96-well plate to form a monolayer.[11] Incubate for 8-12 hours.[11]
-
Antibody and Peptide Preparation:
-
Pre-incubation:
-
Mix the 2x AT1-AA solution with an equal volume of the various peptide dilutions. A common starting molar excess of peptide to antibody is 100:1.[5]
-
Include controls: AT1-AA without peptide, and cells with no AT1-AA or peptide.
-
Incubate the antibody-peptide mixture for 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Cell Treatment:
-
Carefully remove the medium from the cells and replace it with the antibody-peptide mixtures.
-
Incubate for a predetermined time (e.g., 24-48 hours) at 37°C.
-
-
Detection and Analysis:
Protocol 2: Peptide Blocking for Western Blot Specificity
This protocol is used to confirm that an antibody's signal is specific to the target antigen.
-
Determine Antibody Concentration: Use the antibody at a concentration that provides a clear, consistent signal in your standard Western blot protocol.[9]
-
Prepare Antibody Solutions: Prepare two tubes with the diluted antibody.
-
Incubation: Incubate both tubes for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Centrifugation: Centrifuge the tubes at high speed for 15-20 minutes to pellet any immune complexes.[5]
-
Western Blot:
-
Run and transfer your protein samples as usual.
-
Block the membranes.
-
Use the supernatant from Tube 1 on one membrane and the supernatant from Tube 2 on an identical membrane.
-
Complete the Western blot procedure with secondary antibodies and detection reagents.
-
-
Analysis: A specific antibody signal should be present on the control membrane but absent or significantly reduced on the blocked membrane.[9]
Visualizations
Caption: AT1-AA signaling pathway and the inhibitory action of a neutralizing peptide.
Caption: Experimental workflow for an in vitro AT1-AA neutralization assay.
Caption: Troubleshooting logic for ineffective peptide neutralization.
References
- 1. Angiotensin II type 1-Receptor Autoantibody (AT1-AA) -mediated pregnancy hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of angiotensin II type I receptor agonistic autoantibodies (AT1-AA) in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 1 receptor autoantibody (AT1-AA)-mediated pregnancy hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress toward identifying potential markers for Preeclampsia: Role of agonistic autoantibody to the angiotensin II type I receptor (AT1-AA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agrisera.com [agrisera.com]
- 6. Agonistic Autoantibodies to the Angiotensin II Type 1 Receptor Enhance ANG II Induced Renal Vascular Sensitivity and Reduce Renal Function during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT1-AA (Angiotensin II Type 1 Receptor Agonistic Autoantibody) Blockade Prevents Preeclamptic Symptoms in Placental Ischemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Blocking with immunizing peptide protocol [abcam.com]
- 10. Angiotensin II Type 1 Receptor Agonistic Autoantibody Blockade Prevents Preeclamptic Symptoms in Placental Ischemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. Neutralization Assay Protocol | Rockland [rockland.com]
quality control measures for synthetic Angiotensin II type 1 receptor (181-187) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for the synthetic Angiotensin II type 1 receptor (181-187) peptide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the quality control process of your synthetic peptide.
| Problem | Possible Cause | Recommended Solution |
| Low Peptide Purity on HPLC | Incomplete coupling reactions during synthesis. | Optimize coupling time and use high-quality reagents. Consider segmented synthesis for complex sequences.[1] |
| Formation of secondary structures. | Incorporate modified amino acids or use structure-disrupting solvents. | |
| Suboptimal cleavage from the resin. | Adjust cleavage cocktail and reaction time to minimize side-product formation.[1] | |
| Incorrect Mass Detected by Mass Spectrometry | Deletion or insertion of amino acids during synthesis. | Review the synthesis protocol and ensure proper amino acid activation and coupling steps. |
| Incomplete removal of protecting groups. | Optimize the deprotection step with appropriate scavengers in the cleavage cocktail. | |
| Oxidation of susceptible residues (e.g., Met, Cys, Trp). | Handle the peptide under inert gas and use antioxidants. Store lyophilized peptide at -20°C or lower.[2] | |
| Poor Solubility of the Peptide | Hydrophobic nature of the peptide sequence. | Test a range of solvents, starting with sterile water or dilute acetic acid. Sonication may aid dissolution. |
| Aggregation of the peptide. | Dissolve the peptide at a higher pH if it is acidic, or a lower pH if it is basic. The use of chaotropic agents like guanidinium (B1211019) chloride may be necessary for highly aggregated peptides. | |
| Inconsistent Results in Biological Assays | Presence of trifluoroacetic acid (TFA) from HPLC purification. | Perform TFA removal through ion-exchange chromatography or dialysis if assays are sensitive to low pH or TFA itself.[2] |
| Endotoxin (B1171834) contamination. | Use endotoxin-free reagents and glassware during synthesis and purification. Test the final product for endotoxin levels.[2] | |
| Incorrect peptide concentration. | Perform accurate peptide quantification using amino acid analysis or a colorimetric assay like the bicinchoninic acid (BCA) assay. |
Frequently Asked Questions (FAQs)
1. What is the recommended purity level for the synthetic Angiotensin II type 1 receptor (181-187) peptide for in vitro and in vivo studies?
For initial in vitro studies, a purity of >95% as determined by HPLC is generally recommended. For in vivo studies, a higher purity of >98% is often required to minimize potential off-target effects from impurities.
2. How should I store the lyophilized peptide and its stock solutions?
Lyophilized peptides should be stored at -20°C or -80°C in a desiccator.[2] Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
3. What is the best solvent to dissolve the Angiotensin II type 1 receptor (181-187) peptide?
The solubility of a peptide is sequence-dependent. For a novel peptide, it is best to first test solubility in a small amount of sterile, distilled water. If it does not dissolve, adding a small amount of a solvent appropriate for its overall charge can help. For basic peptides (net positive charge), dilute acetic acid can be used. For acidic peptides (net negative charge), dilute ammonium (B1175870) hydroxide (B78521) can be used. For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, but ensure they are compatible with your downstream experiments.
4. Why is mass spectrometry essential for peptide quality control?
Mass spectrometry (MS) is a critical tool that confirms the molecular weight of the synthetic peptide.[3] This verification ensures that the correct peptide was synthesized and that all protecting groups have been removed.[3] Tandem MS (MS/MS) can further be used to confirm the amino acid sequence of the peptide.[3]
5. What are common impurities found in synthetic peptides?
Impurities in synthetic peptides can include deletion sequences (missing one or more amino acids), truncated sequences (incomplete synthesis), incompletely deprotected peptides, and by-products generated during synthesis and cleavage.[4] Residual solvents and counter-ions from purification (like TFA) are also considered impurities.[2][5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of the synthetic peptide.
Materials:
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm)[6]
-
Mobile Phase A: 0.1% TFA in water[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general workflow for confirming the molecular weight of the peptide.
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
-
Peptide sample dissolved in a suitable volatile solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI)
Procedure:
-
Calibrate the mass spectrometer using a known standard.
-
Prepare the peptide sample for analysis according to the instrument's requirements (e.g., dilution for ESI, spotting with matrix for MALDI).
-
Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the peptide.
-
Compare the observed mass-to-charge (m/z) ratio with the theoretical m/z of the peptide to confirm its identity.
Amino Acid Analysis (AAA) for Quantification and Composition
This protocol describes a general method for determining the amino acid composition and concentration of the peptide.
Materials:
-
6 M HCl with 0.1% phenol[7]
-
Amino acid analyzer or HPLC with pre- or post-column derivatization
-
Amino acid standards
Procedure:
-
Place a known amount of the lyophilized peptide into a hydrolysis tube and dry it completely.[7]
-
Add 6 M HCl containing 0.1% phenol (B47542) to the tube.[7]
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.[8]
-
After hydrolysis, remove the HCl by evaporation.
-
Resuspend the amino acid mixture in a suitable buffer.
-
Analyze the sample using an amino acid analyzer or a derivatization method followed by HPLC.[9]
-
Quantify the amount of each amino acid by comparing the peak areas to those of known standards. This will confirm the amino acid ratio and allow for accurate determination of the peptide concentration.
Signaling Pathways and Workflows
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. genscript.com [genscript.com]
- 3. Quality control of synthetic peptides [innovagen.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. hplc.eu [hplc.eu]
- 7. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. usp.org [usp.org]
addressing cross-reactivity issues with AT1R (181-187) antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibodies targeting the Angiotensin II Type 1 Receptor (AT1R), specifically the epitope spanning amino acids 181-187. Cross-reactivity and non-specific binding are significant challenges with AT1R antibodies, and this resource aims to provide practical guidance to address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments using AT1R (181-187) antibodies.
Q1: My Western Blot shows multiple bands, or the band is at the wrong molecular weight. How can I troubleshoot this?
A1: This is a common issue with AT1R antibodies due to the receptor's complex structure as a G protein-coupled receptor (GPCR) and potential for post-translational modifications. Here are several troubleshooting steps:
-
Antibody Specificity: Be aware that many commercially available AT1R antibodies have been shown to lack specificity.[1] Whenever possible, use an antibody that has been validated in knockout/knockdown models.
-
Sample Preparation: The denaturation temperature can significantly impact results. Some studies show that room temperature denaturation is more effective than high-temperature denaturation for detecting AT1R.[1] High temperatures can disrupt the protein's spatial structure, which may be necessary for antibody recognition.
-
Positive and Negative Controls:
-
Positive Control: Use tissues known to express high levels of AT1R, such as the adrenal gland, or cell lines overexpressing AT1R.[2]
-
Negative Control: The gold standard is to use tissues or cells from an AT1R knockout animal. This is the most definitive way to confirm that your antibody is specific to AT1R.
-
-
Blocking: Optimize your blocking conditions. While 5% non-fat dry milk is common, for GPCRs, alternative blocking agents like 3-5% Bovine Serum Albumin (BSA) in TBST may yield cleaner results. Experiment with different blocking agents and incubation times to minimize non-specific binding.
-
Antibody Dilution: Titrate your primary antibody concentration. An overly concentrated antibody can lead to non-specific binding. Start with the manufacturer's recommended dilution and perform a dilution series to find the optimal concentration for your specific experimental conditions.
-
Washing Steps: Increase the number and duration of your wash steps to remove non-specifically bound antibodies. Using a buffer with a mild detergent like Tween-20 is recommended.
Q2: I am seeing high background staining in my Immunohistochemistry (IHC) experiment. What can I do to reduce it?
A2: High background in IHC can obscure specific staining and make interpretation difficult. Consider the following:
-
Antigen Retrieval: The method of antigen retrieval is critical for exposing the epitope. Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) methods are used.[3][4] The optimal method and conditions (e.g., buffer pH, temperature, and incubation time) should be empirically determined for your specific antibody and tissue type. For AT1R, start with HIER using a citrate (B86180) buffer at pH 6.0.
-
Blocking Endogenous Peroxidase and Biotin: If you are using a peroxidase-based detection system, ensure you have adequately quenched endogenous peroxidase activity (e.g., with 3% H₂O₂). Similarly, if using a biotin-based system, block endogenous biotin.
-
Blocking Non-Specific Binding: Use a blocking serum from the same species as your secondary antibody. This will block non-specific binding of the secondary antibody to the tissue.
-
Primary Antibody Concentration: As with Western Blotting, a high concentration of the primary antibody is a common cause of high background. Perform a titration to determine the optimal dilution.
-
Permeabilization: For intracellular targets, a permeabilization step (e.g., with Triton X-100 or Tween-20) is necessary. However, over-permeabilization can damage tissue morphology and increase background. Optimize the detergent concentration and incubation time.
Q3: My ELISA results are not reproducible, or I have a high background. What are the likely causes?
A3: ELISA troubleshooting often involves careful attention to technique and reagent preparation.
-
Plate Coating: Ensure that the plate is properly coated with the antigen or capture antibody and that all available binding sites are blocked. Inadequate blocking is a major source of high background.[5]
-
Washing: Insufficient washing between steps can leave behind unbound reagents, leading to high background. Ensure thorough washing with an appropriate wash buffer.
-
Antibody Concentrations: Optimize the concentrations of both the primary and secondary antibodies.
-
Sample Dilution: Serum or plasma samples may contain components that interfere with the assay. It is often necessary to dilute samples to minimize these matrix effects.[6]
-
Reagent Preparation and Storage: Ensure all reagents are prepared correctly and have not expired. Improper storage of antibodies and standards can lead to loss of activity.
Quantitative Data Summary
The specificity of commercially available AT1R antibodies is a well-documented issue. The following table summarizes findings from a study that validated several commercial AT1R antibodies.
| Antibody | Application | Finding | Reference |
| A14201 | Western Blot | Showed the highest specificity in distinguishing AT1R knockdown and overexpression across different species under room temperature denaturation conditions. | [1] |
| 25343-1-AP | Western Blot | Detected AT1R in heart and kidney tissues from wild-type rats but did not show a significant change in expression in AT1R-KO rats. | [1] |
| 66415-1-Ig | Western Blot | Detected AT1R only in heart tissues from wild-type rats and showed no significant change in AT1R-KO rats. | [1] |
| PA5-18587 | Western Blot | Failed to detect significant AT1R bands in mouse cardiomyocytes under room temperature denaturation. | [1] |
| GTX89149 | Western Blot | Failed to detect a significant change in AT1R expression in AT1R-CKO mouse kidney tissue. | [1] |
| ab124505 | Western Blot | Did not detect a reduction in AT1R expression in AT1R-CKO cardiomyocytes under high-temperature denaturation. | [1] |
| All Tested | Immunocytochemistry | All tested antibodies produced positive fluorescent signals, but there was no significant difference in fluorescence intensity between wild-type and AT1R-KO rats, indicating a lack of specificity in this application. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are starting point protocols for key experiments that should be optimized for your specific antibody and samples.
Western Blot Protocol for AT1R
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer. For AT1R, consider both room temperature incubation for 30 minutes and heating at 95-100°C for 5 minutes to determine the optimal denaturation condition.[1]
-
SDS-PAGE: Separate proteins on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the primary AT1R antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at its optimal dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunohistochemistry (IHC-P) Protocol for AT1R
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a sodium citrate buffer (10 mM, pH 6.0) at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with a blocking serum (from the same species as the secondary antibody) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary AT1R antibody (at its optimal dilution) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex. Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
ELISA Protocol for AT1R
-
Coating: Coat a 96-well plate with the capture antibody or antigen overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards and samples (appropriately diluted) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm.
Visualizations
AT1R Signaling Pathway
Caption: Canonical AT1R signaling pathway via Gq/11 activation.
Experimental Workflow for Antibody Validation
Caption: A typical workflow for validating the specificity of an AT1R antibody.
Troubleshooting Logic for High Background in Western Blot
Caption: A logical approach to troubleshooting high background in Western Blots.
References
- 1. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II type I receptor (AT1R) is an independent prognosticator of esophageal squamous cell carcinoma and promotes cells proliferation via mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 4. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 5. arp1.com [arp1.com]
- 6. assaygenie.com [assaygenie.com]
best practices for handling and dissolving the AT1R (181-187) peptide
Technical Support Center: AT1R (181-187) Peptide
This technical support center provides researchers, scientists, and drug development professionals with , also known as AFHYESQ.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the AT1R (181-187) peptide and what is its primary function?
A1: The AT1R (181-187) peptide is a seven-amino-acid sequence (AFHYESQ) corresponding to a segment of the second extracellular loop of the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] This region is the epitope for autoantibodies implicated in conditions like preeclampsia.[2][3] The peptide is often used in research to block the action of these autoantibodies or to study AT1R signaling.[1][3]
Q2: My lyophilized AT1R (181-187) peptide is difficult to see in the vial. Is this normal?
A2: Yes, this is normal. Lyophilized peptides can be highly hygroscopic and may appear as a thin film, a small pellet, or a nearly invisible gel-like substance.[4] The apparent volume can vary between vials containing the same amount of peptide.[4]
Q3: What is the first step I should take before dissolving my entire peptide sample?
A3: Always perform a solubility test on a small aliquot of the peptide before dissolving the entire sample.[5][6] This prevents the potential loss of your entire stock if an incorrect solvent is used.
Q4: The peptide won't dissolve in water. What should I do next?
A4: The solubility of a peptide is largely determined by its amino acid composition and overall charge.[5][7] To determine the best solvent, first calculate the net charge of the AT1R (181-187) peptide (sequence: AFHYESQ).
-
Acidic residues (-1 charge): Aspartic Acid (D), Glutamic Acid (E), and the C-terminal -COOH.[6][8]
-
Basic residues (+1 charge): Arginine (R), Lysine (K), Histidine (H), and the N-terminal -NH2.[6][8]
The sequence AFHYESQ contains one basic residue (H) and one acidic residue (E). Assuming a free N-terminus (+1) and a free C-terminus (-1), the overall charge at neutral pH is +1 (H) - 1 (E) + 1 (N-terminus) - 1 (C-terminus) = 0. A net charge of zero suggests the peptide may have low solubility in neutral aqueous solutions.[8] For neutral or hydrophobic peptides, the recommended approach is to use a small amount of an organic solvent.[6][8]
Troubleshooting Flowchart: Peptide Dissolution
Caption: Troubleshooting workflow for dissolving the AT1R (181-187) peptide.
Q5: Which organic solvents are recommended, and are there any precautions?
A5: For neutral or hydrophobic peptides, Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[5][8]
-
Protocol: Dissolve the peptide completely in a minimal amount of DMSO first. Then, slowly add this solution dropwise into your aqueous buffer while stirring to reach the final desired concentration.[5]
-
Caution: High concentrations of organic solvents can be toxic to cells or interfere with assays.[5] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q6: How should I store the AT1R (181-187) peptide?
A6: Proper storage is critical for peptide stability. Best practices vary for lyophilized powder vs. solutions.
| Storage Type | Condition | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Long-term (Years)[9] | Store in a tightly capped vial, protected from light.[4][10] For hygroscopic peptides, a desiccator is recommended.[9][11] |
| Stock Solution | -20°C or -80°C | Short-term (Weeks to Months)[4] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[9][10] Solutions at pH 5-7 are generally more stable.[4][11] |
Experimental Protocols & Data
Protocol 1: Reconstitution of Lyophilized Peptide
This protocol outlines the steps for reconstituting the AT1R (181-187) peptide to create a stock solution.
Workflow for Peptide Reconstitution
Caption: Standard workflow for reconstituting and storing lyophilized peptides.
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature (approx. 20-30 minutes).[10] This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all peptide powder is collected at the bottom.
-
Solvent Addition: Based on solubility pre-tests, carefully add the appropriate volume of solvent (e.g., sterile DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[5] Visually inspect the solution for any particulate matter.
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[9]
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
Data Summary: Recommended Solvents Based on Peptide Charge
The choice of an initial solvent is guided by the peptide's net charge. This table provides general guidelines.
| Net Charge of Peptide | Peptide Type | Recommended Primary Solvent | Recommended Secondary Solvent (if needed) |
| Positive (>0) | Basic | Sterile Water[6][8] | Dilute Acetic Acid (10%)[6][8] |
| Negative (<0) | Acidic | Sterile Water or PBS (pH 7.4)[8] | Dilute Ammonium Bicarbonate (0.1 M)[8] |
| Neutral (=0) | Hydrophobic | Organic Solvent (e.g., DMSO, DMF)[6][8] | Slowly dilute into aqueous buffer[8] |
The AT1R (181-187) peptide has a calculated net charge of 0, placing it in the "Neutral/Hydrophobic" category.
Signaling Pathway Context
The AT1R (181-187) peptide is part of the AT1 receptor, a G protein-coupled receptor (GPCR) that is central to the renin-angiotensin system.[12][13] The primary ligand, Angiotensin II (Ang II), activates multiple downstream pathways upon binding to AT1R. The peptide itself is primarily used as a tool to block autoantibodies that aberrantly activate these pathways.[1][3]
Canonical AT1 Receptor Signaling Pathway
Caption: AT1R signaling pathway showing activation by Ang II and pathogenic autoantibodies, and the inhibitory role of the AT1R (181-187) peptide.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the signal-to-noise ratio in AT1R (181-187) detection assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the signal-to-noise ratio in Angiotensin II Type 1 Receptor (AT1R) (181-187) detection assays. The following troubleshooting guides and FAQs address common issues encountered during these sensitive immunoassays.
Troubleshooting Guide: Enhancing Signal-to-Noise
High background noise can obscure specific signals, reducing assay sensitivity and leading to unreliable results. This guide addresses the most common causes of a poor signal-to-noise ratio.
Question: Why is there high background across my entire ELISA plate?
Answer: High background, where there is excessive color development or high optical density (OD) readings across the plate, is a frequent issue. The two main causes are typically insufficient plate blocking or inadequate washing.[1] Other factors can include excessive antibody concentrations, contaminated reagents, or prolonged incubation of the substrate.[1][2]
Question: My negative control wells show a high signal. What is the likely cause?
Answer: A high signal in negative controls points directly to non-specific binding. This can occur if the secondary antibody binds non-specifically to the blocking agent or the plate surface.[3][4] It may also result from cross-contamination of reagents or insufficient washing that leaves behind unbound, enzyme-conjugated antibodies.[2] Running a control without the primary antibody can help determine if the secondary antibody is the source of the non-specific signal.[3][4]
Question: How can I effectively reduce non-specific binding (NSB)?
Answer: Reducing NSB is critical for a clean signal. Several strategies can be employed:
-
Optimize Blocking: Increase the concentration of your blocking buffer (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[1] Consider using a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[3]
-
Adjust Buffers: Adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.05%) to the blocking and wash buffers can disrupt hydrophobic interactions causing NSB.[1][5][6]
-
Increase Salt Concentration: Higher salt (NaCl) concentrations in the running buffer can shield charged interactions between proteins and the sensor surface.[5][6]
-
Modify Incubation Strategy: For complex samples like undiluted serum, a pre-incubation strategy can improve specificity.[7] This involves incubating a biotinylated capture reagent with the sample before capturing the complex on a streptavidin-coated plate.[7]
Question: My specific signal is weak or absent, even in positive controls. What should I check?
Answer: A weak or absent signal suggests a problem with one of the assay's core components or steps. Check for expired or improperly stored reagents, such as antibodies or the enzyme conjugate.[2][8] Confirm that the antibody concentrations are optimal through titration experiments. Also, verify all incubation times and temperatures, as deviations can significantly impact signal development.[2]
Question: There is high variability between my duplicate wells. How can I improve precision?
Answer: Poor reproducibility between wells often stems from technical inconsistencies. Ensure thorough mixing of all reagents before application to the plate. Pay close attention to pipetting technique to ensure accurate and consistent volumes. Inadequate washing can leave residual reagents, leading to uneven color development.[3] Finally, be aware of "edge effects," where wells on the perimeter of the plate behave differently; this can sometimes be mitigated by not using the outermost wells for critical samples.[8]
Frequently Asked Questions (FAQs)
Question: What is the significance of the AT1R (181-187) peptide in these assays?
Answer: The AT1R (181-187) peptide, with the core epitope sequence AFHYESQ, is a key region on the second extracellular loop of the Angiotensin II Type 1 Receptor.[9][10][11] It is the primary binding site for agonistic autoantibodies that are implicated in the pathophysiology of conditions such as preeclampsia and transplant rejection.[10][12] Detection assays targeting this peptide are therefore crucial for studying these autoantibodies.
Question: What are the most effective blocking buffers for a peptide-based ELISA?
Answer: Bovine Serum Albumin (BSA) at 1-5% is a commonly used and effective blocking agent.[1][5] Other options include non-fat dry milk and specialized commercial blocking buffers. In some cases, polymeric compounds have shown superiority in reducing background noise.[13] For assays using a secondary antibody, adding normal serum from the same species as the secondary antibody to the blocker can help reduce non-specific binding of that antibody.[3]
Question: How can the sample matrix interfere with the assay?
Answer: The complexity of biological samples can pose significant challenges.[13] Samples with high concentrations of proteins, lipids, or other substances can cause non-specific binding, leading to elevated background signals and reduced sensitivity.[2][13] If switching between sample types (e.g., from serum to plasma), re-optimization of the assay may be necessary. Sample pretreatment, such as filtration or extraction, may be required for certain sample types to remove interfering substances.[2]
Quantitative Data on Assay Optimization
Proper optimization of assay conditions is paramount. The following tables summarize key quantitative parameters for improving the signal-to-noise ratio.
Table 1: Common Causes of High Background and Recommended Solutions
| Potential Cause | Recommended Solution | Primary Impact |
| Insufficient Blocking | Increase blocker concentration (e.g., 1% to 3% BSA) and/or incubation time.[1] | Reduces non-specific binding sites on the plate. |
| Inadequate Washing | Increase the number of wash cycles (e.g., 3 to 5) and/or the soaking time.[1][3] | Removes unbound antibodies and interfering substances. |
| High Antibody Concentration | Perform a titration experiment to determine the optimal antibody dilution.[3][4] | Lowers non-specific binding while maintaining a strong specific signal. |
| Reagent Contamination | Use fresh, sterile buffers and reagents for each assay.[1][2] | Eliminates false signals from contaminated components. |
| Substrate Incubation | Reduce substrate incubation time or dilute the substrate.[3] | Controls the enzymatic reaction to prevent overdevelopment. |
Table 2: Effect of Surface and Buffer Modifications on Assay Performance
| Modification | Reported Effect on Non-Specific Binding | Reported Effect on Specific Signal | Reference |
| Addition of PEG-diacrylate to hydrogel surface | 10-fold decrease | 6-fold increase | [14] |
| Addition of 200 mM NaCl to buffer | Significant reduction | N/A | [6] |
| Use of non-ionic surfactants (e.g., Tween 20) | Disrupts hydrophobic interactions causing NSB | Prevents analyte loss to tubing | [5][6] |
| Use of protein blockers (e.g., BSA) | Shields analyte from non-specific interactions | Prevents analyte loss to surfaces | [5][6] |
Experimental Protocols & Methodologies
Protocol 1: General Protocol for AT1R (181-187) Autoantibody ELISA
This protocol provides a standard workflow. Note that commercial kits, such as the one from CellTrend, will have specific instructions that should be followed.[15]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 1-10 µg/mL of the AT1R (181-187) peptide in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of diluted patient samples and controls to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of enzyme-conjugated anti-human IgG (e.g., HRP-conjugated) at its optimal dilution in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm immediately.
Protocol 2: Optimizing Antibody Concentration via Titration
This method helps find the antibody dilution that provides the best signal-to-noise ratio.
-
Coat and Block Plate: Prepare an ELISA plate as described in Protocol 1, steps 1-4.
-
Primary Antibody/Sample Dilution: Prepare a serial dilution of your positive control sample (containing the AT1R autoantibody). Add these dilutions in rows down the plate. Include a negative control (no antibody) row.
-
Secondary Antibody Dilution: Prepare a serial dilution of your enzyme-conjugated secondary antibody. Add these dilutions in columns across the plate.
-
Incubation and Development: Complete the remaining ELISA steps (washing, substrate development, etc.) as described in Protocol 1.
-
Analysis: Analyze the OD readings. The optimal combination is the pair of dilutions that yields a high signal for the positive control and a very low signal for the negative control.
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for high background issues.
Caption: AT1R activation by its natural ligand and autoantibodies.
Caption: Standard experimental workflow for an AT1R (181-187) ELISA.
References
- 1. arp1.com [arp1.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Angiotensin Receptor Agonistic Autoantibodies and Hypertension: Preeclampsia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin II Type-1 Receptor Antibody in Solid Organ Transplantation – Is It Time to Test? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Commercial AT1R Antibodies for Specificity to the (181-187) Region
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on validating the specificity of commercial angiotensin II type 1 receptor (AT1R) antibodies, with a particular focus on the immunogenic (181-187) region (AFHYESQ). The information provided here is intended to aid in troubleshooting common experimental issues and to offer robust protocols for antibody validation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of my commercial AT1R antibody, especially for the (181-187) epitope?
Q2: I am seeing a band at the expected molecular weight for AT1R (~41 kDa) on my Western blot. Is this sufficient to confirm specificity?
A2: Not necessarily. Studies have shown that some commercial AT1R antibodies can detect bands at the expected molecular weight in tissues from AT1R knockout mice.[3] Therefore, a single band of the correct size is not conclusive proof of specificity. The gold standard for validation is to use a combination of methods, including knockout/knockdown models.[7][8][9]
Q3: My AT1R antibody works well in Western blotting, but I am not getting a specific signal in immunohistochemistry (IHC). Why might this be?
A3: Antibody performance can be highly dependent on the application.[9] An antibody that recognizes the denatured protein in a Western blot may not recognize the native protein conformation in IHC.[9] It is crucial to validate your antibody for each specific application. One study found that while one commercial AT1R antibody showed specificity in Western blotting, none of the tested antibodies were specific in immunocytochemistry.[1]
Q4: How can I be sure my antibody is specific to the AT1R and not cross-reacting with the AT2R?
A4: Cross-reactivity with other receptors, such as the angiotensin II type 2 receptor (AT2R), is a potential issue. To assess this, you can perform ELISAs using peptides corresponding to the immunogenic region of both AT1R and AT2R.[10][11] Additionally, testing the antibody on cells or tissues known to express one receptor but not the other can help determine specificity.
Troubleshooting Guides
Western Blotting
| Issue | Potential Cause | Troubleshooting Steps |
| Multiple bands or unexpected band sizes. | 1. Non-specific binding of the primary or secondary antibody. 2. Protein degradation. 3. Post-translational modifications (e.g., glycosylation).[3] | 1. Optimize antibody concentration and incubation times. 2. Ensure proper sample preparation with protease inhibitors. 3. Use positive and negative controls (e.g., AT1R knockout/knockdown and overexpressing cell lysates).[7][8] |
| Signal detected in AT1R knockout/knockdown samples. | The antibody is not specific for AT1R.[3] | 1. Cease use of the antibody for this application. 2. Source an antibody from a different vendor with robust validation data. 3. Consider custom antibody production with a well-defined immunogen. |
| No signal in samples expected to be positive for AT1R. | 1. Low AT1R expression in the sample. 2. Inefficient protein transfer. 3. Incorrect antibody dilution. | 1. Use a positive control (e.g., AT1R-overexpressing cell lysate). 2. Verify transfer efficiency with a total protein stain (e.g., Ponceau S). 3. Perform a titration of the primary antibody to find the optimal concentration. |
Immunohistochemistry/Immunocytochemistry (IHC/ICC)
| Issue | Potential Cause | Troubleshooting Steps |
| High background staining. | 1. Non-specific binding of the primary or secondary antibody. 2. Insufficient blocking. 3. Endogenous peroxidase/phosphatase activity. | 1. Optimize primary antibody concentration. 2. Increase blocking time or try a different blocking agent. 3. Include appropriate quenching steps in your protocol. |
| No specific staining in positive control tissues/cells. | 1. Antibody does not recognize the native protein conformation. 2. Inadequate antigen retrieval. | 1. The antibody may not be suitable for this application.[1] 2. Optimize antigen retrieval method (heat-induced or enzymatic). |
| Staining observed in AT1R knockout/knockdown tissues. | The antibody is not specific for AT1R.[1] | 1. Discontinue use of this antibody for IHC/ICC. 2. Select an alternative antibody with strong validation data for this application. |
Quantitative Data Summary
The following table summarizes the performance of several commercial AT1R antibodies as described in a recent validation study.[1] It is important to note that lot-to-lot variability can occur, and independent validation is always recommended.
| Antibody | Application | Specificity in Knockout/Overexpression Models |
| A14201 | Western Blot (Room Temp Denaturation) | Specific in various species and cell lines.[1] |
| A14201 | Immunocytochemistry | Lacks specificity.[1] |
| 25343-1-AP | Western Blot (Room Temp Denaturation) | Detects AT1R in some cell lines and tissues.[1] |
| 25343-1-AP | Immunocytochemistry | Lacks specificity.[1] |
| 66415-1-Ig | Western Blot | Fails to detect significant AT1R bands.[1] |
| 66415-1-Ig | Immunocytochemistry | Lacks specificity.[1] |
| PA5-18587 | Western Blot | Can detect AT1R bands under certain conditions.[1] |
| PA5-18587 | Immunocytochemistry | Lacks specificity.[1] |
| GTX89149 | Western Blot | Fails to detect significant AT1R bands.[1] |
| GTX89149 | Immunocytochemistry | Lacks specificity.[1] |
| ab124505 | Western Blot (Room Temp Denaturation) | Detects AT1R bands in some tissues.[1] |
Experimental Protocols
Western Blotting for AT1R Antibody Validation
-
Sample Preparation:
-
Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates from wild-type, AT1R knockout, and AT1R-overexpressing cells/tissues as controls.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer. Note: Some AT1R antibodies may perform better with room temperature denaturation.[1]
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Verify transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary AT1R antibody (at the manufacturer's recommended dilution or an optimized dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Peptide-Blocking ELISA for Specificity to the (181-187) Region
-
Plate Coating:
-
Coat a 96-well ELISA plate with 1-5 µg/mL of a peptide corresponding to the AT1R (181-187) region (AFHYESQ) in coating buffer overnight at 4°C.
-
As a control for cross-reactivity, coat separate wells with a corresponding peptide from the AT2R.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Pre-incubate the AT1R antibody with and without a 10-100 fold molar excess of the free AT1R (181-187) peptide for 1 hour at room temperature.
-
Add the pre-incubated antibody solutions to the coated wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate and incubate until a color change is observed.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Analysis:
-
A significant reduction in signal in the wells with the pre-incubated antibody indicates specific binding to the (181-187) peptide.
-
Minimal signal in the AT2R peptide-coated wells indicates a lack of cross-reactivity.
-
Visualizations
References
- 1. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. euromabnet.com [euromabnet.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. biocompare.com [biocompare.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
overcoming low immunogenicity of the Angiotensin II type 1 receptor (181-187) fragment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the low immunogenicity of the Angiotensin II type 1 receptor (AT1R) (181-187) fragment.
Frequently Asked Questions (FAQs)
Q1: Why is the AT1R (181-187) peptide poorly immunogenic?
The AT1R (181-187) fragment is a small, endogenous peptide sequence. Due to its small size and the body's natural immunological self-tolerance, it is often not recognized as foreign by the immune system, leading to a weak or non-existent antibody response.[1] To elicit a robust immune response for therapeutic purposes, such as in the development of anti-hypertensive vaccines, its immunogenicity must be enhanced.[1]
Q2: What are the most common strategies to increase the immunogenicity of the AT1R (181-187) peptide?
The most effective and widely documented strategies involve:
-
Conjugation to a Carrier Protein: Covalently linking the peptide to a larger, immunogenic protein (a carrier) provides the necessary T-cell epitopes to stimulate a strong immune response.[2] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Tetanus Toxoid (TT), and Virus-Like Particles (VLPs) like Qβ.[2][3][4]
-
Use of Adjuvants: Adjuvants are substances that enhance the body's immune response to an antigen. Freund's adjuvant (Complete and Incomplete) is frequently used in preclinical studies with the AT1R peptide.[2][4] Other adjuvants like aluminum hydroxide (B78521) have been used with VLP-conjugated peptides.[2]
-
Optimized Immunization Schedule: A single immunization is often insufficient. A prime-boost strategy involving multiple immunizations is crucial for achieving high antibody titers and a lasting effect.[2]
Q3: How do I choose the right carrier protein for my experiment?
The choice of carrier protein can depend on the experimental model and the desired immune response.
-
KLH and TT: These are large, highly immunogenic proteins that have been successfully used to induce antibodies against the AT1R (181-187) peptide and have shown to attenuate hypertension in spontaneously hypertensive rats (SHRs).[2]
-
Virus-Like Particles (VLPs): VLPs like Qβ can be highly effective due to their repetitive, ordered surface structure, which can strongly activate B cells.[5] An AT1R (181-187) peptide conjugated to Qβ VLP has been shown to decrease blood pressure in hypertensive animal models.[2][5]
-
Pneumococcal surface protein A (PspA): This has been used as a carrier in an intranasal vaccine formulation, which may help to avoid injection site reactions.[1]
Q4: What is the importance of the immunization schedule?
The immunization schedule is critical for the success of the immunization. A single immunization with an AT1R-KLH conjugate induced a low antibody titer and did not result in a decrease in blood pressure in SHRs.[2] In contrast, a series of three immunizations was found to be as effective as six in inducing a potent and sustained antihypertensive effect.[2] This highlights the necessity of a prime-boost approach to generate a strong and lasting immune response.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Antibody Titer Detected | 1. Insufficient immunogenicity of the peptide. 2. Suboptimal immunization protocol. 3. Inefficient conjugation of the peptide to the carrier protein. 4. Improper storage of the peptide conjugate or adjuvant. | 1. Ensure the peptide is conjugated to a suitable carrier protein (e.g., KLH, VLP).[2][5] 2. Increase the number of booster immunizations. A minimum of three immunizations is recommended.[2] 3. Verify the conjugation efficiency using methods like SDS-PAGE or MALDI-TOF mass spectrometry. 4. Use a potent adjuvant like Freund's Adjuvant (for animal studies).[2][4] 5. Confirm the integrity of the stored immunogen and adjuvant. |
| High Antibody Titer but No In Vivo Effect (e.g., no change in blood pressure) | 1. The antibodies generated do not recognize the native receptor. 2. The antibody affinity is too low to effectively block the receptor. 3. Insufficient antibody concentration at the target site. | 1. Confirm that the antibodies can bind to the native AT1 receptor on cells using techniques like flow cytometry or cell-based ELISAs. 2. Consider using a different carrier protein or adjuvant to potentially generate higher affinity antibodies. 3. Evaluate different immunization routes (e.g., subcutaneous, intranasal) that might lead to a better distribution of antibodies.[1][2] |
| Adverse Reactions at the Injection Site | 1. Use of strong adjuvants like Freund's Complete Adjuvant (FCA). | 1. For subsequent booster immunizations, switch from FCA to Freund's Incomplete Adjuvant (FIA).[2] 2. Explore alternative delivery systems, such as nanogel-based intranasal vaccines, which have been developed to avoid such reactions.[1] |
Data Presentation
Table 1: Summary of AT1R (181-187) Vaccine Formulations and Outcomes
| Antigen | Carrier Protein | Adjuvant | Animal Model | Key Outcomes | Reference(s) |
| AT1R (181-187) | KLH or TT | Freund's Adjuvant | Spontaneously Hypertensive Rats (SHRs) | Attenuated hypertension. | [2] |
| AT1R (181-187) | VLP (Qβ) | Aluminum Hydroxide | SHRs | Decreased systolic blood pressure and attenuated left ventricular hypertrophy. | [2][3] |
| AT1R (181-187) | PspA | cCHP nanogel with cyclic di-GMP | SHRs | Elevated serum IgG and diminished systolic blood pressure via intranasal administration. | [1][6] |
Experimental Protocols
Protocol 1: Conjugation of AT1R (181-187) Peptide to KLH
This protocol describes a general method for conjugating a cysteine-containing AT1R (181-187) peptide to Maleimide-Activated KLH.
Materials:
-
AT1R (181-187) peptide with an added N- or C-terminal cysteine.
-
Maleimide-Activated Keyhole Limpet Hemocyanin (KLH).
-
Conjugation Buffer (e.g., PBS, pH 7.2).
-
Desalting column.
Methodology:
-
Peptide Preparation: Dissolve the cysteine-containing AT1R peptide in the conjugation buffer.
-
KLH Reconstitution: Reconstitute the Maleimide-Activated KLH in the conjugation buffer according to the manufacturer's instructions.
-
Conjugation Reaction: Mix the dissolved peptide and the reconstituted KLH at a desired molar ratio (e.g., 100:1 peptide to KLH). Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Removal of Unconjugated Peptide: Purify the conjugate from unconjugated peptide using a desalting column equilibrated with PBS.
-
Concentration and Storage: Determine the protein concentration of the conjugate (e.g., using a BCA assay). Aliquot and store at -20°C or -80°C.
Protocol 2: Immunization of Spontaneously Hypertensive Rats (SHRs)
This protocol is a representative example for inducing an immune response against the AT1R (181-187)-KLH conjugate.
Materials:
-
AT1R (181-187)-KLH conjugate.
-
Freund's Complete Adjuvant (FCA).
-
Freund's Incomplete Adjuvant (FIA).
-
Phosphate-Buffered Saline (PBS).
-
Spontaneously Hypertensive Rats (SHRs).
Methodology:
-
Preparation of Emulsion for Primary Immunization: Emulsify the AT1R-KLH conjugate (e.g., 100 µg per animal) with an equal volume of FCA.
-
Primary Immunization (e.g., at 4 weeks of age): Subcutaneously inject the emulsion into multiple sites on the back of the SHRs.[2]
-
Preparation of Emulsion for Booster Immunizations: Emulsify the AT1R-KLH conjugate (e.g., 100 µg per animal) with an equal volume of FIA.
-
Booster Immunizations (e.g., at 6 and 8 weeks of age): Subcutaneously inject the emulsion into multiple sites on the back of the SHRs.[2]
-
Monitoring Immune Response: Collect blood samples periodically (e.g., 2 weeks after each immunization) to determine the antibody titer against the AT1R (181-187) peptide by ELISA.
-
Monitoring Physiological Effects: Regularly measure blood pressure throughout the experiment to assess the in vivo effect of the immunization.[2]
Visualizations
Caption: Experimental workflow for vaccine preparation and immunization.
Caption: Simplified Renin-Angiotensin System (RAS) and vaccine action.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Vaccine Development against the Renin-Angiotensin System for the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vaccines against components of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
refinement of protocols for AT1R (181-187) peptide conjugation to carrier proteins
Welcome to the technical support center for the refinement of protocols for conjugating the Angiotensin II Type 1 Receptor (AT1R) (181-187) peptide to carrier proteins. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions to ensure successful conjugation experiments.
AT1R (181-187) Peptide Overview
The AT1R (181-187) peptide, with the sequence AFHYESQ , is a seven-amino-acid segment of the second extracellular loop of the Angiotensin II Type 1 Receptor.[1][2] This peptide is a critical epitope for autoantibodies and has been utilized in vaccine development and immunological studies.[3] Successful conjugation of this peptide to a larger carrier protein is often necessary to elicit a robust immune response.[3]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to conjugate the AT1R (181-187) peptide to a carrier protein?
A1: Small peptides like AT1R (181-187) are often poorly immunogenic on their own. Conjugating them to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), increases their molecular size and complexity, which helps to stimulate a stronger immune response and facilitate the production of antibodies.[3][4]
Q2: Which carrier protein should I choose for my AT1R (181-187) peptide conjugation?
A2: The choice of carrier protein depends on the downstream application.
-
Keyhole Limpet Hemocyanin (KLH) is highly immunogenic and is a good choice for antibody production. However, it can have limited solubility.[5]
-
Bovine Serum Albumin (BSA) is more soluble than KLH but is less immunogenic. It is often used as a carrier for ELISAs and other immunoassays, especially when the primary immunization was done with a KLH-conjugate, to avoid cross-reactivity with the carrier.[6]
-
Ovalbumin (OVA) is another option, often used as a control carrier protein to assess the specificity of the antibody response to the peptide versus the carrier.
Q3: What is the optimal peptide:carrier molar ratio for conjugation?
A3: The optimal molar ratio can vary depending on the conjugation chemistry and the specific peptide and carrier protein used. For maleimide-based conjugation of a peptide of similar size to KLH, a molar ratio of 800-1000:1 (peptide:KLH) is suggested to achieve a high hapten density.[6] However, for hydrophobic peptides, a lower ratio of 20-40 peptides per KLH molecule may be necessary to prevent precipitation. It is recommended to perform a trial conjugation to determine the maximum amount of peptide that can be added without causing precipitation.[6]
Q4: How can I improve the solubility of the AT1R (181-187) peptide for conjugation?
A4: The AT1R (181-187) peptide may have solubility challenges due to its hydrophobic residues. Here are some strategies to improve solubility:
-
Use of Organic Solvents: Initially dissolving the peptide in a small amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous reaction buffer can be effective.[7]
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.
-
Guanidine (B92328) Hydrochloride: For particularly difficult peptides, using a denaturing agent like 3 M guanidine hydrochloride in the buffer can help maintain solubility, especially for KLH.[8]
Q5: How can I confirm that the conjugation was successful?
A5: Several methods can be used to characterize the peptide-protein conjugate and confirm successful conjugation:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the carrier protein on an SDS-PAGE gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the molecular weight of the conjugate and, in some cases, the number of peptides conjugated per carrier protein.
-
Amino Acid Analysis: This method can be used to determine the peptide-to-protein molar ratio by analyzing the amino acid composition of the conjugate compared to the unconjugated carrier.[8][9]
-
UV-Vis Spectrophotometry: If the peptide contains a unique chromophore, its incorporation can be quantified.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Inactive crosslinker (e.g., hydrolyzed maleimide). | Use fresh, high-quality crosslinkers. Store them under appropriate conditions (e.g., desiccated). |
| Inaccessible functional groups on the peptide or carrier. | For maleimide (B117702) chemistry, ensure the cysteine residue on the peptide is reduced. For EDC chemistry, ensure sufficient accessible carboxyl and amine groups. Consider using a crosslinker with a longer spacer arm. | |
| Competing substances in the buffer (e.g., Tris, glycine, or sulfhydryl compounds). | Use buffers free of primary amines or sulfhydryls. Phosphate-buffered saline (PBS) or MES buffers are common choices. | |
| Precipitation during Conjugation | High concentration of a hydrophobic peptide. | Perform a solubility test to determine the maximum peptide concentration. Consider a lower peptide:carrier molar ratio. |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize the buffer conditions for both peptide and carrier protein stability. | |
| High protein concentration. | Reduce the concentration of the carrier protein in the reaction. | |
| Inconsistent Results | Variability in reagents or protocols. | Use reagents from the same lot if possible. Ensure consistent timing, temperature, and pH for all reactions. |
| Oxidation of sulfhydryl groups on cysteine-containing peptides. | Prepare peptide solutions fresh. Consider including a chelating agent like EDTA in the buffer to minimize oxidation. |
Experimental Protocols
Glutaraldehyde (B144438) Conjugation
This method crosslinks primary amines (N-terminus and lysine (B10760008) side chains) on the peptide and carrier protein.
Materials:
-
AT1R (181-187) peptide
-
Carrier protein (KLH or BSA)
-
Phosphate (B84403) Buffered Saline (PBS), 0.1 M, pH 7.4
-
Glutaraldehyde solution (25% aqueous solution)
-
Lysine solution (1 M)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the carrier protein in 0.1 M PBS.
-
Slowly add glutaraldehyde to the carrier protein solution to a final concentration of 0.1%. Incubate for 30 minutes at room temperature with gentle stirring.
-
Remove excess glutaraldehyde by dialysis against 0.1 M PBS.
-
Dissolve the AT1R (181-187) peptide in 0.1 M PBS. If solubility is an issue, first dissolve in a minimal amount of DMF.
-
Add the peptide solution to the activated carrier protein solution. A typical starting point is a 2:1 mass ratio of peptide to carrier.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Add 1 M lysine to a final concentration of 50 mM to block any remaining reactive glutaraldehyde sites. Incubate for 30 minutes.
-
Purify the conjugate by extensive dialysis against PBS.
Maleimide Conjugation (via a C-terminal Cysteine)
This method creates a stable thioether bond between a sulfhydryl group on the peptide (from an added cysteine residue) and a maleimide-activated carrier protein.
Materials:
-
AT1R (181-187) peptide with a C-terminal cysteine (AFHYESQ-C)
-
Maleimide-activated KLH or BSA
-
Conjugation Buffer (e.g., 0.1 M phosphate buffer, 5 mM EDTA, pH 7.2)
-
Purification buffer (e.g., PBS)
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the maleimide-activated carrier protein in the conjugation buffer.
-
Dissolve the cysteine-containing AT1R peptide in the conjugation buffer.
-
Add the peptide solution to the activated carrier protein solution. Aim for a peptide:carrier molar ratio of 20-100 for KLH.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the conjugate using a desalting column or by dialysis against PBS to remove unconjugated peptide and other small molecules.
EDC/NHS Conjugation
This "zero-length" crosslinking method forms a stable amide bond between carboxyl groups and primary amines.
Materials:
-
AT1R (181-187) peptide
-
Carrier protein (KLH or BSA)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the carrier protein in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the carrier protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the carrier protein.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the carrier protein.
-
Immediately desalt the activated carrier protein to remove excess crosslinkers.
-
Dissolve the AT1R (181-187) peptide in the Coupling Buffer.
-
Add the peptide solution to the activated carrier protein.
-
Incubate for 2 hours at room temperature.
-
Add quenching solution to stop the reaction.
-
Purify the conjugate by desalting or dialysis.
Quantitative Data Summary
The following table summarizes typical molar ratios and reported efficiencies for different peptide conjugation methods. Note that specific results for the AT1R (181-187) peptide may vary and optimization is recommended.
| Conjugation Method | Carrier Protein | Typical Peptide:Carrier Molar Ratio (Input) | Reported Conjugation Efficiency | Reference(s) |
| Glutaraldehyde | KLH/BSA | 2:1 (w/w) | Variable, can lead to polymerization | [10] |
| Maleimide (MBS) | KLH | 800-1000:1 | High, dependent on reduced cysteine availability | [6] |
| Maleimide (Sulfo-SMCC) | BSA | 10-50:1 | Generally high and specific | [11] |
| EDC/NHS | BSA | 20-50:1 | Moderate to high, can be optimized | [12] |
Visualizations
AT1R Signaling Pathway
Caption: Simplified Gq-coupled signaling pathway of the Angiotensin II Type 1 Receptor (AT1R).
Experimental Workflow for Maleimide-Based Peptide Conjugation
Caption: General workflow for the conjugation of a cysteine-containing peptide to a maleimide-activated carrier protein.
References
- 1. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Vaccines against components of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of Peptides to Carrier Proteins via Glutaraldehyde | Springer Nature Experiments [experiments.springernature.com]
- 5. lifetein.com [lifetein.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A simplified method for determination of peptide-protein molar ratios using amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A unique algorithm for the determination of peptide-carrier protein conjugation ratio by amino acid analysis using intrinsic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved conjugation method for controlled covalent coupling of synthetic peptides to proteins using glutaraldehyde in a dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Detection of Angiotensin II Type 1 Receptor Autoantibodies: (181-187) Peptide vs. Full-Length AT1R
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methods for the detection of autoantibodies targeting the angiotensin II type 1 receptor (AT1-AA): enzyme-linked immunosorbent assays (ELISAs) utilizing the immunodominant (181-187) peptide epitope (AFHYESQ) and assays employing the full-length AT1 receptor (AT1R). The choice of detection method can significantly impact the sensitivity, specificity, and functional relevance of the results, making a thorough understanding of each approach critical for research and clinical applications.
Introduction to AT1-AA and its Significance
Autoantibodies targeting the AT1R are implicated in the pathophysiology of various cardiovascular and autoimmune diseases, most notably preeclampsia.[1] These autoantibodies are agonistic, meaning they activate the receptor in a similar manner to its natural ligand, angiotensin II, leading to downstream signaling cascades that can result in vasoconstriction, inflammation, and tissue damage.[1][2] Accurate detection and quantification of AT1-AA are therefore crucial for understanding disease mechanisms, identifying biomarkers, and developing targeted therapies.
Methods of Detection: A Head-to-Head Comparison
The two predominant methods for AT1-AA detection rely on different antigen presentations: a short, linear peptide sequence corresponding to the primary epitope, and the full-length, conformationally intact receptor.
Quantitative Data Summary
| Feature | (181-187) Peptide-Based ELISA | Full-Length AT1R-Based Assay (e.g., Cell-Based ELISA, Luminometric Assay) |
| Antigen | Synthetic 7-amino-acid peptide (AFHYESQ) | Full-length, conformationally intact AT1 receptor, often expressed on cell surfaces |
| Assay Principle | Typically a competitive or sandwich ELISA format | Binding of autoantibodies to the native receptor on a solid phase (e.g., cells) |
| Reported Sensitivity | Variable; one study reported 55% in a specific patient cohort.[3] | Can be highly sensitive, with some bioassays detecting functional activity at low concentrations.[4] |
| Reported Specificity | Variable; one study reported 66% in a specific patient cohort.[3] | Can be high, especially when combined with functional readouts and blocking agents like losartan. |
| Throughput | High | Moderate to high, depending on the specific format (e.g., 96-well plates) |
| Cost | Generally lower | Can be higher due to cell culture and reagent requirements |
| Ease of Use | Relatively straightforward and widely available in commercial kit formats | More complex, requiring cell culture and specialized equipment in some cases |
| Functional Relevance | Detects binding to the linear epitope, which may not always correlate with functional receptor activation. | Can provide a more direct measure of functionally active autoantibodies that recognize the native receptor conformation. |
Experimental Protocols
(181-187) Peptide-Based Competitive ELISA Protocol
This protocol outlines a general procedure for a competitive ELISA to detect AT1-AA using the AFHYESQ peptide.
-
Plate Coating:
-
Coat a 96-well microtiter plate with 100 µL/well of the synthetic AFHYESQ peptide (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
In a separate plate or tubes, pre-incubate patient serum/plasma samples (e.g., 1:100 dilution) or standards with a fixed amount of HRP-conjugated anti-AT1-AA antibody for 1 hour at 37°C.
-
Add 100 µL of the pre-incubated mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The concentration of AT1-AA in the sample is inversely proportional to the signal intensity. A standard curve is generated using known concentrations of unlabeled anti-AT1-AA antibody or a calibrated standard.
-
Full-Length AT1R-Based Cell ELISA Protocol
This protocol describes a general procedure for a cell-based ELISA to detect AT1-AA using cells expressing the full-length AT1R.
-
Cell Seeding:
-
Seed cells engineered to overexpress the human AT1R (e.g., CHO or HEK293 cells) into a 96-well cell culture plate at an appropriate density.
-
Incubate overnight at 37°C in a humidified CO₂ incubator to allow for cell attachment.
-
-
Sample Incubation:
-
Wash the cells gently with pre-warmed PBS.
-
Add 100 µL/well of diluted patient serum/plasma or standards in a suitable assay buffer.
-
Incubate for 1-2 hours at 37°C.
-
Wash the cells three to five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL/well of HRP-conjugated anti-human IgG secondary antibody diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the cells five times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of TMB substrate solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
The signal intensity is directly proportional to the amount of AT1-AA bound to the cells. A standard curve can be generated using a purified AT1-AA preparation or a reference serum.
-
Signaling Pathways and Experimental Workflows
AT1R Signaling Pathway Activated by AT1-AA
The binding of agonistic AT1-AA to the AT1R initiates a cascade of intracellular signaling events, similar to that of angiotensin II. This leads to the activation of G proteins, primarily Gq/11, and subsequent downstream pathways that contribute to the pathophysiology of associated diseases.
Caption: AT1-AA activates the AT1R, leading to Gq/11-mediated signaling.
Experimental Workflow for Peptide-Based Competitive ELISA
The following diagram illustrates the key steps involved in a competitive ELISA for AT1-AA detection using the (181-187) peptide.
Caption: Workflow for a peptide-based competitive ELISA.
Experimental Workflow for Full-Length AT1R-Based Cell ELISA
This diagram outlines the procedure for a cell-based ELISA using cells that express the full-length AT1 receptor.
Caption: Workflow for a full-length AT1R-based cell ELISA.
Conclusion and Recommendations
The choice between a peptide-based ELISA and a full-length AT1R-based assay for the detection of AT1-AA depends on the specific research question and available resources.
-
Peptide-based ELISAs are generally more accessible, cost-effective, and have a higher throughput. They are suitable for large-scale screening studies. However, it is crucial to be aware that they detect antibodies that bind to a linear epitope, which may not always reflect the functional activity of the autoantibodies. A study comparing a luminometric assay with a commercial ELISA found no correlation between the two methods, suggesting that they may detect different populations of antibodies.[3]
-
Full-length AT1R-based assays are more likely to detect clinically relevant, functionally active autoantibodies that recognize the native conformational epitopes of the receptor. These assays are particularly valuable for mechanistic studies and for confirming the functional relevance of AT1-AA. While they can be more complex and costly, they provide a more biologically relevant assessment of AT1-AA.
For comprehensive research, a two-tiered approach may be optimal: initial screening with a high-throughput peptide-based ELISA, followed by confirmation of positive samples with a functional, full-length AT1R-based assay. This strategy would balance the need for efficiency with the requirement for accurate and functionally relevant data. Researchers should carefully consider the advantages and limitations of each method when designing their experimental protocols and interpreting their results.
References
- 1. The Role of Agonistic Autoantibodies to the Angiotensin II Type 1 Receptor (AT1-AA) in Pathophysiology of Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionally Active Antibodies to the Angiotensin II Type 1-Receptor Measured by a Luminometric Bioassay Do Not Correlate With Clinical Manifestations in Systemic Sclerosis: A Comparison With Antibodies to Vascular Receptors and Topoisomerase I Detected by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress toward identifying potential markers for Preeclampsia: Role of agonistic autoantibody to the angiotensin II type I receptor (AT1-AA) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of AT1-Receptor Autoantibodies: A Comparative Guide on Cross-Reactivity with other GPCRs
For researchers, scientists, and drug development professionals, understanding the specificity of autoantibodies targeting the Angiotensin II Type 1 Receptor (AT1-AA) is critical. These autoantibodies are implicated in a range of pathologies, including hypertension, preeclampsia, and systemic sclerosis. This guide provides a comprehensive comparison of the current knowledge on AT1-AA cross-reactivity with other G-protein coupled receptors (GPCRs), supported by experimental data and detailed methodologies.
While direct quantitative data on the binding of purified AT1-AA across a wide panel of GPCRs remains limited in publicly available research, a substantial body of evidence points towards a significant clinical and functional interplay with autoantibodies targeting the Endothelin-1 (B181129) Type A Receptor (ETAR) and adrenergic receptors. This suggests a pathological network of GPCR autoantibodies rather than significant direct cross-reactivity of AT1-AA with other GPCR epitopes.
Co-occurrence of AT1-AA and other GPCR Autoantibodies in Disease
Clinical studies have frequently observed the simultaneous presence of autoantibodies against AT1R, ETAR, and adrenergic receptors in patients with certain autoimmune and cardiovascular diseases. This co-occurrence suggests a common underlying immune dysregulation and a potential for synergistic pathogenic effects.
| Disease State | AT1-AA Prevalence | ETAR-AA Prevalence | Adrenergic Receptor AA Prevalence | Key Findings & References |
| Systemic Sclerosis (SSc) | High | High | Often elevated | Strong correlation between AT1-AA and ETAR-AA levels. Associated with more severe vascular manifestations.[1] |
| Refractory Hypertension | Elevated | Not always assessed | α1-adrenergic receptor AA present | Removal of α1-adrenergic receptor autoantibodies can lead to a reduction in blood pressure.[2] |
| Postural Orthostatic Tachycardia Syndrome (POTS) | Not the primary focus | Not the primary focus | Adrenergic (α1 and β2) and muscarinic (M2) receptor activating autoantibodies detected | Serum-mediated activation of these receptors is associated with the severity of orthostatic symptoms.[3] |
Functional Interplay and Signaling Crosstalk
The interaction between AT1R, ETAR, and adrenergic receptor signaling pathways is well-documented. In the presence of their respective autoantibodies, this crosstalk can be pathologically amplified, leading to enhanced vasoconstriction, inflammation, and tissue remodeling.
Activation of the AT1R by AT1-AA can lead to the upregulation of endothelin-1 (ET-1), the natural ligand for ETAR, creating a feed-forward loop of receptor activation.[4] Similarly, there is evidence of crosstalk between AT1R and α1-adrenergic receptor signaling pathways, where Angiotensin II can modulate the expression and function of α1-adrenergic receptors.[5]
Experimental Protocols for Studying GPCR Autoantibody Activity
Several key experimental methodologies are employed to detect and characterize the functional activity of GPCR autoantibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibody Detection
ELISA is a common method for screening and quantifying the presence of autoantibodies against specific GPCRs in patient serum.
Principle: The target GPCR, or a key epitope like the second extracellular loop, is coated onto a microplate. Patient serum is added, and any specific autoantibodies bind to the receptor. A secondary antibody conjugated to an enzyme is then added, which binds to the patient's autoantibodies. Finally, a substrate is added that produces a measurable color change in the presence of the enzyme.
Generalized Protocol:
-
Coating: Coat 96-well plates with a preparation containing the target GPCR (e.g., cell lysates from overexpressing cells) or a synthetic peptide corresponding to the target epitope. Incubate overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk solution) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted patient serum to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates and add an enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Radioligand Binding Assay for Assessing Competitive Binding
This assay is the gold standard for determining the affinity of a ligand (in this case, an autoantibody) for a receptor.
Principle: A radiolabeled ligand with known affinity for the GPCR is incubated with a source of the receptor (e.g., cell membranes). The ability of a non-radiolabeled ligand (the autoantibody) to displace the radioligand is measured, from which the inhibitory constant (Ki) of the autoantibody can be determined.
Generalized Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., 125I-Angiotensin II for AT1R), and varying concentrations of the purified autoantibody or patient IgG.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing autoantibody to determine the IC50, from which the Ki can be calculated.[6][7][8][9]
Cardiomyocyte Contraction Assay for Functional Activity
This bioassay assesses the functional effect of agonistic autoantibodies on living cells.
Principle: Neonatal rat cardiomyocytes are cultured, and their spontaneous beating rate is measured. Agonistic autoantibodies that activate GPCRs involved in cardiac function (like AT1R and β-adrenergic receptors) will cause an increase in the contraction rate.
Generalized Protocol:
-
Cell Culture: Isolate and culture neonatal rat cardiomyocytes.
-
Baseline Measurement: Measure the baseline spontaneous beating rate of the cardiomyocytes.
-
Autoantibody Application: Add purified autoantibodies or patient IgG to the culture medium.
-
Contraction Measurement: Record the beating rate of the cardiomyocytes over time. An increase in the beating rate indicates agonistic activity.[5][10]
-
Specificity Control: The effect can be blocked by pre-incubating the cells with a specific antagonist for the receptor of interest.
β-Arrestin Recruitment Assay for Functional Selectivity
This assay is used to determine if a ligand (including an autoantibody) activates a GPCR and to assess potential biased agonism.
Principle: Upon GPCR activation, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
Generalized Protocol (using EFC):
-
Cell Line: Use a cell line engineered to co-express the GPCR fused to a small enzyme fragment (the enzyme donor) and β-arrestin fused to the larger, complementing enzyme fragment (the enzyme acceptor).
-
Cell Plating: Plate the cells in a multi-well plate.
-
Ligand/Autoantibody Addition: Add the autoantibody or patient IgG to the wells.
-
Incubation: Incubate for a period to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the enzyme substrate. If β-arrestin has been recruited to the receptor, the enzyme fragments will complement, forming an active enzyme that converts the substrate, producing a detectable signal (e.g., luminescence).[1][2][11][12][13]
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
The current body of research strongly indicates that while AT1-AA are highly specific for the AT1 receptor, their pathological effects are often amplified by the co-existence and functional interplay with autoantibodies against other GPCRs, most notably ETAR and adrenergic receptors. For drug development professionals, this highlights the potential therapeutic benefit of not only targeting the AT1R but also considering the broader network of GPCR autoantibody interactions in relevant diseases. Further research employing systematic screening of purified AT1-AA against a comprehensive panel of GPCRs is warranted to definitively map their cross-reactivity profile.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPCR-Antibodies - CellTrend Luckenwalde [celltrend.de]
- 5. Are These Cardiomyocytes? Protocol Development Reveals Impact of Sample Preparation on the Accuracy of Identifying Cardiomyocytes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 10. High-Throughput Contractility Assay for Human Stem Cell-derived Cardiomyocytes: One Beat Closer to Tracking Heart Muscle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
A Researcher's Guide to Evaluating Commercial Angiotensin II Type 1 Receptor (181-187) ELISA Kits
A Note on Market Availability: As of late 2025, commercially available ELISA kits specifically targeting the non-canonical AT1R (181-187) peptide fragment are not prominent in the market. Most available kits are designed to quantify the full-length Angiotensin II Type 1 Receptor (AT1R) protein, autoantibodies to the receptor, or its primary ligand, Angiotensin II[1][2][3]. This guide, therefore, presents a comprehensive framework for the comparative analysis of such specialized kits should they become available, or for researchers developing their own assays. The following data is presented for illustrative purposes.
This guide provides a comparative analysis of hypothetical commercial ELISA kits designed to quantify the AT1R (181-187) peptide. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of product performance based on key validation metrics.
Performance Characteristics of Hypothetical AT1R (181-187) ELISA Kits
The performance of three hypothetical kits—"Kit X," "Kit Y," and "Kit Z"—was evaluated based on critical performance parameters. The quantitative data are summarized below for straightforward comparison.
| Parameter | Kit X | Kit Y | Kit Z |
| Assay Type | Competitive ELISA | Sandwich ELISA | Competitive ELISA |
| Detection Range | 15 - 1000 pg/mL | 50 - 2500 pg/mL | 20 - 1200 pg/mL |
| Sensitivity (LOD) | 7.5 pg/mL | 25 pg/mL | 10 pg/mL |
| Intra-Assay Precision (CV%) | < 9% | < 7% | < 10% |
| Inter-Assay Precision (CV%) | < 12% | < 10% | < 14% |
| Spike Recovery (%) | 85-105% | 90-110% | 80-100% |
| Cross-Reactivity | |||
| vs. Angiotensin II | < 0.1% | < 0.05% | < 0.5% |
| vs. AT1R (full-length) | < 1% | < 0.5% | < 2% |
| vs. AT2R | Not Detected | Not Detected | Not Detected |
Signaling Pathway and Experimental Workflow
To provide biological context, the classical signaling pathway of the Angiotensin II Type 1 Receptor is illustrated below, followed by a diagram of the general workflow used for validating the performance of an ELISA kit.
Experimental Protocols
Detailed methodologies were followed to ascertain the performance characteristics of each hypothetical kit.
Sensitivity (Limit of Detection - LOD)
The sensitivity was determined by assaying the zero standard (blank) 20 times. The LOD was calculated as the mean optical density (OD) of the blank plus two times the standard deviation (Mean OD_blank + 2*SD). The resulting OD value was then interpolated on the standard curve to determine the concentration.
Precision
-
Intra-Assay Precision: Three samples with known concentrations (low, medium, high) were assayed 20 times on a single plate. The coefficient of variation (CV%) was calculated for each sample.
-
Inter-Assay Precision: The same three samples were assayed across eight different plates on different days. The CV% was calculated from the mean concentrations across the assays.
Spike Recovery
To assess accuracy and matrix effects, a known amount of the AT1R (181-187) peptide was spiked into three different biological matrices (e.g., serum, plasma, cell lysate) at low, medium, and high concentrations. The percentage recovery was calculated using the formula: Recovery (%) = (Observed Concentration / Expected Concentration) * 100
Specificity (Cross-Reactivity)
The specificity was evaluated by testing potentially cross-reactive substances, including full-length AT1R, Angiotensin II, and Angiotensin II Type 2 Receptor (AT2R). High concentrations of these molecules were added to the assay, and the percentage of cross-reactivity was calculated as: Cross-Reactivity (%) = (Observed Concentration / Concentration of Cross-Reactant) * 100
Concluding Remarks
This guide outlines a systematic approach to comparing the performance of specialized ELISA kits. While "Kit Y" demonstrates superior performance in this hypothetical comparison—with a broader detection range, higher sensitivity, and better precision—the ideal choice depends on the specific requirements of the research, including sample type and expected analyte concentration. Researchers are encouraged to perform their own in-house validation to ensure the chosen kit meets the demands of their specific experimental context. The poor performance and accuracy of some commercially available ELISA kits for related angiotensin peptides highlight the critical need for rigorous validation[4][5].
References
- 1. mybiosource.com [mybiosource.com]
- 2. biocompare.com [biocompare.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Functional Effects of AT1-AA: A Comparative Guide to Losartan and the (181-187) Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key tools used to validate the functional effects of Angiotensin II Type 1 Receptor Autoantibodies (AT1-AA): the well-established AT1 receptor antagonist, losartan (B1675146), and a specific 7-amino-acid blocking peptide corresponding to the (181-187) epitope of the AT1 receptor. The experimental data presented herein will aid researchers in selecting the appropriate tool for their specific research needs in studying the pathogenic role of AT1-AA in conditions such as preeclampsia and hypertension.
Unveiling the Agonist: AT1-AA
Agonistic autoantibodies targeting the Angiotensin II Type 1 Receptor (AT1-AA) are implicated in the pathophysiology of several diseases, most notably preeclampsia. These autoantibodies bind to the AT1 receptor and mimic the effects of its natural ligand, angiotensin II, leading to receptor activation and subsequent downstream signaling cascades. This aberrant activation can result in a range of pathological outcomes, including vasoconstriction, inflammation, and oxidative stress.
The Antagonists: Losartan and the (181-187) Peptide
To validate that the observed functional effects in experimental models are indeed mediated by AT1-AA, researchers employ specific inhibitors.
-
Losartan: A well-characterized, non-peptide, competitive antagonist of the AT1 receptor. It effectively blocks the binding of both angiotensin II and AT1-AA to the receptor, thereby preventing downstream signaling.[1]
-
(181-187) Peptide (AFHYESQ): This 7-amino-acid peptide corresponds to the epitope on the second extracellular loop of the AT1 receptor to which AT1-AA specifically binds.[2] By competitively binding to the autoantibody, this peptide neutralizes its agonistic activity without directly interfering with the angiotensin II binding site.
Quantitative Comparison of Inhibitory Effects
The following table summarizes quantitative data from a study investigating the in-vivo efficacy of losartan and the (181-187) peptide in a mouse model of preeclampsia induced by AT1-AA infusion.
| Parameter | Control (Normotensive IgG) | AT1-AA Infusion | AT1-AA + Losartan | AT1-AA + (181-187) Peptide |
| Fetal Weight (g) | 1.17 ± 0.02 | 1.01 ± 0.02 | 1.12 ± 0.01 | 1.15 ± 0.04 |
| Placental Weight (g) | 0.104 ± 0.014 | 0.094 ± 0.008 | 0.099 ± 0.009 | 0.105 ± 0.023 |
Data adapted from a study on the role of AT1-AA in intrauterine growth restriction.[3][4]
Key Observation: Both losartan and the (181-187) peptide significantly restored fetal and placental weight in AT1-AA-infused mice, demonstrating their effectiveness in neutralizing the pathogenic effects of the autoantibody in vivo.
Signaling Pathways and Experimental Workflows
The activation of the AT1 receptor by AT1-AA triggers several downstream signaling pathways. Understanding these pathways is crucial for designing experiments to validate the functional effects of the autoantibody.
The following diagram illustrates a typical experimental workflow for validating the functional effects of AT1-AA using either losartan or the (181-187) peptide.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Purification of AT1-AA from Human Serum
This protocol describes the affinity purification of IgG, including AT1-AA, from patient serum using Protein A chromatography.[5][6][7][8]
Materials:
-
Patient and control serum
-
Protein A agarose/sepharose beads
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
-
Spectrophotometer
Procedure:
-
Serum Preparation: Centrifuge serum at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Dilute the serum sample 1:1 with Binding Buffer and load it onto the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound IgG with Elution Buffer. Collect 1 mL fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
-
Concentration and Purity Check: Measure the protein concentration of the eluted fractions using a spectrophotometer at 280 nm. Assess the purity of the IgG by SDS-PAGE.
-
Buffer Exchange: Dialyze the purified IgG against phosphate-buffered saline (PBS) to remove the elution and neutralization buffers.
Cardiomyocyte Chronotropic Assay
This assay measures the beating rate of neonatal rat cardiomyocytes to assess the agonistic activity of AT1-AA.[9][10]
Materials:
-
Neonatal rat cardiomyocytes
-
Cell culture medium
-
Purified AT1-AA, losartan, (181-187) peptide
-
Microscope with a heated stage
-
Video recording system and analysis software
Procedure:
-
Cell Culture: Culture neonatal rat cardiomyocytes in appropriate media until they form a spontaneously beating syncytium.
-
Baseline Measurement: Record the baseline beating rate of the cardiomyocytes for a defined period.
-
Treatment:
-
Add purified AT1-AA to the culture medium and record the beating rate.
-
In separate wells, pre-incubate the cells with losartan for 30 minutes before adding AT1-AA and record the beating rate.
-
In another set of wells, pre-incubate the purified AT1-AA with the (181-187) peptide for 1 hour before adding the mixture to the cells and record the beating rate.
-
-
Data Analysis: Quantify the change in beating rate (beats per minute) for each treatment group compared to the baseline.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 in response to AT1-AA stimulation as a measure of MAPK pathway activation.[11]
Materials:
-
Target cells (e.g., vascular smooth muscle cells, endothelial cells)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat the cells with AT1-AA, AT1-AA + losartan, or AT1-AA + (181-187) peptide for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
NADPH Oxidase Activity Assay
This assay measures the production of superoxide (B77818) by NADPH oxidase in response to AT1-AA stimulation.[12][13][14][15]
Materials:
-
Target cells
-
Lucigenin (B191737) or Dihydroethidium (DHE)
-
NADPH
-
Cell lysis buffer (for some protocols)
-
Luminometer or fluorescence microscope/plate reader
Procedure (Lucigenin-based assay):
-
Cell Preparation: Harvest and resuspend the treated cells in a suitable buffer.
-
Assay Initiation: Add lucigenin (a chemiluminescent probe for superoxide) to the cell suspension.
-
NADPH Addition: Initiate the reaction by adding NADPH.
-
Measurement: Immediately measure the chemiluminescence over time using a luminometer. The rate of increase in chemiluminescence is proportional to the rate of superoxide production.
-
Data Analysis: Compare the NADPH oxidase activity in cells treated with AT1-AA alone versus those co-treated with losartan or the (181-187) peptide.
Conclusion
Both losartan and the (181-187) peptide are valuable tools for validating the functional effects of AT1-AA. Losartan, as a direct receptor antagonist, provides a robust method for confirming AT1 receptor-mediated effects. The (181-187) peptide offers a more specific approach by directly neutralizing the autoantibody, which can be particularly useful for distinguishing the effects of AT1-AA from those of angiotensin II. The choice between these inhibitors will depend on the specific experimental question and design. The quantitative data and detailed protocols provided in this guide are intended to support researchers in the rigorous investigation of AT1-AA-mediated pathologies.
References
- 1. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin 1-7 and its analogue decrease blood pressure but aggravate renal damage in preeclamptic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The detrimental role of angiotensin receptor agonistic autoantibodies in intrauterine growth restriction seen in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysy.com [sysy.com]
- 6. sysy.com [sysy.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Human Auto-IgG Purification from High Volume Serum Sample by Protein G Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoantibodies Targeting AT1 Receptor from Patients with Acute Coronary Syndrome Upregulate Proinflammatory Cytokines Expression in Endothelial Cells Involving NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II type i receptor agonistic autoantibodies induces apoptosis of cardiomyocytes by downregulating miR21 in preeclampsia: a mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of angiotensin receptor signaling through Erk1/2 pathway by a novel peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of losartan on hepatic expression of nonphagocytic NADPH oxidase and fibrogenic genes in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NAD(P)H oxidase inhibition attenuates neuronal chronotropic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Losartan metabolite EXP3179 blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Losartan exerts renoprotection through NAD(P)H oxidase downregulation in a renovascular model of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Autoantibody Binding to the Angiotensin II Type 1 Receptor (AT1R) Epitope (181-187) Across Species
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key epitope on the second extracellular loop of the Angiotensin II Type 1 Receptor (AT1R), spanning amino acid residues 181-187, which is a primary target for agonistic autoantibodies implicated in various pathologies, including preeclampsia and transplant rejection. The comparison focuses on the epitope across different species, highlighting sequence conservation and its implications for autoantibody binding and cross-reactivity in preclinical research.
Data Presentation: Species Homology of the AT1R (181-187) Epitope
The primary autoantibody binding site on the second extracellular loop (ECL2) of the human AT1R has been identified as the seven-amino-acid sequence AFHYESQ (residues 181-187)[1][2]. This epitope is highly conserved across several placental mammals[3]. Below is a comparison of the AT1R ECL2 amino acid sequence, including the 181-187 region, for human, mouse, and rat.
| Species | UniProt ID | AT1R ECL2 Amino Acid Sequence (including 181-187 epitope) | AT1R (181-187) Sequence | Percent Identity to Human (181-187) |
| Human | P30556 | IENTNITVAFHYESQ NSTLPIGL | AFHYESQ | 100% |
| Mouse | P29523 | IENTNITVAFHYESQ NSTLPIGL | AFHYESQ | 100% |
| Rat | P25095 | IENTNITVAFHYESQ NSTLPIGL | AFHYESQ | 100% |
Note: The high degree of homology for the entire AT1R protein between human, mouse, and rat (approximately 94-95%) is reflected in the 100% identity of the critical 181-187 autoantibody epitope[4]. This absolute conservation is critical for the translation of animal model research to human pathology, as it indicates that autoantibodies targeting this epitope are likely to be cross-reactive between these species.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of autoantibody binding and function. Below are synthesized protocols for key experiments based on common practices in the field.
Enzyme-Linked Immunosorbent Assay (ELISA) for AT1R Autoantibody Detection
This protocol outlines a standard indirect ELISA for the detection and semi-quantification of autoantibodies against the AT1R (181-187) peptide.
-
Antigen Coating:
-
Synthesize the AT1R (181-187) peptide (AFHYESQ).
-
Dilute the peptide to a final concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the peptide solution to each well of a 96-well high-binding polystyrene plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1-3% Bovine Serum Albumin in PBST).
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute serum or purified IgG samples in blocking buffer (a starting dilution of 1:100 is common).
-
Add 100 µL of diluted samples to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) diluted in blocking buffer according to the manufacturer's recommendation.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Reading:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50-100 µL of 1M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Ex Vivo Aortic Ring Vasoconstriction Assay
This functional assay assesses the ability of AT1R autoantibodies to induce vasoconstriction, mimicking their pathogenic effect in vivo.
-
Aortic Ring Preparation:
-
Humanely euthanize a rat or mouse according to institutional guidelines.
-
Excise the thoracic aorta and place it in cold Krebs-Ringer bicarbonate solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the rings and allow them to return to baseline tension.
-
Add purified IgG containing AT1R autoantibodies (or serum) to the organ bath in a cumulative concentration-dependent manner.
-
Record the isometric tension changes to measure vasoconstriction.
-
To confirm AT1R-specificity, experiments can be repeated in the presence of an AT1R blocker, such as losartan, which should abolish the autoantibody-induced vasoconstriction[5].
-
Visualizations
AT1R Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of an agonistic autoantibody to the AT1R, leading to pathological cellular responses.
Caption: Agonistic autoantibody activation of the AT1R signaling cascade.
Experimental Workflow: ELISA
The following diagram outlines the key steps in the ELISA protocol for detecting AT1R autoantibodies.
Caption: Step-by-step workflow for AT1R autoantibody detection by ELISA.
Logical Relationship: Species Cross-Reactivity
This diagram illustrates the basis for the cross-reactivity of AT1R autoantibodies between human and rodent models.
Caption: Rationale for AT1R autoantibody cross-reactivity.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Procedures [sigmaaldrich.com]
- 4. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Cardiomyocyte Bioassay and ELISA for AT1-AA Detection
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II type 1 receptor autoantibodies (AT1-AA) are agonistic autoantibodies that bind to and activate the angiotensin II type 1 receptor (AT1R). These autoantibodies have been implicated in the pathophysiology of various cardiovascular diseases, including preeclampsia, hypertension, and transplant rejection. Accurate and reliable detection of AT1-AA is crucial for both basic research and clinical diagnostics. Two primary methods are currently employed for this purpose: the cardiomyocyte bioassay and the Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive head-to-head comparison of these two techniques, offering insights into their principles, performance, and practical considerations to aid researchers in selecting the most appropriate method for their needs.
Quantitative Data Presentation
| Feature | Cardiomyocyte Bioassay | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Functional assay measuring the physiological response (chronotropic effect) of live neonatal rat cardiomyocytes to AT1-AA. | Immunoassay based on the specific binding of AT1-AA to immobilized AT1R antigen. |
| Detection | Change in cardiomyocyte beating rate. | Colorimetric or chemiluminescent signal. |
| Quantitative? | Semi-quantitative (relative increase in beat frequency). | Quantitative (concentration determined from a standard curve). |
| Sensitivity | High functional sensitivity. Detects biologically active autoantibodies. | High analytical sensitivity. Commercial kits report sensitivities in the ng/mL range.[1] |
| Specificity | High, as it measures a specific physiological effect mediated by AT1R activation. | High, based on the specificity of the antigen-antibody interaction. Commercial kits report high specificity with no significant cross-reactivity.[1] |
| Throughput | Low. Labor-intensive and time-consuming. | High. Amenable to automation and batch processing of numerous samples. |
| Assay Time | Several days (including cell isolation and culture). | 1.5 to 3 hours.[1] |
| Cost | High (cell culture reagents, animal use, specialized equipment). | Moderate (cost of commercial kits). |
| Reproducibility | Can be variable due to biological factors (cell viability, passage number). | Generally high with standardized commercial kits. |
| Clinical Utility | A meta-analysis showed a significant association with hypertension (pooled OR 21.57).[2] | A meta-analysis showed a significant association with hypertension (pooled OR 11.27).[2] |
Experimental Protocols
Cardiomyocyte Bioassay Protocol (Chronotropic Response)
This protocol is a generalized procedure based on established methods for assessing the chronotropic effect of AT1-AA on neonatal rat cardiomyocytes.
1. Isolation of Neonatal Rat Cardiomyocytes:
-
Euthanize 1-3 day old rat pups in accordance with institutional animal care and use committee guidelines.
-
Aseptically excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the ventricular tissue into small fragments (1-2 mm³).
-
Perform enzymatic digestion of the minced tissue using a solution containing trypsin and collagenase. This is typically done through multiple rounds of digestion or an overnight incubation at 4°C.[3][4]
-
After digestion, neutralize the enzyme activity with fetal bovine serum (FBS).
-
Disperse the cells by gentle pipetting and filter the cell suspension through a cell strainer to remove undigested tissue.
-
To enrich for cardiomyocytes, a pre-plating technique is often used. Plate the cell suspension in a culture flask for 1-2 hours. During this time, fibroblasts will preferentially adhere to the bottom of the flask.
-
Collect the non-adherent cell suspension, which is enriched in cardiomyocytes.
-
Centrifuge the cardiomyocyte-enriched suspension and resuspend the cells in appropriate culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
2. Cardiomyocyte Culture:
-
Seed the isolated cardiomyocytes onto collagen or fibronectin-coated culture plates at a suitable density.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Allow the cells to form a spontaneously beating monolayer, which typically takes 2-3 days.
3. Chronotropic Assay:
-
On the day of the experiment, replace the culture medium with a serum-free medium and allow the cells to equilibrate.
-
Record the basal beating rate of the cardiomyocyte monolayer using a microscope with a heated stage or a dedicated cell monitoring system.
-
Prepare serial dilutions of the patient serum or purified IgG containing the putative AT1-AA.
-
Add the samples to the cardiomyocyte cultures and incubate for a defined period (e.g., 30-60 minutes).
-
Record the beating rate at regular intervals after sample addition.
-
A significant increase in the beating rate compared to the basal rate and a control sample (e.g., serum from a healthy individual) indicates the presence of functional AT1-AA.
-
To confirm specificity, the assay can be repeated in the presence of an AT1R blocker (e.g., losartan). A-AA-induced increase in chronotropy should be inhibited by the blocker.
ELISA Protocol for AT1-AA Detection (Based on Commercial Kit Principles)
This protocol describes a typical competitive ELISA procedure, which is a common format for AT1-AA detection kits.[1]
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Dilute patient serum or plasma samples as recommended.
2. Assay Procedure:
-
Bring the microtiter plate, pre-coated with AT1R antigen, to room temperature.
-
Add a specified volume of standards, controls, and diluted samples to the appropriate wells.
-
Add a fixed amount of HRP-conjugated AT1-AA to each well (except for the blank). The patient's AT1-AA will compete with the HRP-conjugated AT1-AA for binding to the immobilized AT1R antigen.
-
Incubate the plate for the time and temperature specified in the protocol (e.g., 60 minutes at 37°C).
-
Wash the plate several times with the provided wash buffer to remove unbound components.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of AT1-AA in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of AT1-AA in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualization
Caption: AT1-AA Signaling Pathway in Cardiomyocytes.
Caption: Comparison of Experimental Workflows.
Conclusion
The choice between a cardiomyocyte bioassay and an ELISA for the detection of AT1-AA depends on the specific research question and available resources. The cardiomyocyte bioassay offers unparalleled insight into the functional activity of these autoantibodies, making it an invaluable tool for mechanistic studies. However, its low throughput, high cost, and technical demands limit its use for large-scale screening.
Conversely, ELISA provides a high-throughput, quantitative, and cost-effective method for detecting the presence and concentration of AT1-AA. The availability of standardized commercial kits enhances its reproducibility and accessibility. While ELISA is an excellent tool for screening and epidemiological studies, it does not directly measure the biological activity of the detected autoantibodies.
For a comprehensive understanding of the role of AT1-AA in disease, a combined approach may be most powerful. ELISA can be used for initial screening of large sample cohorts, followed by the cardiomyocyte bioassay to confirm the functional relevance of the findings in a smaller subset of positive samples. This tiered strategy leverages the strengths of both assays, providing both quantitative data and functional validation.
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Mark of Malignancy: A Comparative Guide to AT1-AA Assays and Their Clinical Significance
A detailed comparison of methods for detecting autoantibodies to the angiotensin II type 1 receptor (AT1-AA) reveals critical differences in their ability to predict clinical outcomes in conditions like preeclampsia and solid organ transplant rejection. While functional bioassays directly measure the pathogenic activity of these autoantibodies, peptide-based immunoassays offer a scalable but potentially less specific alternative.
Autoantibodies targeting the second extracellular loop of the angiotensin II type 1 receptor (AT1R) are increasingly recognized as key pathogenic drivers in a range of serious medical conditions. These autoantibodies, known as AT1-AA, function as agonists, persistently activating the receptor and leading to hypertension, inflammation, and tissue damage. For researchers and drug developers, accurately quantifying AT1-AA levels and correlating them with clinical outcomes is paramount for patient stratification, risk assessment, and the development of targeted therapies.
This guide provides a comparative overview of the primary methods used to detect AT1-AA, with a focus on the correlation between assay results and clinical endpoints. We compare an immunoassay targeting the primary epitope at amino acids 181-187 against the established functional bioassays.
Assay Methodologies: A Head-to-Head Comparison
The detection of AT1-AA primarily relies on two distinct approaches: solid-phase immunoassays (ELISA) that detect binding to a specific epitope, and cell-based bioassays that measure the functional consequence of receptor activation.
The (181-187) Peptide-Based ELISA
This method utilizes a synthetic peptide corresponding to the seven-amino-acid sequence (AFHYESQ) of the main epitope on the second extracellular loop of the AT1 receptor[1][2]. This immunoassay is designed for high-throughput screening of patient sera.
Functional Bioassays
Functional assays assess the actual biological activity of AT1-AA. The two most common are:
-
Cardiomyocyte Bioassay : This assay uses spontaneously beating neonatal rat cardiomyocytes. The binding of agonistic AT1-AA to the AT1 receptors on these cells causes an increase in their contraction rate (a chronotropic response). This effect can be specifically blocked by AT1R antagonists, confirming the specificity of the assay[1].
-
Luciferase Reporter Bioassay : A more high-throughput functional assay that uses cells co-transfected with the human AT1 receptor and a reporter gene (e.g., luciferase) linked to a transcription factor, such as Nuclear Factor of Activated T-cells (NFAT). AT1-AA binding activates the receptor, leading to a signaling cascade that results in luciferase expression, which can be measured as a light signal[3][4].
Correlation with Clinical Outcomes: The Decisive Metric
The clinical utility of any AT1-AA assay is determined by its ability to predict disease severity, progression, or risk of adverse events. Data from studies in preeclampsia and kidney transplantation highlight significant correlations, although the strength of this association can vary by the assay used.
Preeclampsia
Preeclampsia is a severe hypertensive disorder of pregnancy where AT1-AA is strongly implicated. Studies show that AT1-AA levels are significantly higher in preeclamptic women compared to those with normal pregnancies. A meta-analysis revealed that while both ELISA and cardiomyocyte bioassays detected a strong association with hypertension, the results showed considerable heterogeneity, suggesting the assays may measure different aspects of the autoantibody profile[3][5]. One study using a sensitive luciferase bioassay found that AT1-AA titers were not only highly prevalent (~95%) in preeclampsia but also directly proportional to the severity of the disease[4].
Table 1: Correlation of AT1-AA Levels with Preeclampsia Severity (Luciferase Bioassay)
| Clinical Feature | Correlation Coefficient (r) | p-value |
|---|---|---|
| Systolic Blood Pressure | 0.56 | <0.05 |
| Proteinuria | 0.70 | <0.05 |
| sFlt-1 Level | 0.71 | <0.05 |
Data sourced from Siddiqui et al., demonstrating a strong positive correlation between AT1-AA activity and key clinical markers of severe preeclampsia[4].
Kidney Transplant Rejection
In solid organ transplantation, particularly kidney transplants, pre-formed AT1-AA is a significant risk factor for acute rejection and subsequent graft loss, independent of traditional HLA antibodies. Commercially available ELISAs are commonly used for pre-transplant screening.
Table 2: Association of Pre-transplant AT1-AA Levels (ELISA) with Kidney Allograft Rejection
| AT1-AA Titer (U/mL) | Odds Ratio (OR) for Acute Cellular Rejection | 95% Confidence Interval |
|---|---|---|
| 10 - 17 (Intermediate) | 3.86 | 1.03 - 14.47 |
| >17 (Strongly Positive) | 9.99 | 2.6 - 38.4 |
Data from a study showing a dose-dependent increase in the risk of acute cellular rejection with higher pre-formed AT1-AA levels.
Another large cohort study established a threshold of >10 U/mL for a significantly higher risk of both early acute rejection and long-term graft failure.
Table 3: Risk of Adverse Kidney Transplant Outcomes with Pre-transplant AT1-AA >10 U/mL (ELISA)
| Outcome | Hazard Ratio (HR) | Timeframe |
|---|---|---|
| First Acute Rejection Episode | 1.9 | First 4 months post-transplant |
| Graft Failure | 2.6 | From 3 years post-transplant |
Experimental Protocols
Detailed, validated protocols for a specific (181-187) peptide-only ELISA are not widely published. The following represents a synthesized protocol based on general principles of peptide-based ELISAs. The cardiomyocyte bioassay protocol is based on established methods for cell isolation and functional assessment.
Synthesized Protocol: (181-187) Peptide-Based Indirect ELISA
-
Plate Coating : Coat wells of a 96-well microtiter plate with 100 µL of a 1-10 µg/mL solution of the synthetic (181-187) AFHYESQ peptide in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C[6][7][8].
-
Washing : Empty the plate and wash 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking : Add 200 µL/well of Blocking Buffer (e.g., PBS with 3% BSA) to block non-specific binding sites. Incubate for 1-2 hours at 37°C[7].
-
Sample Incubation : Wash plate as in step 2. Add 100 µL of diluted patient serum (e.g., 1:100 in Antibody Dilution Buffer) to each well. Incubate for 1-2 hours at 37°C.
-
Secondary Antibody Incubation : Wash plate as in step 2. Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Detection : Wash plate 5 times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction : Add 50-100 µL of stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition : Read the optical density at 450 nm using a microplate reader. Results are often expressed in units/mL, interpolated from a standard curve.
Protocol Outline: Neonatal Rat Cardiomyocyte Bioassay
-
Cell Isolation : Isolate hearts from 1-3 day old neonatal rats. Mince the ventricular tissue and perform enzymatic digestion using trypsin and collagenase to obtain a single-cell suspension[9][10].
-
Cell Purification : Purify cardiomyocytes from fibroblasts and other cells using a Percoll gradient centrifugation method to achieve a high-purity culture[9].
-
Cell Culture : Plate the purified cardiomyocytes on fibronectin-coated culture dishes. The cells will begin to beat spontaneously within 24-48 hours.
-
Functional Assay : Isolate total IgG from patient serum. Add the patient IgG to the cultured cardiomyocytes.
-
Data Acquisition : Using a microscope with a heated stage, count the number of beats per minute (chronotropic activity) before and after the addition of the patient's IgG. An increase in beating rate indicates the presence of functional AT1-AA.
-
Specificity Control : Confirm specificity by demonstrating that the increased beating rate is blocked by the addition of an AT1R antagonist (e.g., Losartan) or the (181-187) epitope peptide[1].
Visualizing the Frameworks
To better understand the biological and experimental contexts, the following diagrams illustrate the AT1-AA signaling pathway and the general workflow for its clinical correlation.
Caption: Agonistic signaling cascade initiated by AT1-AA binding to the AT1 receptor.
Caption: Workflow for correlating AT1-AA levels measured by different assays with clinical outcomes.
Conclusion and Future Directions
The accurate measurement of AT1-AA is crucial for understanding and managing diseases like preeclampsia and transplant rejection. Current evidence suggests that while ELISAs provide a scalable and quantitative measure of autoantibodies that bind to the key AT1R epitope, functional bioassays may offer a more direct assessment of their pathogenic activity. A meta-analysis indicates that ELISAs are suitable for large clinical sample sizes due to their simplicity and repeatability, whereas bioassays are better suited for mechanistic research[3].
For researchers and clinicians, the choice of assay depends on the specific question being addressed. For large-scale epidemiological studies or routine pre-transplant screening, a validated ELISA offers a practical solution. However, to definitively determine the pathogenic potential of detected autoantibodies, a functional assay is superior. Future research should focus on head-to-head comparisons of these methods in large, well-defined patient cohorts to establish clear, clinically-validated cutoff values for each assay and to better understand the instances where binding (measured by ELISA) and function (measured by bioassay) may diverge. This will ultimately lead to better risk stratification and the development of novel therapies aimed at neutralizing these harmful autoantibodies.
References
- 1. Role of angiotensin II type I receptor agonistic autoantibodies (AT1-AA) in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II type 1-Receptor Autoantibody (AT1-AA) -mediated pregnancy hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prognostic Role of Angiotensin II Type 1 Receptor Autoantibody in Non-Gravid Hypertension and Pre-eclampsia: A Meta-analysis and Our Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANGIOTENSIN RECEPTOR AGONISTIC AUTOANTIBODY IS HIGHLY PREVALENT IN PREECLAMPSIA: CORRELATION WITH DISEASE SEVERITY: Siddiqui- AT1-AA and disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 8. affbiotech.cn [affbiotech.cn]
- 9. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Culture of Neonatal Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating AT1R (181-187) Antibody Specificity: A Comparative Guide Using Knockout Models
A critical guide for researchers on ensuring the specificity of antibodies targeting the Angiotensin II Type 1 Receptor, with a focus on the gold-standard validation using knockout models.
The Angiotensin II Type 1 Receptor (AT1R), a pivotal G protein-coupled receptor, is integral to cardiovascular and renal homeostasis. Its dysfunction is implicated in a range of pathologies, making it a key target for research and drug development. Antibodies are indispensable tools for studying AT1R; however, a significant body of literature highlights a critical issue: many commercially available AT1R antibodies lack the necessary specificity, leading to unreliable and irreproducible results. This guide provides a comprehensive comparison of methods to validate the specificity of AT1R antibodies, with a special focus on an antibody targeting the 181-187 epitope of the second extracellular loop. We will demonstrate why the use of AT1R knockout (KO) models is considered the definitive standard for validation.
The Gold Standard: Comparison of Antibody Validation Methods
Ensuring that an antibody specifically recognizes its intended target is the foundation of reliable experimental data. For AT1R, this is particularly crucial due to the challenges in developing specific antibodies against G protein-coupled receptors. Below is a comparison of common validation methods.
| Validation Method | Principle | Advantages | Disadvantages | Expected Outcome for a Specific AT1R (181-187) Antibody |
| AT1R Knockout (KO) Models | The target protein (AT1R) is completely absent in the tissues or cells from a KO animal. The antibody's performance is compared between wild-type (WT) and KO samples. | Provides a true negative control, offering the most definitive evidence of specificity. Eliminates ambiguity from off-target binding. | Generation of KO models is time-consuming and expensive. Potential for compensatory changes in KO animals. | Strong signal in WT samples and a complete absence of signal in KO samples. |
| Cell Lines with AT1R Overexpression | A cell line that does not endogenously express AT1R is engineered to produce high levels of the receptor. | Technically straightforward and allows for a high signal-to-noise ratio. Useful for initial screening. | Overexpression may lead to non-physiological protein localization and interactions. Does not confirm specificity in a native tissue context. | A strong signal in the overexpressing cell line and no signal in the parental (non-transfected) cell line. |
| siRNA-mediated Knockdown | Small interfering RNA (siRNA) is used to temporarily reduce the expression of the AT1R gene in a cell line. | Faster and less expensive than generating KO models. Allows for transient and controlled reduction of the target. | Knockdown is often incomplete, leading to residual protein expression and potentially ambiguous results. Off-target effects of siRNA are possible. | A significant reduction in signal in the siRNA-treated cells compared to control cells. |
| Peptide Competition Assay | The antibody is pre-incubated with the peptide immunogen (in this case, the 181-187 peptide) before being used for staining or blotting. | Relatively simple and inexpensive. Can provide evidence that the antibody binds to the intended epitope. | Does not rule out cross-reactivity with other proteins that may share a similar epitope. The peptide may not fully mimic the conformation of the native protein. | The signal is abolished or significantly reduced in the sample treated with the antibody pre-incubated with the blocking peptide. |
| Independent Antibody Comparison | Two or more different antibodies that recognize distinct epitopes on the target protein are used. | If both antibodies produce a similar staining pattern, it increases confidence in the results. | It is possible for both antibodies to be non-specific or to cross-react with the same off-target protein. | The staining pattern of the (181-187) antibody should be highly correlated with that of another validated AT1R antibody targeting a different region. |
Visualizing Key Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the AT1R signaling pathway, the workflow for antibody validation using knockout models, and the logic behind this gold-standard method.
Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.
Caption: Experimental Workflow for AT1R Antibody Validation.
Caption: Logical Framework for Confirming Antibody Specificity.
Experimental Protocols for Gold-Standard Validation
The following are generalized protocols for Western Blotting and Immunohistochemistry, the two most common applications for antibody validation using AT1R knockout models.
Western Blotting Protocol
-
Protein Extraction: Homogenize tissues from both wild-type (WT) and AT1R knockout (KO) mice in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 10% SDS-polyacrylamide gel. Include a protein ladder to determine molecular weight. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary AT1R (181-187) antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Expected Result: A band at the correct molecular weight for AT1R (~41-45 kDa) should be present in the WT lanes and completely absent in the KO lanes. The loading control should show equal band intensity across all lanes.
Immunohistochemistry (IHC) / Immunofluorescence (IF) Protocol
-
Tissue Preparation: Perfuse WT and AT1R KO mice with 4% paraformaldehyde (PFA). Harvest tissues of interest (e.g., kidney, heart, adrenal gland) and post-fix in 4% PFA overnight. Process the tissues for paraffin (B1166041) embedding or cryoprotect for frozen sectioning.
-
Sectioning: Cut 5-10 µm thick sections and mount them on charged glass slides.
-
Deparaffinization and Rehydration (for paraffin sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) as required for the antibody.
-
Permeabilization and Blocking: Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes (for intracellular targets). Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary AT1R (181-187) antibody at the optimal dilution overnight at 4°C.
-
Washing: Wash the slides three times for 5 minutes each with PBST.
-
Secondary Antibody Incubation: For IHC, incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex. For IF, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Detection (IHC): Develop the signal using a DAB substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin (B73222) (IHC) or DAPI (IF). Dehydrate (IHC) and mount the slides with a permanent mounting medium.
-
Imaging: Acquire images using a brightfield (IHC) or fluorescence (IF) microscope.
Expected Result: Specific staining should be observed in the WT tissue sections in the expected cellular and subcellular locations for AT1R. The KO tissue sections should show no specific staining, with only background signal comparable to a no-primary-antibody control.
Comparative Binding Affinity of AT1-AA Subclasses to the (181-187) Epitope: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding characteristics of different Angiotensin II Type 1 Receptor Autoantibody (AT1-AA) subclasses to the key (181-187) epitope on the second extracellular loop of the AT1 receptor. While direct quantitative comparisons of binding affinities between all IgG subclasses are not extensively documented in the current literature, this document synthesizes available information on their prevalence, detection methods, and the signaling pathways they trigger.
Introduction to AT1-AA and the Target Epitope
Autoantibodies targeting the Angiotensin II Type 1 Receptor (AT1R) are implicated in the pathophysiology of various conditions, most notably preeclampsia. These autoantibodies, designated AT1-AA, are agonistic, meaning they activate the receptor in a similar manner to its natural ligand, Angiotensin II. The primary binding site for these autoantibodies has been identified as a seven-amino-acid sequence, AFHYESQ , corresponding to residues 181-187 on the second extracellular loop of the AT1 receptor. The prevalent immunoglobulin G (IgG) subclass for AT1-AA in patients with preeclampsia has been identified as IgG3 .[1]
AT1-AA Activated Signaling Pathways
Upon binding to the AT1 receptor, AT1-AA initiates a cascade of intracellular signaling events that contribute to the pathologies observed in conditions like preeclampsia. The activation of these pathways leads to increased vasoconstriction, inflammation, and endothelial dysfunction.
References
Assessing the Reproducibility of Angiotensin II Type 1 Receptor Autoantibody (AT1-AA) Measurements: A Comparison of the (181-187) Peptide-Based ELISA and Functional Bioassays
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of autoantibodies against the Angiotensin II Type 1 Receptor (AT1-AA) is critical for understanding their role in various pathologies and for the development of targeted therapies. This guide provides a comparative overview of the commonly employed (181-187) peptide-based Enzyme-Linked Immunosorbent Assay (ELISA) and functional bioassays, with a focus on their reproducibility and underlying methodologies.
AT1-AAs are agonistic autoantibodies that bind to and activate the Angiotensin II Type 1 Receptor, mimicking the effects of its natural ligand, Angiotensin II. These autoantibodies have been implicated in the pathogenesis of conditions such as preeclampsia, hypertension, and organ transplant rejection.[1][2] Consequently, reliable methods for their detection and quantification are of paramount importance. The primary epitope for these autoantibodies has been identified as the 7-amino acid sequence AFHYESQ, corresponding to residues 181-187 of the second extracellular loop of the AT1 receptor.[1] This has led to the development of specific assays targeting this region.
Comparison of Measurement Methodologies
The two main approaches for measuring AT1-AA are immunoassays that detect binding to the (181-187) peptide and bioassays that measure the functional activity of these autoantibodies.
| Assay Type | Principle | Analytes Measured | Throughput |
| (181-187) Peptide-Based ELISA | Immobilized synthetic peptide (AFHYESQ) captures AT1-AA from the sample, which is then detected by an enzyme-conjugated secondary antibody. | AT1-AA that bind to the linear (181-187) peptide epitope. | High |
| Cardiomyocyte Bioassay | Measures the chronotropic (beating rate) response of cultured neonatal rat cardiomyocytes upon exposure to patient serum containing AT1-AA.[3] | Functionally active AT1-AA that can activate the AT1 receptor. | Low |
Reproducibility and Performance
The reproducibility of an assay is a key performance characteristic, typically assessed by its intra- and inter-assay coefficients of variation (CV). A lower CV indicates higher reproducibility. While specific comparative studies providing head-to-head CV data for the (181-187) peptide ELISA and cardiomyocyte bioassay are not abundant in the literature, general principles of these assay formats and available data allow for an informed comparison.
It is generally accepted that intra-assay CVs should be less than 10% and inter-assay CVs less than 15% for an immunoassay to be considered robust.[4]
| Parameter | (181-187) Peptide-Based ELISA | Cardiomyocyte Bioassay |
| Intra-Assay CV (%) | Generally expected to be <10% with optimized protocols. | Can be higher and more variable due to the use of live cells. |
| Inter-Assay CV (%) | Generally expected to be <15% with standardized reagents and procedures. | Can be significantly higher due to variability in cell culture conditions and responses. |
| Sensitivity | High analytical sensitivity for detecting antibodies that bind to the peptide. | High functional sensitivity for detecting receptor-activating antibodies. |
| Specificity | Specific to antibodies binding the linear AFHYESQ peptide. May not reflect functional activity as some binding antibodies may not be agonistic. | Specific for functionally active, agonistic AT1-AA. The response can be blocked by AT1 receptor antagonists, confirming specificity.[3] |
One meta-analysis highlighted that heterogeneity was observed in both ELISA and neonatal cardiomyocyte contraction assay subgroups when studying the association of AT1-AA with hypertension, suggesting variability in results from both methods across different studies.[5]
Experimental Protocols
(181-187) Peptide-Based ELISA Protocol
This protocol is a generalized procedure for a peptide-based ELISA and should be optimized for specific laboratory conditions and reagents.
Materials:
-
96-well microtiter plates
-
Synthetic peptide (AFHYESQ)
-
Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Patient serum samples and controls
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the (181-187) peptide to 1-10 µg/mL in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of diluted patient serum and controls to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until color develops.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Cardiomyocyte Bioassay Protocol
This is a summary of the principles and a general workflow for the cardiomyocyte bioassay. The specific details of cell isolation and culture are critical and require specialized expertise.
Principle: The assay is based on the principle that functionally active AT1-AA in patient serum will bind to and activate AT1 receptors on neonatal rat cardiomyocytes, leading to an increase in their spontaneous beating rate (positive chronotropic effect).[3]
Workflow:
-
Cardiomyocyte Isolation and Culture: Neonatal rat cardiomyocytes are isolated and cultured in 24- or 48-well plates until they form a spontaneously beating monolayer.
-
Baseline Measurement: The baseline beating rate of the cardiomyocytes in each well is recorded.
-
Sample Incubation: Patient serum (typically heat-inactivated) is added to the wells.
-
Response Measurement: After an incubation period, the beating rate of the cardiomyocytes is measured again.
-
Data Analysis: The change in beating rate from baseline is calculated. A significant increase in the beating rate indicates the presence of functional AT1-AA.
-
Specificity Control: To confirm that the observed effect is mediated through the AT1 receptor, parallel experiments can be performed where the serum is pre-incubated with an AT1 receptor blocker (e.g., Losartan) or the (181-187) peptide to neutralize the autoantibodies. A lack of response in the presence of the blocker or peptide confirms the specificity of the assay.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the AT1-AA signaling pathway and the experimental workflows for the two assay types, generated using the DOT language.
Caption: AT1-AA Signaling Pathway
Caption: Experimental Workflows for AT1-AA Measurement
Conclusion
The choice between a (181-187) peptide-based ELISA and a functional bioassay for the measurement of AT1-AA depends on the specific research question. The peptide-based ELISA offers a high-throughput, reproducible method for detecting antibodies that bind to the key linear epitope of the AT1 receptor. However, it may not distinguish between agonistic and non-agonistic antibodies. The cardiomyocyte bioassay, while being more complex and having potentially higher variability, provides a direct measure of the functional activity of AT1-AA. For a comprehensive assessment, a combination of both approaches may be most informative. Further standardization and harmonization of both assay types are needed to improve inter-laboratory comparability of AT1-AA measurements.[6][7]
References
- 1. Angiotensin II type 1-Receptor Autoantibody (AT1-AA) -mediated pregnancy hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II type 1 receptor autoantibody (AT1-AA)-mediated pregnancy hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of angiotensin II type I receptor agonistic autoantibodies (AT1-AA) in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salimetrics.com [salimetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. Standardization of autoantibody testing: a paradigm for serology in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The perspective on standardisation and harmonisation: the viewpoint of the EASI president - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Synthetic AT1R (181-187) Peptide as a Research Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the synthetic Angiotensin II Receptor Type 1 (AT1R) (181-187) peptide as a research standard. It objectively compares its performance with established alternatives, namely the endogenous agonist Angiotensin II and the widely used antagonist Losartan, supported by experimental data and detailed protocols.
The AT1R (181-187) peptide, with the amino acid sequence AFHYESQ, corresponds to an epitope on the second extracellular loop of the human AT1R.[1] Its primary utility as a research standard lies in its specific interaction with AT1R autoantibodies, making it an invaluable tool for studying autoimmune conditions such as preeclampsia.[1] In contrast, Angiotensin II and Losartan serve as benchmark standards for investigating the direct activation and inhibition of the AT1R, respectively.
Performance Comparison of AT1R Research Standards
The selection of an appropriate research standard is contingent on the specific experimental goals. The following tables summarize the key performance characteristics of the synthetic AT1R (181-187) peptide in comparison to Angiotensin II and Losartan.
Ligand Binding Affinity at the AT1 Receptor
This table outlines the binding affinities of Angiotensin II and Losartan to the AT1R. The AT1R (181-187) peptide is not included in this table as its primary function is not direct binding to the receptor's ligand-binding pocket but rather to serve as an epitope for autoantibodies.
| Compound | Receptor | Radioligand | Ki (nM) | pKi | Reference |
| Angiotensin II | AT1R | [125I]-[Sar1,Ile8]AngII | 3.4 ± 0.3 | - | [2] |
| Losartan | AT1R | [3H]-Angiotensin II | 67.6 ± 10.9 | 7.17 ± 0.07 | [3][4] |
Functional Activity at the AT1 Receptor
This table summarizes the functional activities of the standards in cellular assays. The AT1R (181-187) peptide is noted for its role in blocking autoantibody-induced signaling.
| Compound | Assay Type | Cell Line | Activity | EC50 / IC50 (nM) | Reference |
| Angiotensin II | Calcium Mobilization | HEK293 | Agonist | ~1-10 | |
| Losartan | Calcium Mobilization (inhibiting Ang II) | HEK293 | Antagonist | ~10-50 | |
| AT1R (181-187) Peptide | Autoantibody Inhibition ELISA | HEK-AT1R cells | Autoantibody Binding Blocker | 2.9 - 200 (depending on assay) | [1] |
Experimental Validation Workflows
To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. The following diagrams illustrate the workflows for validating a synthetic peptide and for key functional and binding assays.
Figure 1. Workflow for the validation of a synthetic peptide research standard.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
Navigating the Landscape of AT1-AA Detection: A Guide to Inter-Laboratory Cross-Validation
A critical challenge in the research and clinical application of Angiotensin II Type 1 Receptor Autoantibodies (AT1-AA) is the variability of results observed between different research laboratories. This guide provides a comparative overview of the common methodologies for AT1-AA detection, presents available data on their performance, and outlines a framework for inter-laboratory cross-validation to enhance the reproducibility and reliability of findings in this crucial area of research.
The presence of agonistic AT1-AA has been implicated in the pathophysiology of various conditions, including preeclampsia, hypertension, and transplant rejection.[1][2] However, the lack of standardized assays has led to difficulties in comparing data across studies, hindering clinical translation. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate AT1-AA results and design robust validation studies.
Comparative Analysis of AT1-AA Detection Methods
The two primary approaches for detecting AT1-AA are enzyme-linked immunosorbent assays (ELISA) and functional bioassays. While ELISAs detect the binding of autoantibodies to the receptor, functional assays measure the biological effects of these autoantibodies.
A study comparing a functional luminometric bioassay with a commercially available ELISA for AT1-AA detection in patients with Systemic Sclerosis (SSc) found no correlation between the results of the two methods.[3] This highlights a significant challenge in the field: different assays may be measuring distinct populations of antibodies with varying biological activities.
| Assay Type | Method | Reported Sensitivity | Reported Specificity | Correlation with other methods | Reference |
| Functional Bioassay | Luminometric Assay | 52% (in SSc patients vs. healthy controls) | 53% (in SSc patients vs. healthy controls) | No correlation with ELISA results | [3] |
| Immunoassay | Commercial ELISA | 55% (in SSc patients vs. healthy controls) | 66% (in SSc patients vs. healthy controls) | Strong correlation with anti-ET A 1- and anti-topo-I-abs ELISA (r=0.83 and r=0.70 respectively) | [3] |
| Functional Bioassay | Cardiomyocyte Contraction Assay | 70% (in preeclamptic patients vs. controls) | 80% (in preeclamptic patients vs. controls) | - | [4][5] |
| Functional Bioassay | NFAT-Luciferase Bioassay | >95% (in preeclamptic patients) | - | Strong positive correlation with systolic blood pressure (r=0.56), proteinuria (r=0.70), and sFlt-1 levels (r=0.71) in severe preeclampsia. | [6] |
Table 1: Comparison of Performance Characteristics of Different AT1-AA Assays. This table summarizes the reported sensitivity, specificity, and correlation of various AT1-AA detection methods from different studies. The significant variability in performance and correlation underscores the need for careful assay selection and validation.
Experimental Protocols for Key Assays
Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility of AT1-AA measurements. Below are outlines of the key methodologies.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are a common method for detecting AT1-AA. Commercially available kits are often used, typically employing a full-length or a peptide representing the second extracellular loop of the AT1 receptor as the antigen.
General Protocol:
-
Coating: Microtiter plates are coated with the AT1 receptor antigen.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer.
-
Sample Incubation: Patient serum or purified IgG is added to the wells and incubated to allow AT1-AA to bind to the antigen.
-
Washing: Unbound antibodies are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgG is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer, which is proportional to the amount of AT1-AA present.
Two different commercial ELISA kits, one quantitative and one competitive, were used in one study to measure AT1-AA.[3] Another study also utilized two commercial ELISA kits for AT1-AA detection in patients with primary aldosteronism.[7]
Functional Bioassays
Functional bioassays are critical for determining the agonistic activity of AT1-AA. These assays measure a physiological response in cells upon stimulation by the autoantibodies.
This bioassay is a well-established method for detecting the functional activity of AT1-AA by measuring the chronotropic response of neonatal rat cardiomyocytes.[4]
Experimental Workflow:
-
Cell Culture: Neonatal rat cardiomyocytes are isolated and cultured until they form a spontaneously beating syncytium.
-
Sample Preparation: IgG is isolated from patient serum.
-
Stimulation: The cultured cardiomyocytes are incubated with the purified IgG.
-
Measurement: The beating rate (beats per minute) of the cardiomyocytes is measured before and after the addition of the IgG. An increase in the beating rate indicates the presence of agonistic AT1-AA.
-
Validation: The specificity of the response is confirmed by its attenuation with an AT1 receptor antagonist, such as Losartan.[4]
The change in the contraction rate is a key parameter in this assay, with a defined cutoff to distinguish between positive and negative samples.[5]
This assay utilizes cells transfected with the AT1 receptor and a bioluminescent reporter system to measure receptor activation.
Experimental Workflow:
-
Cell Transfection: A suitable cell line (e.g., CHO-K1 or Huh7) is transfected with a plasmid encoding the AT1 receptor and a reporter gene, such as aequorin, which emits light upon calcium binding.[3]
-
Sample Incubation: The transfected cells are incubated with immunoglobulins precipitated from patient sera.
-
Stimulation and Measurement: An AT1 receptor agonist (e.g., Angiotensin II) is added to the cells, and the change in intracellular calcium is measured by detecting the emitted light with a luminometer.[3] The autoantibodies can either stimulate the receptor directly or modulate the response to the agonist.
-
Specificity Control: The AT1 receptor antagonist Losartan is used to confirm the specificity of the assay.[3]
This assay measures the activation of downstream signaling pathways upon AT1 receptor stimulation by AT1-AA. The phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a key event in this cascade.
Experimental Workflow:
-
Cell Culture: Cells stably expressing the AT1 receptor (e.g., AT1R-HEK-cells) are cultured.[4]
-
Serum Starvation: Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Cells are stimulated with purified IgG from patient sera.
-
Cell Lysis: After incubation, the cells are lysed to extract proteins.
-
Detection of Phospho-ERK1/2: The amount of phosphorylated ERK1/2 is quantified using methods such as Western blotting or specialized plate-based immunoassays like AlphaScreen SureFire.[8]
-
Normalization: The level of phospho-ERK1/2 is typically normalized to the total amount of ERK1/2 protein.
Visualizing Key Processes
To better understand the underlying biology and the workflow for ensuring data quality, the following diagrams are provided.
Caption: AT1-AA Signaling Pathway. This diagram illustrates the agonistic action of AT1-AA on the AT1 receptor, leading to the activation of downstream signaling cascades, which form the basis of functional bioassays.
Caption: Inter-Laboratory Cross-Validation Workflow. This flowchart outlines a systematic approach for conducting a cross-validation study of AT1-AA measurements between different research laboratories to ensure comparability and reliability of results.
Conclusion and Recommendations
The cross-validation of AT1-AA results between different research laboratories is paramount for advancing our understanding of the role of these autoantibodies in health and disease. The available data clearly indicates that results from different assay platforms, particularly between ELISAs and functional bioassays, are not always interchangeable.
To move forward, the research community should consider the following recommendations:
-
Standardization of Protocols: A concerted effort is needed to standardize experimental protocols for the most commonly used AT1-AA assays.
-
Development of Reference Materials: The establishment of well-characterized reference materials, including positive and negative controls, is essential for assay calibration and quality control.
-
Head-to-Head Comparison Studies: More multi-center, head-to-head comparison studies using blinded sample panels are required to rigorously evaluate the performance of different assays.
-
Clear Reporting Standards: Publications should include detailed descriptions of the assay methodology, including the specific reagents, controls, and data analysis procedures used.
By addressing these challenges, the field can move towards a more harmonized approach for AT1-AA detection, ultimately facilitating the development of reliable diagnostic tools and targeted therapies.
References
- 1. Angiotensin II type 1-Receptor Autoantibody (AT1-AA) -mediated pregnancy hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionally Active Antibodies to the Angiotensin II Type 1-Receptor Measured by a Luminometric Bioassay Do Not Correlate With Clinical Manifestations in Systemic Sclerosis: A Comparison With Antibodies to Vascular Receptors and Topoisomerase I Detected by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of angiotensin II type I receptor agonistic autoantibodies (AT1-AA) in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ANGIOTENSIN RECEPTOR AGONISTIC AUTOANTIBODY IS HIGHLY PREVALENT IN PREECLAMPSIA: CORRELATION WITH DISEASE SEVERITY: Siddiqui- AT1-AA and disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT1AA (Angiotensin II Type-1 Receptor Autoantibodies): Cause or Consequence of Human Primary Aldosteronism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Angiotensin II Type 1 Receptor (181-187)
The proper management and disposal of laboratory reagents are paramount for ensuring a safe research environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Angiotensin II type 1 receptor (181-187), a peptide fragment used by researchers, scientists, and drug development professionals. While this specific fragment is not generally classified as hazardous, it is biologically active and requires careful handling in line with standard laboratory safety protocols.[1][2]
Immediate Safety and Handling Precautions
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses or goggles | Protects against splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing. |
Step-by-Step Disposal Protocol
The guiding principle for laboratory waste is the formulation of a disposal plan before commencing any experimental work.[4] The following protocol outlines the segregation and disposal process for waste contaminated with Angiotensin II type 1 receptor (181-187).
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent the mixing of incompatible or different classes of waste.[4][5] Immediately after use, dispose of contaminated materials into designated, clearly labeled waste containers.
Table 2: Waste Stream Segregation for Angiotensin II Type 1 Receptor (181-187)
| Waste Type | Container Type | Labeling Requirements | Disposal Pathway |
| Solid Waste | Labeled, leak-proof container or bag | "Non-hazardous Chemical Waste," "Contaminated with Angiotensin II (181-187)" | Institutional Hazardous Waste Program |
| Liquid Waste | Labeled, leak-proof, screw-cap container | "Non-hazardous Chemical Waste," "Aqueous Peptide Waste," Contents, Concentration | Institutional Hazardous Waste Program |
| Sharps | Puncture-proof, closable sharps container | "Sharps," Biohazard symbol if applicable | Institutional Sharps Waste Program |
| Empty Vials | Original vial or other glass waste container | Deface original label | Rinse with a suitable solvent; dispose of rinsate as liquid chemical waste. The container may be disposed of as regular lab glass.[6] |
Step 2: Chemical Decontamination (Optional, based on institutional policy)
For liquid waste, chemical inactivation can provide an additional layer of safety. This is particularly relevant if the peptide is in a solution that may have biological activity.
-
Methodology: In a chemical fume hood, treat the liquid peptide waste with a 10% bleach solution (sodium hypochlorite) at a ratio of at least 1:10 (bleach to waste).[6] Allow the mixture to react for a minimum of 30 minutes to ensure the degradation of the peptide.[6] Following inactivation, the neutralized solution should still be collected as chemical waste unless explicitly permitted for drain disposal by your institution's Environmental Health & Safety (EHS) office.[6][7]
Step 3: Autoclaving (for biologically co-contaminated waste)
If the peptide waste is mixed with biohazardous materials (e.g., cell cultures, bacteria), it must be treated as biohazardous waste.
-
Methodology: Collect the waste in an autoclave-safe bag or container.[6] For solid waste, add a small amount of water to aid in steam penetration.[6] Process in a validated autoclave at 121°C and 15 psi for at least 30-60 minutes.[6] After the cycle, the cooled, decontaminated waste can be disposed of as per your institution's guidelines for treated biohazardous waste.[6]
Step 4: Final Collection and Disposal
All waste streams must be managed through your institution's EHS department or a licensed waste disposal contractor.[3][8]
-
Collection: Store properly segregated and labeled waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for regular waste pickup with your EHS office. Do not dispose of any peptide-contaminated waste in the regular trash or down the sanitary sewer unless explicitly authorized.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with Angiotensin II type 1 receptor (181-187).
Caption: Disposal workflow for Angiotensin II (181-187) waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptide24.store [peptide24.store]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medprodisposal.com [medprodisposal.com]
- 6. benchchem.com [benchchem.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. cnssafety.ucdavis.edu [cnssafety.ucdavis.edu]
Essential Safety and Operational Guide for Handling Angiotensin II Type 1 Receptor (181-187)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Angiotensin II type 1 receptor (181-187). The following procedures are designed to ensure the safe handling, use, and disposal of this peptide.
Personal Protective Equipment (PPE)
While Angiotensin II and its derivatives are generally not classified as hazardous substances, adherence to good laboratory practice and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Category | Solid Form (Lyophilized Powder) | Liquid Form (In Solution) |
| Eye/Face Protection | Chemical safety goggles | Chemical safety goggles |
| Hand Protection | Nitrile or latex gloves | Nitrile or latex gloves |
| Skin/Body Protection | Laboratory coat | Laboratory coat |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A particle filter respirator is recommended if weighing large quantities or if dust formation is likely.[4] | Not required |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling Angiotensin II type 1 receptor (181-187) from the moment it arrives in the laboratory is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
The peptide is typically supplied as a white, lyophilized solid.[4]
-
For long-term stability, store the peptide in a freezer according to the manufacturer's instructions.[4]
2. Preparation for Use (Weighing and Dissolving):
-
Engineering Controls: Handle the solid peptide in a well-ventilated area. The use of a chemical fume hood or a balance enclosure is recommended to avoid inhalation of any airborne particles.[5]
-
Weighing:
-
Dissolving:
-
Consult the product's data sheet for the appropriate solvent.
-
Add the solvent slowly to the vial containing the peptide.
-
Vortex or sonicate as recommended to ensure complete dissolution.
-
3. Experimental Use:
-
Always wear appropriate PPE when handling solutions containing the peptide.
-
Avoid direct contact with skin and eyes.[5] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[4]
-
For inhalation exposure, move to fresh air immediately.[4] If symptoms occur, seek medical attention.[4]
-
In case of ingestion, rinse the mouth with water and seek medical advice.[1]
Disposal Plan: Managing Peptide Waste
Proper disposal of peptide waste is crucial to prevent environmental contamination and maintain a safe laboratory environment.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the peptide, such as gloves, pipette tips, and empty vials, should be considered contaminated waste.
-
Liquid Waste: Unused or waste solutions containing the peptide should be collected in a designated, sealed, and clearly labeled waste container.
2. Decontamination and Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste in a designated biohazard or chemical waste bag.
-
Dispose of the waste according to your institution's specific guidelines for chemical waste.
-
-
Liquid Waste:
-
Spill Cleanup:
-
In case of a spill of the solid peptide, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[4]
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2]
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Visual Workflow Guides
The following diagrams illustrate the key procedural steps for handling and disposing of Angiotensin II type 1 receptor (181-187).
Caption: Workflow for Safe Handling of Angiotensin II Type 1 Receptor (181-187).
Caption: Disposal Plan for Angiotensin II Type 1 Receptor (181-187) Waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
